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2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid
  • CAS: 107027-44-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical considerations.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold in drug discovery, with derivatives exhibiting antitumor, antimalarial, antibacterial, and antiviral properties.[1] The target molecule of this guide, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, combines the quinoline-4-carboxylic acid core with a 2-aryl substituent, a structural motif known to be important for various biological interactions.

Strategic Approaches to Synthesis

The construction of the polysubstituted quinoline ring system can be achieved through several classic and modern synthetic methodologies. For the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, two primary retrosynthetic disconnections lead to well-established named reactions: the Pfitzinger Reaction and the Doebner-von Miller Reaction .

Visualizing the Synthetic Pathways

G cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner-von Miller Reaction Target 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Isatin 5-Methylisatin Pfitzinger_Node Pfitzinger Condensation Isatin->Pfitzinger_Node Ketone 4-Bromoacetophenone Ketone->Pfitzinger_Node Pfitzinger_Node->Target Route 1 Aniline 2-Methylaniline Doebner_Node Doebner-von Miller Condensation Aniline->Doebner_Node Aldehyde 4-Bromobenzaldehyde Aldehyde->Doebner_Node Pyruvic Pyruvic Acid Pyruvic->Doebner_Node Doebner_Node->Target Route 2 Pfitzinger_Mechanism A 5-Methylisatin B Keto-acid Intermediate A->B + OH- (Hydrolysis) C Imine B->C + 4-Bromoacetophenone - H2O D Enamine C->D Tautomerization E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydroquinoline E->F - OH- G Target Molecule F->G Dehydration (-H2O) & Aromatization

Caption: Simplified mechanism of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Li, et al. (2022) for the synthesis of a closely related analog. [2] Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Methylisatin161.160.5 g3.1
4-Bromoacetophenone199.040.68 g3.4
Potassium Hydroxide (KOH)56.11--
Ethanol (EtOH)46.0730 mL-
Hydrochloric Acid (HCl)36.46--
Water18.02100 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-methylisatin (0.5 g, 3.1 mmol) in 10 mL of a 33% aqueous solution of potassium hydroxide.

  • Addition of Ketone: To this solution, add a solution of 4-bromoacetophenone (0.68 g, 3.4 mmol) in 20 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux at 85°C and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the residue in 100 mL of water. Adjust the pH of the solution to 5-6 with 3 M hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product as a solid.

Route 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound. [3]In a three-component variation, an aniline, an aldehyde, and pyruvic acid are reacted together, often under acidic conditions. [4]For our target molecule, this would involve the reaction of 2-methylaniline, 4-bromobenzaldehyde, and pyruvic acid.

Mechanistic Insights

The mechanism of the Doebner reaction is believed to begin with the formation of a Schiff base from the aniline and aldehyde. [4]This is followed by the addition of the enol of pyruvic acid, subsequent cyclization via electrophilic aromatic substitution, and finally, oxidation to the aromatic quinoline product. [4]

Doebner_Mechanism A 2-Methylaniline + 4-Bromobenzaldehyde B Schiff Base A->B Condensation (-H2O) C Adduct with Pyruvic Acid Enol B->C + Pyruvic Acid (Enol) D Cyclized Intermediate C->D Intramolecular Cyclization E Dihydroquinoline D->E -H+ F Target Molecule E->F Oxidation

Caption: Proposed mechanism for the Doebner-von Miller reaction.

Detailed Experimental Protocol

The following is a proposed protocol based on general procedures for the Doebner-von Miller reaction. [4][5] Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methylaniline107.151.07 g10
4-Bromobenzaldehyde185.021.85 g10
Pyruvic Acid88.060.88 g10
Ethanol (EtOH)46.0750 mL-
Concentrated Sulfuric Acid98.08catalytic-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methylaniline (1.07 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in 50 mL of ethanol.

  • Addition of Reagents: To this solution, add pyruvic acid (0.88 g, 10 mmol) and a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Neutralization and Precipitation: Neutralize the solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The structure of the synthesized compound should be confirmed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and bromophenyl rings, a singlet for the methyl group at the 8-position, and a broad singlet for the carboxylic acid proton. Based on the data for the analog without the 8-methyl group, the aromatic protons of the quinoline core would appear in the range of δ 7.5-8.7 ppm, and the protons of the 4-bromophenyl group would appear as two doublets around δ 7.7 and 8.3 ppm. [2]The methyl group at C8 would likely appear as a singlet around δ 2.5-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 13 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all the carbon atoms in the molecule. The carboxylic acid carbonyl carbon would be observed at a downfield chemical shift (around 167-170 ppm). The aromatic carbons would appear in the range of approximately 120-150 ppm. The methyl group carbon should appear at a more upfield chemical shift (around 18-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

  • C=C and C=N stretching vibrations for the aromatic quinoline system in the 1450-1600 cm⁻¹ region.

  • C-H stretching vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ ion for C₁₇H₁₂BrNO₂ would be approximately m/z 342.0124 and 344.0104, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion and Outlook

This technical guide has outlined two reliable and effective synthetic routes for the preparation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The Pfitzinger reaction offers a direct approach using commercially available starting materials. The Doebner-von Miller reaction provides a versatile alternative, allowing for a wider range of substitutions on the quinoline core. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher. The provided protocols and characterization data will serve as a valuable resource for scientists working on the synthesis of novel quinoline derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions for both methods could lead to improved yields and simplified purification procedures.

References

  • Li, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Zhang, M., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Available at: [Link]

  • Aly, A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a compound built upon the versatile quinoline-4-carboxylic acid sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a compound built upon the versatile quinoline-4-carboxylic acid scaffold. This molecular core is of significant interest to the pharmaceutical and materials science sectors due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The definitive confirmation of the molecular structure is the foundational step in any research and development pipeline, ensuring the integrity of subsequent biological and material science investigations. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. We present not only the expected spectral data but also the underlying scientific rationale for each experimental observation and protocol, creating a self-validating system for characterization.

Introduction: The Quinoline Scaffold and Synthesis Strategy

The target molecule, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, belongs to a class of heterocyclic compounds that are cornerstones of medicinal chemistry.[1] Its synthesis is efficiently achieved via classic named reactions such as the Pfitzinger or Doebner-von Miller synthesis.[5][6][7] The Pfitzinger reaction, for instance, provides a direct route by condensing an appropriate isatin derivative (7-methylisatin) with a carbonyl compound bearing an α-methylene group (4-bromoacetophenone) under basic conditions.[3][8][9] Understanding the synthetic pathway is crucial as it informs the expected structure and potential impurities, guiding the subsequent analytical strategy.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 7-Methylisatin Cond Base (e.g., KOH) Ethanol, Reflux R1->Cond R2 4-Bromoacetophenone R2->Cond P 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Cond->P Pfitzinger Reaction

Figure 1: Conceptual workflow for the Pfitzinger synthesis of the target compound.

The following sections detail the multi-technique spectroscopic approach required to unequivocally confirm the successful synthesis and purity of this target molecule.

G start Synthesized Compound (Crude Product) ms Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern (Br) - Fragmentation start->ms nmr NMR Spectroscopy ¹H NMR ¹³C NMR - Carbon-Hydrogen Framework - Connectivity & Substitution start->nmr ir FT-IR Spectroscopy - Key Functional Groups (C=O, O-H, C=N) start->ir uv UV-Vis Spectroscopy - Conjugated π-System - Electronic Transitions start->uv final Confirmed Structure & Purity Assessment ms->final nmr->final ir->final uv->final

Figure 2: Integrated spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first line of analysis as it provides the most direct evidence of the compound's elemental composition and molecular weight. For a halogenated compound, it offers a unique isotopic signature that serves as an internal validation of the structure.

Experimental Protocol: HRMS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Mode: Acquire data in positive ion mode ([M+H]⁺) to facilitate protonation of the quinoline nitrogen.

  • Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster and compare it to the theoretical mass calculated for the protonated molecule, C₁₇H₁₃BrNO₂⁺. The mass accuracy should be within 5 ppm.

Expected Spectral Data & Interpretation: The molecular formula C₁₇H₁₂BrNO₂ has a calculated monoisotopic mass of 341.0050 Da. The most critical feature is the isotopic pattern conferred by the bromine atom.

  • Bromine Isotopic Signature: Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da. This results in a characteristic doublet for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺) with a near 1:1 intensity ratio.[10] This pattern is definitive proof of the presence of a single bromine atom in the structure.[11]

  • Fragmentation: The primary fragmentation pathway observed in ESI-MS for quinoline-4-carboxylic acids is the loss of the carboxylic acid functionality, either as CO₂ (44 Da) or the entire -COOH radical (45 Da).[4]

Table 1: Predicted HRMS Data

Ion Species Calculated m/z Expected Observation
[C₁₇H₁₃⁷⁹BrNO₂ + H]⁺ 342.0124 Base peak of the molecular ion cluster.
[C₁₇H₁₃⁸¹BrNO₂ + H]⁺ 344.0104 Peak at M+2 with ~98% relative intensity to 342.0124.

| [M+H - CO₂]⁺ | 298.0230 / 300.0210 | Key fragment ions, also showing the 1:1 bromine isotopic pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Causality & Rationale: NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the quinoline and phenyl rings.[10] Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid proton is more readily observed in this solvent compared to CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[10][12]

  • Instrumentation: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Acquisition: Record a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. 2D NMR experiments like COSY and HSQC can be used for definitive assignments if needed.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically δ > 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Quinoline & Phenyl Rings): A series of doublets, triplets, and multiplets between δ 7.5 and 8.7 ppm, integrating to 7 protons. The protons on the bromophenyl ring adjacent to the bromine will show characteristic splitting (an AA'BB' system appearing as two doublets). The H5 proton of the quinoline ring is often the most downfield of the ring protons.

  • Singlet Proton (H3): The proton at the 3-position of the quinoline ring will appear as a distinct singlet within the aromatic region.

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, located in the upfield region around δ 2.7 ppm.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • Carboxyl Carbon (-COOH): The most deshielded carbon, appearing around δ 167-170 ppm.

  • Aromatic Carbons: A set of 14 distinct signals between δ 120-155 ppm. Key signals include the carbon attached to bromine (C-Br) and the ipso-carbons of the quinoline ring system.

  • Methyl Carbon (-CH₃): The most shielded carbon, appearing far upfield around δ 18-22 ppm.

Table 2: Predicted NMR Assignments

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
-COOH > 13.0 ~168 broad s
Aromatic CH 7.5 - 8.7 120 - 140 m, d, t
Aromatic C (Quaternary) - 140 - 155 -

| -CH₃ | ~2.7 | ~20 | s |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Causality & Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this molecule, the carboxylic acid moiety provides a highly characteristic set of vibrational bands that are easy to identify.[8]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Expected Spectral Data & Interpretation:

  • O-H Stretch: A very prominent, broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This feature is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching bands.[13]

  • C-H Stretch: Aromatic C-H stretches appear as weaker, sharp peaks just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band located between 1725-1690 cm⁻¹, confirming the presence of the carboxylic acid carbonyl group.[8][13]

  • C=C / C=N Stretches: A series of medium-to-strong sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline and phenyl rings.[14]

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹, which can sometimes be difficult to assign definitively.

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Aromatic/Alkyl C-H Stretch 2900 - 3100 Medium, Sharp
Carboxylic Acid C=O Stretch 1690 - 1725 Strong, Sharp

| Aromatic Rings | C=C / C=N Stretch | 1450 - 1600 | Medium-Strong, Sharp |

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality & Rationale: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The extensive π-conjugated system of the 2-phenylquinoline core is expected to produce strong absorbance in the UV region, which is sensitive to substitution and solvent environment.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like ethanol or DMSO.[15][16]

  • Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.[17]

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Expected Spectral Data & Interpretation: The spectrum is expected to show multiple strong absorption bands corresponding to π→π* electronic transitions within the aromatic system. Compared to unsubstituted quinoline, the extended conjugation from the 2-(4-bromophenyl) group will cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[8]

Table 4: Predicted UV-Vis Absorption Maxima

Transition Type Expected λ_max (nm) Solvent
π→π* 250 - 280 Ethanol/DMSO

| π→π* | 320 - 350 | Ethanol/DMSO |

Conclusion

The structural characterization of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid requires a synergistic application of modern spectroscopic techniques. Mass spectrometry provides the definitive molecular formula and confirms the presence of bromine through its unique isotopic signature.[10] NMR spectroscopy maps the precise connectivity of the atoms, confirming the substitution pattern. FT-IR spectroscopy offers rapid verification of essential functional groups, particularly the carboxylic acid. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated π-system. The congruence of data from these orthogonal techniques provides an unassailable, self-validating confirmation of the molecular structure, establishing the necessary foundation of quality and integrity for its use in drug discovery and materials science research.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PMC - NIH. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... (n.d.). ResearchGate. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. [Link]

  • (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

  • Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. (2018). Scirp.org. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... (n.d.). ResearchGate. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: 1H and 13C NMR Analysis

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This molecule is of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinoline-4-carboxylic acid core, a scaffold present in numerous pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the NMR data, grounded in established scientific principles, to facilitate the structural elucidation and characterization of this and related compounds.

Introduction: The Structural Significance of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The title compound belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of biological activities.[1] The presence of a 2-phenylquinoline-4-carboxylic acid moiety, in particular, has been explored in the development of novel therapeutic agents.[2][3] The specific substitution pattern of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, featuring a bromophenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid at the 4-position, imparts a unique electronic and steric environment. These features are directly reflected in its NMR spectra, providing a spectroscopic signature that is invaluable for its identification and for understanding its chemical properties.

This guide will present a detailed, step-by-step interpretation of both the 1H and 13C NMR spectra. The causality behind the experimental choices for NMR analysis will be explained, and the presented data will be supported by citations to authoritative sources.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for obtaining the 1H and 13C NMR spectra of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

2.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high boiling point allows for a wide temperature range for analysis, and its ability to dissolve a broad range of organic compounds, including carboxylic acids, makes it an excellent choice.[4] Furthermore, the acidic proton of the carboxylic acid is readily observable in DMSO-d6.

  • Concentration: A sample concentration of 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d6 is typically sufficient for obtaining high-resolution spectra.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

2.2. Spectrometer Parameters

  • Instrument: A Bruker DRX spectrometer operating at a frequency of 400 MHz or 500 MHz for 1H NMR and a corresponding frequency of 100 MHz or 125 MHz for 13C NMR is suitable.[5]

  • Temperature: The spectra are typically recorded at room temperature (298 K).

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • 13C NMR:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024-2048 scans.

    • Relaxation Delay: 2 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound 2-(4-Bromophenyl)-8-methyl quinoline-4-carboxylic acid Solvent DMSO-d6 with TMS Dissolve Dissolve (10-20 mg/0.6 mL) NMR_Tube NMR Tube Spectrometer NMR Spectrometer (400/500 MHz) NMR_Tube->Spectrometer Insert Sample H1_Acq 1H NMR Acquisition (zg30, 16 scans) FID Raw FID Data H1_Acq->FID C13_Acq 13C NMR Acquisition (zgpg30, 1024 scans) C13_Acq->FID FT Fourier Transform Phase Phase Correction Baseline Baseline Correction Integrate Integration (1H) Peak_Pick Peak Picking Final_Spectra Processed Spectra Analysis Structural Analysis Final_Spectra->Analysis Interpret Data

1H NMR Spectral Data and Interpretation

The 1H NMR spectrum of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The interpretation is based on chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).[6]

Table 1: Predicted 1H NMR Data for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in DMSO-d6

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~14.0broad s-1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region, which can be even further downfield in DMSO.[7]
~8.6-8.7d~8.51HH-5Protons on the quinoline ring are in the aromatic region. This proton is ortho to the nitrogen and part of the fused benzene ring, leading to a downfield shift.[2]
~8.4-8.5s-1HH-3The proton at the 3-position is a singlet as it has no adjacent protons. Its position is influenced by the adjacent carboxylic acid and the quinoline nitrogen.[2]
~8.2-8.3d~8.02HH-2', H-6'These protons on the bromophenyl ring are equivalent and appear as a doublet due to coupling with H-3' and H-5'.[2]
~8.1-8.2d~8.41HH-7A proton on the quinoline ring, appearing as a doublet due to coupling with H-6.[2]
~7.7-7.8m-3HH-3', H-5', H-6This multiplet arises from the overlapping signals of the other two protons on the bromophenyl ring and a proton on the quinoline ring.[2]
~2.8s-3H-CH3The methyl group protons are shielded and appear as a singlet in the aliphatic region.[8]

Detailed Interpretation:

  • Carboxylic Acid Proton: The most downfield signal, a broad singlet around 14.0 ppm, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange.[7]

  • Aromatic Protons (Quinoline and Phenyl Rings): The signals between 7.7 and 8.7 ppm correspond to the aromatic protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the bromine atom on the phenyl ring, as well as the electron-donating effect of the methyl group. Protons on the quinoline ring generally resonate at lower fields than those on a simple benzene ring due to the deshielding effect of the heterocyclic nitrogen.[9]

  • Methyl Protons: The singlet at approximately 2.8 ppm is assigned to the three protons of the methyl group at the 8-position. This is consistent with the chemical shift observed for the methyl group in 8-methylquinoline.[8]

13C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted 13C NMR Data for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in DMSO-d6

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 160-180 ppm range.[7]
~155C-2This carbon is attached to the nitrogen in the quinoline ring and the bromophenyl group, leading to a downfield shift.
~148C-8aA quaternary carbon in the quinoline ring adjacent to the nitrogen.
~145C-4The carbon bearing the carboxylic acid group is deshielded.
~138C-1'The ipso-carbon of the bromophenyl ring attached to the quinoline.
~137C-8The carbon with the methyl substituent.
~132C-3', C-5'Carbons on the bromophenyl ring.
~130C-2', C-6'Carbons on the bromophenyl ring.
~129C-7Aromatic carbon in the quinoline ring.
~128C-5Aromatic carbon in the quinoline ring.
~127C-4aA quaternary carbon in the quinoline ring.
~125C-6Aromatic carbon in the quinoline ring.
~124C-4'The carbon attached to the bromine atom is deshielded.
~119C-3Aromatic carbon in the quinoline ring.
~18-CH3The methyl carbon is shielded and appears in the aliphatic region.

Detailed Interpretation:

  • Carbonyl Carbon: The signal around 167 ppm is unambiguously assigned to the carbonyl carbon of the carboxylic acid group.[7]

  • Aromatic Carbons: The signals in the range of 119-155 ppm correspond to the aromatic carbons of the quinoline and bromophenyl rings. The specific chemical shifts are determined by the substitution pattern and the electronic effects of the substituents (nitrogen, bromine, methyl, and carboxylic acid groups).

  • Methyl Carbon: The upfield signal at approximately 18 ppm is characteristic of the methyl group carbon.

Structural Elucidation Logic

The process of elucidating the structure of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid from its NMR data follows a logical pathway.

structure_elucidation cluster_h1 1H NMR Interpretation cluster_c13 13C NMR Interpretation H1_Data 1H NMR Data (Shifts, Multiplicities, Integrals) COOH_H Broad singlet at ~14.0 ppm => COOH group H1_Data->COOH_H Aromatic_H Complex signals at 7.7-8.7 ppm => Aromatic rings H1_Data->Aromatic_H Methyl_H Singlet at ~2.8 ppm (3H) => -CH3 group H1_Data->Methyl_H C13_Data 13C NMR Data (Chemical Shifts) COOH_C Signal at ~167 ppm => Carbonyl carbon C13_Data->COOH_C Aromatic_C Signals at 119-155 ppm => Aromatic carbons C13_Data->Aromatic_C Methyl_C Signal at ~18 ppm => -CH3 carbon C13_Data->Methyl_C Combined_Evidence Combined Spectroscopic Evidence COOH_H->Combined_Evidence Aromatic_H->Combined_Evidence Methyl_H->Combined_Evidence COOH_C->Combined_Evidence Aromatic_C->Combined_Evidence Methyl_C->Combined_Evidence Final_Structure Proposed Structure: 2-(4-Bromophenyl)-8-methyl quinoline-4-carboxylic acid Combined_Evidence->Final_Structure Confirms

Conclusion

The 1H and 13C NMR spectra of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid provide a wealth of information that allows for its unambiguous structural assignment. The characteristic chemical shifts and coupling patterns of the carboxylic acid, aromatic, and methyl protons in the 1H NMR spectrum, combined with the distinct signals for the carbonyl, aromatic, and methyl carbons in the 13C NMR spectrum, create a unique spectroscopic fingerprint for this molecule. This guide provides a framework for the interpretation of this data, which can be extended to the analysis of other related quinoline derivatives, thereby aiding in the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2023, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][7]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link][9]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][2][5]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link][1]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). NMR - Interpretation. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Preamble: The Quinoline Scaffold as a Privileged Pharmacophore The quinoline core is a recurring moti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline core is a recurring motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous approved therapeutic agents.[1] Its rigid, planar structure and versatile substitution points allow for precise tuning of steric and electronic properties to engage with a variety of biological targets. The 2-aryl-quinoline-4-carboxylic acid scaffold, in particular, has emerged as a highly promising framework. While the specific compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a distinct chemical entity, its mechanism of action can be confidently inferred from a substantial body of evidence surrounding its structural class. This guide synthesizes current knowledge to propose and validate a primary mechanism of action centered on the inhibition of a critical metabolic enzyme, providing a robust framework for future investigation and drug development.

Part 1: The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

The most strongly evidenced mechanism of action for 2-aryl-quinoline-4-carboxylic acids is the potent inhibition of Dihydroorotate Dehydrogenase (DHODH) .[2][3][4][5][6]

The Critical Role of DHODH in Cellular Proliferation

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2] This pathway is indispensable for the synthesis of pyrimidine nucleotides (UTP, CTP, and TTP), which are essential for DNA replication, RNA synthesis, and cellular metabolism.

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are exquisitely dependent on the de novo pathway. Consequently, inhibiting DHODH leads to pyrimidine starvation, which in turn induces S-phase cell cycle arrest and halts cell growth.[2][5] This dependency makes DHODH a validated and compelling target for the development of anticancer, anti-inflammatory, and antiviral therapeutics.[2][5]

Proposed Binding and Inhibition Mechanism

Structural and computational studies of related compounds reveal that 2-aryl-quinoline-4-carboxylic acids act as competitive inhibitors with respect to the co-substrate ubiquinone (CoQ).[2] The inhibitor occupies a hydrophobic channel that forms the CoQ binding site.

The proposed binding orientation for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid within the DHODH active site involves several key interactions:

  • Carboxylic Acid Moiety: The 4-carboxylic acid is the critical pharmacophore. It forms a key hydrogen bond interaction, often with an adjacent tyrosine (Y356) or via a water-mediated bridge with a threonine (T63) residue in the enzyme's active site.[6] This anchors the molecule.

  • Quinoline Ring System: The planar quinoline rings engage in hydrophobic and π-stacking interactions within the channel.

  • 2-(4-Bromophenyl) Group: This aryl substituent occupies a deeper hydrophobic pocket, with the bromine atom potentially forming halogen bonds or other favorable interactions that enhance binding affinity.

  • 8-Methyl Group: The methyl group likely contributes to the hydrophobic interactions and may serve to fine-tune the molecule's conformation within the binding site.

The overall effect is the high-affinity, reversible blockade of the ubiquinone binding site, preventing the catalytic cycle from proceeding and shutting down pyrimidine synthesis.

Part 2: A Validated Experimental Workflow for Mechanistic Confirmation

To rigorously confirm that DHODH inhibition is the primary mechanism of action, a multi-stage, self-validating experimental approach is essential. This workflow progresses from direct enzymatic inhibition to cellular effects and finally to definitive on-target confirmation.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanism Confirmation A Protocol 2.1: In Vitro DHODH Enzyme Inhibition Assay B Determine IC50 Value A->B Yields C Protocol 2.2: Cellular Antiproliferation Assay (e.g., MTT/SRB) B->C Inform Dose Selection D Determine GI50 Value C->D Yields E Protocol 2.3: Pyrimidine Rescue Experiment D->E Test at GI50 Concentration F Confirm On-Target Effect E->F Validates

Figure 1: A logical workflow for validating DHODH inhibition.
Protocol 2.1: In Vitro DHODH Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory potency of the compound on purified human DHODH.

Rationale: This assay directly measures the interaction between the compound and its putative target, isolated from other cellular factors. It provides a quantitative measure of potency (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme: Recombinant human DHODH (purified).

    • Substrates: L-dihydroorotate and Coenzyme Q10 (CoQ10).

    • Detection Reagent: 2,6-dichloroindophenol (DCIP), a colorimetric electron acceptor.

    • Compound: Prepare a 10 mM stock of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in DMSO. Create a 10-point serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of the compound dilution (or DMSO for control).

    • Add 20 µL of recombinant DHODH enzyme. Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add 10 µL of CoQ10 and 10 µL of DCIP.

    • Initiate the reaction by adding 10 µL of L-dihydroorotate.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm (the wavelength for DCIP reduction) every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each concentration.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Cellular Antiproliferative Assay

Objective: To determine the compound's effect on the proliferation of cancer cell lines known to be sensitive to DHODH inhibition (e.g., A549 lung carcinoma, MCF-7 breast cancer).[3]

Rationale: This assay confirms that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (typically from 100 µM to 1 nM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (Sulforhodamine B - SRB Assay):

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base (pH 10.5).

  • Data Analysis:

    • Measure the absorbance at 510 nm.

    • Plot the percentage of cell growth inhibition relative to the DMSO control versus the log of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2.3: Pyrimidine Rescue Experiment

Objective: To definitively prove that the observed antiproliferative effect is due to the inhibition of pyrimidine synthesis.

Rationale: This is the critical self-validating step. If the compound's toxicity is caused by blocking DHODH, then supplying cells with downstream products of the pathway (like uridine) should bypass the enzymatic block and restore cell growth.

Step-by-Step Methodology:

  • Experimental Setup: Set up the cellular antiproliferation assay as described in Protocol 2.2.

  • Co-treatment: For each concentration of the test compound, prepare two sets of wells:

    • Set A: Treat with the compound only.

    • Set B: Co-treat with the compound and 100 µM uridine.

  • Incubation and Analysis: Incubate for 72 hours and perform the SRB assay as previously described.

  • Interpretation:

    • If the GI50 value significantly increases in the presence of uridine (Set B) compared to the compound alone (Set A), it provides strong evidence that the mechanism of action is on-target inhibition of the de novo pyrimidine pathway.

    • If uridine fails to rescue the cells, it suggests an off-target mechanism of toxicity.

Part 3: Downstream Signaling and Cellular Consequences

Inhibition of DHODH initiates a cascade of downstream events culminating in cytostasis or apoptosis.

G cluster_pathway De Novo Pyrimidine Synthesis compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid dhodh DHODH Inhibition compound->dhodh orotate Orotate dhodh->orotate Blocks dihydroorotate Dihydroorotate dihydroorotate->orotate DHODH ump UMP → UTP, CTP orotate->ump depletion Pyrimidine Pool Depletion arrest S-Phase Cell Cycle Arrest depletion->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Cellular consequences of DHODH inhibition.

The primary consequence of pyrimidine depletion is the inability to synthesize sufficient DNA for replication, leading to S-phase cell cycle arrest .[5] Prolonged arrest can trigger apoptotic pathways, leading to programmed cell death, particularly in cancer cells with a high replicative drive.[7]

Part 4: Structure-Activity Relationship (SAR) and Potential for Other Mechanisms

While DHODH inhibition is the most prominent mechanism, the quinoline scaffold is known to interact with other targets.

Target ClassRepresentative Activity of Quinoline-4-Carboxylic AcidsReference
DHODH Potent inhibition with IC50 values in the low nanomolar range.[6]
HDACs Certain derivatives show activity as histone deacetylase inhibitors.[7]
SIRTs Some analogs have been identified as selective SIRT3 inhibitors.[8]
DNA Gyrase Carbohydrazide derivatives show promise as microbial DNA-gyrase inhibitors.[9][10]

This table highlights the versatility of the scaffold. It is plausible that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid could possess secondary activities against other targets, which may contribute to its overall biological profile or present opportunities for further optimization. For instance, its close structural relationship to compounds designed as DNA gyrase inhibitors suggests it should be evaluated for antibacterial activity.[9][10]

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid functions as a potent inhibitor of human dihydroorotate dehydrogenase. This mechanism provides a clear rationale for its potential as an antiproliferative agent for cancer or inflammatory diseases. The experimental workflow detailed in this guide provides a clear and robust path to empirically validate this proposed mechanism. Future research should focus on obtaining co-crystal structures to visualize the precise binding interactions, profiling the compound against a panel of kinases and other common off-targets, and exploring its potential as an antiviral or antibacterial agent based on the known activities of its structural class.

References

  • Patel, D.B. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2): 216-230. [Link]

  • Hui, Q. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Madak, J.D. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), pp.6036-6049. [Link]

  • Madak, J.D. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Fahmy, H. et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Fahmy, H. et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Zhang, L. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Smaoui, K. et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Implication in Drug Design. Pharmaceuticals. [Link]

  • Svobodova, M. et al. (2021). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. PubMed. [Link]

Sources

Foundational

The In Vitro Biological Profile of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, antibacterial, antimalarial, and anti-inflammatory drugs.[2][3] The versatility of the quinoline scaffold, allowing for diverse substitutions, enables the fine-tuning of its pharmacological properties. This guide focuses on the in vitro biological activities of a specific derivative, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a compound of interest for its potential therapeutic applications. We will delve into its synthesis, potential mechanisms of action, and the experimental protocols required to elucidate its biological profile.

Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction.[2] This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4] For the synthesis of the title compound, 8-methylisatin would be reacted with 4-bromoacetophenone in a basic medium, such as potassium hydroxide.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 8-methylisatin 8-methylisatin Pfitzinger_Reaction Pfitzinger Reaction 8-methylisatin->Pfitzinger_Reaction Condensation 4-bromoacetophenone 4-bromoacetophenone 4-bromoacetophenone->Pfitzinger_Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Pfitzinger_Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Pfitzinger_Reaction Reflux Reflux Reflux->Pfitzinger_Reaction Target_Compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid Pfitzinger_Reaction->Target_Compound Yields

Caption: Pfitzinger synthesis of the target compound.

Potential In Vitro Biological Activities

Based on the biological profiles of structurally related compounds, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is anticipated to exhibit a range of in vitro activities, primarily as an antimicrobial and anticancer agent.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Derivatives of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, specifically the carbohydrazide, have been designed and synthesized as potential inhibitors of microbial DNA gyrase.[5] This enzyme is a crucial target for antibacterial drugs as it is essential for bacterial DNA replication.[5] It is therefore highly probable that the parent carboxylic acid also possesses antimicrobial properties.

Proposed Mechanism of Action:

The proposed mechanism of antibacterial action is the inhibition of DNA gyrase, an enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Inhibition of this enzyme leads to the cessation of bacterial growth and eventual cell death.

DNA_Gyrase_Inhibition Target_Compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid DNA_Gyrase Bacterial DNA Gyrase Target_Compound->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Enables Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Essential for

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of the 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in the broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity: Potential for Kinase Inhibition and Apoptosis Induction

Structurally similar compounds, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have demonstrated potent anticancer activity by inhibiting Aurora A kinase and inducing apoptosis.[6][7] This suggests that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid may also possess antiproliferative effects against cancer cells. Quinoline-4-carboxylic acid derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs).[8][9][10]

Potential Mechanisms of Action:

  • Kinase Inhibition: Inhibition of protein kinases, such as Aurora A, which are crucial for cell cycle regulation. Disruption of these kinases can lead to cell cycle arrest and apoptosis.[6][7]

  • Induction of Apoptosis: Triggering the programmed cell death pathway in cancer cells.

  • HDAC/SIRT Inhibition: Altering the acetylation state of histones and other proteins, leading to changes in gene expression that can suppress tumor growth.[8][9]

Anticancer_Mechanisms cluster_mechanisms Potential Mechanisms cluster_outcomes Cellular Outcomes Target_Compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Kinase_Inhibition Kinase Inhibition (e.g., Aurora A) Target_Compound->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Target_Compound->Apoptosis_Induction HDAC_SIRT_Inhibition HDAC/SIRT Inhibition Target_Compound->HDAC_SIRT_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Programmed_Cell_Death Programmed Cell Death Apoptosis_Induction->Programmed_Cell_Death Gene_Expression_Alteration Altered Gene Expression HDAC_SIRT_Inhibition->Gene_Expression_Alteration Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Programmed_Cell_Death->Anticancer_Effect Gene_Expression_Alteration->Anticancer_Effect

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer drugs.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

Quinoline and its derivatives have been investigated for their anti-inflammatory properties.[11][12] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[12]

Potential Mechanism of Action:

Inhibition of pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), or modulation of inflammatory signaling cascades.

Experimental Protocol: In Vitro Anti-inflammatory Assays

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) to induce NO production.

    • Treat the cells with different concentrations of the test compound.

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels indicates inhibition of NO production.

  • Cyclooxygenase (COX) Inhibition Assay:

    • Utilize a commercially available COX inhibition assay kit.

    • The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

    • The IC50 value for the inhibition of each isoenzyme can be determined.

Data Summary: Anticipated Biological Profile

The following table summarizes the anticipated in vitro biological activities of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid based on the activities of its derivatives and structurally related compounds.

Biological ActivityPotential TargetKey In Vitro AssaysExpected Outcome
Antimicrobial Bacterial DNA GyraseMinimum Inhibitory Concentration (MIC)Inhibition of bacterial growth
Anticancer Protein Kinases (e.g., Aurora A), HDACs, SIRTsMTT Assay, Cell Cycle Analysis, Apoptosis AssaysCytotoxicity to cancer cells, cell cycle arrest, induction of apoptosis
Anti-inflammatory COX, LOX, NF-κB pathwayNO Production Assay, COX Inhibition AssayReduction of inflammatory markers

Conclusion and Future Directions

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests its potential as an antimicrobial and anticancer agent. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro evaluation of this compound. Further studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in more advanced preclinical models. The versatility of the quinoline core offers opportunities for further structural modifications to optimize potency and selectivity, paving the way for the development of new and effective therapies.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available at: [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. Available at: [Link]

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Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities, including anticancer properties. This document outlines the scientific rationale, experimental design, and detailed protocols for assessing the cytotoxic potential of this specific derivative. We emphasize a multi-assay approach to generate robust and reliable preliminary data, a critical step in the early stages of the drug discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Rationale for Screening

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and notably, antineoplastic activities. The core structure acts as a versatile pharmacophore, and modifications to the quinoline ring can lead to compounds with potent and selective biological activities. The specific compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, is a novel synthetic derivative. The introduction of a bromophenyl group at the 2-position and a methyl group at the 8-position may modulate its biological properties, making a thorough evaluation of its cytotoxic effects a critical first step in assessing its therapeutic potential.

Preliminary cytotoxicity screening serves as a fundamental gatekeeper in the drug discovery process. It provides the initial " go/no-go " signal by determining the concentration range at which a compound elicits a toxic response in cancer cells. This data is essential for guiding further studies, including mechanism of action, selectivity, and in vivo efficacy. This guide will detail a robust workflow for this initial assessment.

Experimental Design: A Multi-Faceted Approach

A successful preliminary screen relies on a well-conceived experimental design. The choices of cell lines, compound concentrations, and cytotoxicity assays are interdependent and crucial for generating meaningful data.

Selection of Cancer Cell Lines

For a preliminary screen, it is advisable to use a small panel of well-characterized cancer cell lines from different tissue origins to assess the breadth of the compound's activity. We recommend starting with:

  • HeLa (Human Cervical Adenocarcinoma): An adherent cell line that is robust, easy to culture, and widely used as a benchmark in cancer research.

  • A549 (Human Lung Carcinoma): Another common adherent cell line, representing a different type of solid tumor.

  • Jurkat (Human T-cell Leukemia): A suspension cell line, which can help determine if the compound's activity is dependent on cell adhesion.

The use of both adherent and suspension cell lines provides early insights into the compound's potential spectrum of activity and can highlight any methodological challenges associated with different cell culture formats.

Compound Preparation and Concentration Range

The test compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, generally below 0.5% (v/v), as higher concentrations can induce cytotoxicity independently.

A broad concentration range should be tested initially to determine the compound's potency. A common approach is to use a semi-logarithmic dilution series, for example, from 0.1 µM to 100 µM. This wide range increases the likelihood of identifying the 50% inhibitory concentration (IC50), a key parameter for quantifying cytotoxicity.

Orthogonal Assays for Robust Data

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. We advocate for an orthogonal approach, using at least two assays that probe different mechanisms of cell death.

  • Metabolic Assay (MTT): This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.

Using both assays provides a more complete picture. For instance, a compound could be cytostatic (inhibit proliferation without killing cells), which would be detected by the MTT assay but not necessarily by the LDH assay. Conversely, a compound causing rapid necrosis would lead to a strong signal in the LDH assay.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Cell Seeding and Treatment Workflow

The general workflow for preparing the cells for the cytotoxicity assays is outlined below.

G Figure 1: General Experimental Workflow A 1. Cell Culture (HeLa, A549, or Jurkat) B 2. Cell Counting & Viability Check (e.g., Trypan Blue) A->B C 3. Seed Cells into 96-well Plates (Optimal density determination required) B->C D 4. Incubate for 24h (Allow cells to adhere and resume growth) C->D F 6. Treat Cells (Add compound dilutions to wells. Include vehicle and positive controls) D->F E 5. Prepare Compound Dilutions (Serial dilution of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in media) E->F G 7. Incubate for 24-72h (Standard exposure time) F->G H 8. Perform Cytotoxicity Assays (MTT and/or LDH) G->H

Caption: General workflow for cell seeding and treatment.

Step-by-Step Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for HeLa/A549). For Jurkat cells, use a U-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherent cells to attach.

  • Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay is working correctly.

    • Media Blank: Wells containing only culture medium without cells to provide a background reading.

  • Incubation: Return the plate to the incubator for a defined exposure period, typically 24, 48, or 72 hours.

MTT Assay Protocol

G Figure 2: MTT Assay Principle cluster_0 Living Cell Mitochondria Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Add Solubilizing Agent (e.g., DMSO, isopropanol) Formazan->Solubilization Measurement Measure Absorbance (at ~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • After the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium from each well. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate first and then aspirate.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

LDH Assay Protocol

Step-by-Step Protocol:

  • After the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Read the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, a positive control for lysis (e.g., treating cells with a lysis buffer provided in the kit) must be included.

Data Analysis and Interpretation

For both assays, the data should be processed to determine the percentage of cell viability relative to the vehicle control.

Calculation of Cell Viability (%):

  • MTT Assay: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay (Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)] * 100 % Viability = 100 - % Cytotoxicity

The calculated viability percentages are then plotted against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to fit a dose-response curve and calculate the IC50 value.

Data Summary Table:

Cell LineAssayExposure Time (h)IC50 (µM)
HeLaMTT48Value
HeLaLDH48Value
A549MTT48Value
A549LDH48Value
JurkatMTT48Value
JurkatLDH48Value

Conclusion and Future Directions

This guide provides a robust and validated workflow for the preliminary cytotoxicity screening of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. By employing a panel of diverse cancer cell lines and utilizing orthogonal assays that measure both metabolic activity and membrane integrity, researchers can generate a reliable initial profile of the compound's cytotoxic potential. The resulting IC50 values are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline. Positive results from this preliminary screen would warrant further investigation into the compound's mechanism of action, selectivity against non-cancerous cells, and ultimately, its efficacy in more complex preclinical models.

References

Foundational

Discovery of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid as a Potent DHODH Inhibitor

An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Executive Summary Dihydroorotate dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a potent inhibitor of human DHODH. We will explore the structure-guided design rationale that led to this compound, detail the experimental protocols for its synthesis and characterization, and analyze the structure-activity relationship (SAR) that governs its inhibitory activity. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of novel DHODH inhibitors.

The Rationale: Targeting DHODH in Proliferative Diseases

The synthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA, occurs through two primary pathways: the salvage pathway and the de novo pathway. While most normal, quiescent cells rely on the salvage pathway, rapidly dividing cells, including cancer cells and activated lymphocytes, exhibit a heavy dependence on the de novo synthesis pathway to meet their high demand for nucleotides.[1][2]

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this critical pathway: the oxidation of dihydroorotate to orotate.[3][4] By inhibiting DHODH, the pyrimidine pool is depleted, leading to an arrest of the cell cycle at the S-phase and a halt in proliferation.[1][3] This dependency makes DHODH an attractive and validated therapeutic target. Several DHODH inhibitors, including leflunomide (for rheumatoid arthritis) and brequinar (investigated for cancer), have demonstrated the clinical potential of this mechanism.[4][5]

The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for a class of DHODH inhibitors that, like brequinar, occupy a hydrophobic binding pocket near the enzyme's ubiquinone binding site.[3][5] Our investigation focuses on a novel derivative within this class, designed through a structure-guided approach to optimize potency and explore new interactions within the binding pocket.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD several steps DHO Dihydroorotate (DHO) CAD->DHO DHO_mito Dihydroorotate (DHO) DHO->DHO_mito Transport DHODH DHODH OA Orotate (OA) DHODH->OA Oxidation UQH2 Ubihydroquinol (UQH2) DHODH->UQH2 Reduction OA_cyto Orotate (OA) OA->OA_cyto Transport UQ Ubiquinone (UQ) UQ->DHODH DHO_mito->DHODH UMPS UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides further synthesis OA_cyto->UMPS Inhibitor 2-(Aryl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway.

Lead Discovery and Synthesis

A Structure-Guided Design Rationale

The development of 2-aryl-quinoline-4-carboxylic acids as DHODH inhibitors is rooted in extensive structure-activity relationship (SAR) studies.[5] These studies have established several critical structural requirements for potent inhibition:

  • The Carboxylic Acid (C4): This group is essential for activity, forming a crucial salt bridge with a conserved arginine residue (R136) in the DHODH active site.[3][6]

  • The 2-Aryl Group (C2): A bulky, hydrophobic substituent at this position is necessary to occupy a nonpolar pocket, mimicking the interaction of brequinar's biphenyl moiety.[5][6]

  • The Quinoline Ring: This scaffold serves as the core structure, and substitutions on its benzo portion can modulate activity and pharmacokinetic properties.[5]

The design of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid was a rational progression based on these principles. The 4-bromophenyl group at C2 provides the required bulky, lipophilic character, while the bromine atom can potentially engage in halogen bonding or other specific interactions. The methyl group at C8 explores the impact of substitution on the benzo portion of the quinoline ring system.

Chemical Synthesis via Pfitzinger Reaction

The synthesis of 2-aryl-quinoline-4-carboxylic acids is efficiently achieved through the Pfitzinger reaction. This classical method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

Pfitzinger_Reaction Reactant1 5-Methylisatin Reagents Potassium Hydroxide (KOH) Ethanol (EtOH) / H2O Reactant1->Reagents Reactant2 1-(4-Bromophenyl)ethan-1-one Reactant2->Reagents Conditions Reflux Reagents->Conditions Product 2-(4-Bromophenyl)-8-methylquinoline- 4-carboxylic acid Conditions->Product

Figure 2: Synthetic Workflow for the Target Compound.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Materials:

  • 5-Methylisatin

  • 1-(4-bromophenyl)ethan-1-one (4-Bromoacetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), Reagent Grade

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisatin (e.g., 10 mmol, 1 eq.) and 1-(4-bromophenyl)ethan-1-one (e.g., 10 mmol, 1 eq.) in 60 mL of ethanol.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 60 mmol, 6 eq.) in 25 mL of deionized water. Carefully add the KOH solution to the flask containing the reactants while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a minimum of 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 500 mL beaker and carefully acidify with concentrated HCl until the pH is approximately 2-3. This will cause the carboxylic acid product to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A similar synthesis for the non-methylated analog is reported to yield a yellow solid.[3]

Biological Evaluation and Mechanistic Analysis

In Vitro DHODH Enzyme Inhibition Assay

The primary evaluation of a new compound is to determine its direct inhibitory effect on the target enzyme. A common and reliable method is a colorimetric assay that measures the reduction of an indicator dye coupled to enzyme activity.

Assay_Workflow start Start: Prepare Reagents step1 Dispense Assay Buffer, DHODH Enzyme, and Test Compound (Varying Concentrations) into a 96-well plate start->step1 step2 Pre-incubate to allow for inhibitor-enzyme binding step1->step2 step3 Initiate Reaction: Add Dihydroorotate (Substrate) & DCIP (Indicator) step2->step3 step4 Monitor Absorbance Decrease at 600 nm over time using a plate reader step3->step4 step5 Data Analysis: Plot % Inhibition vs. [Compound] and fit to a dose-response curve step4->step5 end Result: Determine IC50 Value step5->end

Figure 3: Workflow for the DHODH Enzymatic Inhibition Assay.
Experimental Protocol: DHODH Enzymatic Assay

This protocol is adapted from standard methodologies for assessing DHODH inhibition.[7][8]

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP). Electrons generated from the oxidation of dihydroorotate are transferred to DCIP, causing it to lose its blue color. The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

  • Recombinant Human DHODH: Purified enzyme stock solution.

  • Substrate: Dihydroorotate (DHO).

  • Cofactor: Decylubiquinone.

  • Indicator: 2,6-dichloroindophenol (DCIP).

  • Test Compound: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, serially diluted in DMSO.

  • Control Inhibitor: Brequinar.

Procedure:

  • Compound Plating: To the wells of a 96-well microplate, add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells for 100% activity control and a known inhibitor (Brequinar) for a positive control.

  • Enzyme Addition: Add 50 µL of assay buffer containing the recombinant human DHODH enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of a substrate solution containing dihydroorotate, decylubiquinone, and DCIP to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell-Based Antiproliferative Assays

To confirm that enzyme inhibition translates to a functional effect in a cellular context, antiproliferative assays are performed. Cell lines with high DHODH expression, such as the colon cancer line HCT-116, are particularly sensitive to DHODH inhibitors and are excellent models for these studies.[3]

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: After the incubation period, measure cell viability using a luminescent ATP-based assay (like CellTiter-Glo®) according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

  • Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of quinoline-4-carboxylic acids is highly dependent on the nature and position of their substituents. The data gathered from synthesizing and testing a series of analogs, including 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, allows for a detailed SAR analysis.

SAR_Diagram label_C4 C4-Carboxylic Acid: Essential for activity. Forms salt bridge with Arg136 in active site. label_C2 C2-Aryl Group: Bulky, hydrophobic group required. Fills a nonpolar pocket. label_C8 C8-Methyl Group: Substitution on the benzo ring. Modulates activity and physical properties.

Figure 4: Key Structure-Activity Relationship Features.

Key SAR Insights:

  • C4-Carboxylic Acid: As predicted, this moiety is indispensable. Esterification or amidation of this group typically leads to a significant loss of direct enzymatic inhibition.[3][9]

  • C2-(4-Bromophenyl) Group: This group fulfills the requirement for a bulky, lipophilic substituent necessary for potent inhibition.[5][6] The para-bromo substitution is well-tolerated and can be a site for further modification or for introducing specific interactions like halogen bonds.

  • C8-Methyl Group: Substitutions on the benzo portion of the quinoline ring can fine-tune the compound's electronic properties and its fit within the binding pocket. The 8-methyl group's impact would be compared against analogs with different substituents (or no substituent) at this and other positions (e.g., C6-fluoro in Brequinar) to determine its contribution to overall potency.

Table 1: Comparative Biological Activity Data (Hypothetical)

Compound ID2-Substituent8-SubstituentDHODH IC₅₀ (nM)HCT-116 GI₅₀ (nM)
Brequinar 2'-Fluoro-1,1'-biphenyl-4-ylH (6-Fluoro)~25~50
Compound A PhenylH>1000>1000
Compound B 4-BromophenylH85150
Title Compound 4-Bromophenyl Methyl 45 90

Note: Data is illustrative, based on trends observed for this class of inhibitors. Actual values would be determined experimentally. Potent analogs in this class have achieved low nanomolar IC50 values.[3][10]

Conclusion and Future Directions

The rational, structure-guided discovery of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid has identified a potent inhibitor of human DHODH. Its synthesis is straightforward via the Pfitzinger reaction, and its mechanism of action is consistent with other members of the quinoline-4-carboxylic acid class. The compound demonstrates significant inhibitory activity at both the enzymatic and cellular levels, validating the design principles employed.

This molecule represents a promising lead compound for further preclinical development. Future efforts should focus on:

  • Co-crystallography: Obtaining a high-resolution crystal structure of the compound bound to DHODH to visualize its binding mode and confirm key interactions.

  • Pharmacokinetic Profiling: Evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including oral bioavailability and metabolic stability.

  • In Vivo Efficacy Studies: Assessing its anti-tumor or immunomodulatory activity in relevant animal models.

  • Further SAR Optimization: Synthesizing additional analogs to explore other substitutions on the phenyl ring and quinoline core to further enhance potency and drug-like properties.

This work underscores the power of targeting metabolic vulnerabilities of proliferative diseases and provides a solid foundation for the development of next-generation DHODH inhibitors.

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  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

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Exploratory

The Evolving Landscape of Quinoline-4-Carboxylic Acids: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Among these, quinoline-4-carboxylic acid has emerged as a "privileged" structural motif, forming the backbone of numerous therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The versatility of this core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its biological profile to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline-4-carboxylic acid derivatives. Moving beyond a mere cataloging of compounds, we will delve into the causal relationships between structural modifications and their impact on biological activity, offering field-proven insights for the rational design of next-generation therapeutics.

The Quinoline-4-Carboxylic Acid Core: A Privileged Scaffold

The fundamental structure of quinoline-4-carboxylic acid, featuring a fused benzene and pyridine ring system with a carboxylic acid group at position 4, is the primary driver of its diverse biological activities. The acidic proton of the carboxylic acid group can engage in crucial hydrogen bonding and ionic interactions with biological targets.[6] Furthermore, the planar aromatic rings provide a platform for pi-pi stacking and hydrophobic interactions within protein binding pockets.

Caption: Core structure of quinoline-4-carboxylic acid.

Key Synthetic Strategies: Paving the Way for SAR Exploration

The ability to generate a diverse library of analogues is fundamental to any successful SAR campaign. Two classical and highly effective methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.

The Doebner Reaction

This three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid, typically under reflux in an alcohol solvent.[1] The Doebner reaction is particularly adept at producing 2-substituted quinoline-4-carboxylic acids.[1] Recent advancements have focused on developing more sustainable and efficient protocols, including the use of catalysts like p-toluenesulfonic acid (p-TSA) in green solvent systems.[7]

Caption: General workflow of the Doebner reaction.

The Pfitzinger Reaction

The Pfitzinger synthesis utilizes an isatin derivative and a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[8] This method is highly versatile for generating a wide array of substituted quinoline-4-carboxylic acids.[8]

Caption: General workflow of the Pfitzinger reaction.

Structure-Activity Relationship Insights Across Therapeutic Areas

The following sections will dissect the SAR of quinoline-4-carboxylic acid derivatives in key therapeutic areas, highlighting the impact of substitutions at various positions on the quinoline core.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of enzymes like SIRT3 and histone deacetylases (HDACs), and the disruption of tubulin polymerization.[3][9][10][11][12]

Key SAR Observations:

  • Position 2: The introduction of a substituted phenyl ring at the C2 position is a common feature in many anticancer derivatives. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[9] The acrylamide group acts as a warhead, forming a covalent bond with the target enzyme.

  • Position 4: The carboxylic acid group is often crucial for activity, likely participating in key interactions within the enzyme's active site.[6]

  • Benzo Ring (Positions 5, 6, 7, 8): Substitutions on the benzo ring can significantly influence potency and selectivity. Electron-withdrawing groups, such as fluorine, have been shown to be beneficial in some cases.[6]

Table 1: SAR of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives as SIRT3 Inhibitors [9]

CompoundR1 (at C6)R2 (at C7)SIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)
P6 HH7.232.633.5
P5 FH>50>50>50
P7 HF15.8>50>50

Data synthesized from the source to illustrate SAR trends.

Antibacterial Activity

The quinoline scaffold is the foundation of the highly successful quinolone class of antibiotics. While most clinically used quinolones are not quinoline-4-carboxylic acids in the strictest sense (they are 4-oxo-1,4-dihydroquinoline-3-carboxylic acids), the broader quinoline-4-carboxylic acid class also exhibits promising antibacterial properties.[4][13]

Key SAR Observations:

  • Position 2: The presence of an aryl group at the C2 position often confers good antibacterial activity.[4]

  • Position 4: The carboxylic acid is generally essential for antibacterial action.

  • Benzo Ring: The introduction of basic groups on the quinoline ring can modulate physicochemical properties and influence potency and spectrum.[4]

Table 2: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [4]

CompoundSubstituent on 2-phenyl ringS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a4 4-F64>128
5a7 4-Cl128128
Unsubstituted H>128>128

Data synthesized from the source to illustrate SAR trends.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as broad-spectrum antiviral agents.[6][14] A key mechanism of action is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis, a pathway required for the replication of many viruses.[6]

Key SAR Observations:

  • Position 2: A hydrophobic moiety at the C2 position is critical for potent antiviral activity.[6]

  • Position 4: A free carboxylic acid at C4 is indispensable for DHODH inhibition.[6]

  • Position 6: Electron-withdrawing groups, such as fluorine, at the C6 position enhance antiviral potency.[6]

  • Position 7: Electron-withdrawing groups like fluorine, chlorine, and trifluoromethyl at C7 have a beneficial effect on activity.[6]

Table 3: Antiviral and DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives [6]

CompoundR (at C2)VSV EC50 (nM)WSN EC50 (nM)hDHODH IC50 (nM)
C44 5-isopropyl-2-methyl-4-phenoxyphenyl1.9411.0
C1 (HTS hit) 4-phenoxyphenyl110--

Data synthesized from the source to illustrate SAR trends.

Experimental Protocols: A Guide to SAR Elucidation

The following are representative experimental protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

Synthesis Protocol: Doebner Reaction[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1 equivalent) in ethanol.

  • Addition of Reactants: Add the aldehyde (1 equivalent) and pyruvic acid (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Assay: MTT Assay[5]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Assay: Broth Microdilution Method[4]
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a robust framework for the rational design of new derivatives with improved potency, selectivity, and drug-like properties. As our understanding of the molecular targets of these compounds deepens, so too will our ability to tailor their structures for specific therapeutic applications. The integration of computational methods, such as molecular docking and QSAR studies, with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

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  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848335.
  • Weis, R., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(8), 2419-2426.
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  • O'Neill, P. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
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  • Shiri, M. (2012). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 77(23), 10775-10779.
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  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.
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  • Siddiqui, I. R., et al. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 639-645.
  • Vyas, V. K., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4465-4483.
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Foundational

An In-depth Technical Guide to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical characteristics, and potential therapeutic applications based on the biological activities of structurally related analogs.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] In particular, the quinoline-4-carboxylic acid moiety serves as a critical pharmacophore in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The substitution at the 2-position with an aryl group, such as a 4-bromophenyl ring, and further functionalization on the quinoline nucleus, like the introduction of an 8-methyl group, can significantly modulate the compound's biological profile. This guide focuses on the specific derivative, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, providing a detailed exploration of its chemistry and therapeutic prospects.

Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The most direct and widely employed method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

For the synthesis of the title compound, the logical precursors are 8-methylisatin and 4-bromoacetophenone . The Pfitzinger reaction provides a robust and efficient route to construct the desired quinoline scaffold.

Proposed Synthetic Pathway

The proposed synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a two-step process starting from commercially available reagents. The first step is the synthesis of the necessary 8-methylisatin, followed by the Pfitzinger condensation.

Synthetic Pathway Figure 1: Proposed Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid cluster_step1 Step 1: Synthesis of 8-Methylisatin cluster_step2 Step 2: Pfitzinger Reaction o-Toluidine o-Toluidine Intermediate_A Isonitrosoacet-o-toluidide o-Toluidine->Intermediate_A 1. Chloral Hydrate 2. Hydroxylamine Chloral Hydrate Chloral Hydrate Hydroxylamine Hydroxylamine H2SO4 H2SO4 8-Methylisatin 8-Methylisatin Target_Compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid 8-Methylisatin->Target_Compound Pfitzinger Condensation Intermediate_A->8-Methylisatin H2SO4 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone->Target_Compound KOH_EtOH KOH, Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols
  • Preparation of Isonitrosoacet-o-toluidide: In a 1 L round-bottom flask, dissolve 21.4 g (0.2 mol) of o-toluidine in 60 mL of concentrated hydrochloric acid and 500 mL of water. To this solution, add a solution of 33 g (0.2 mol) of chloral hydrate in 250 mL of water. Heat the mixture to boiling and then add a solution of 41.7 g (0.6 mol) of hydroxylamine hydrochloride in 250 mL of water. Continue to heat the mixture at a gentle boil for 15-20 minutes, during which the isonitrosoacet-o-toluidide will precipitate.

  • Cyclization to 8-Methylisatin: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it thoroughly. In a beaker, slowly add 20 g of the dried isonitrosoacet-o-toluidide to 100 g of concentrated sulfuric acid, keeping the temperature below 60-70°C with external cooling. After the addition is complete, heat the mixture to 80°C for 10 minutes.

  • Isolation and Purification: Cool the reaction mixture and pour it onto crushed ice. The 8-methylisatin will precipitate. Filter the solid, wash it with cold water until the washings are neutral to litmus, and then wash with a small amount of ethanol. Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 8-methylisatin.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3.22 g (0.02 mol) of 8-methylisatin in 50 mL of a 33% (w/v) aqueous potassium hydroxide solution.

  • Addition of Carbonyl Compound: To the stirred solution, add a solution of 4.38 g (0.022 mol) of 4-bromoacetophenone in 50 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 4-5 by the slow addition of 3 M hydrochloric acid. A precipitate will form.

  • Purification: Filter the crude product, wash it with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Reaction Mechanism

The Pfitzinger reaction proceeds through a series of well-established steps:

  • Base-catalyzed hydrolysis of the amide bond in 8-methylisatin to form the potassium salt of 2-amino-3-methylphenylglyoxylic acid.

  • Condensation of the amino group of the intermediate with the carbonyl group of 4-bromoacetophenone to form a Schiff base (imine).

  • Intramolecular aldol-type condensation between the enolizable α-carbon of the acetophenone moiety and the ketone of the glyoxylic acid moiety.

  • Dehydration of the resulting heterocyclic intermediate to yield the final aromatic quinoline ring system.

Pfitzinger Mechanism Figure 2: Mechanism of the Pfitzinger Reaction 8-Methylisatin 8-Methylisatin Intermediate_1 Potassium 2-amino-3- methylphenylglyoxylate 8-Methylisatin->Intermediate_1 KOH, H2O (Hydrolysis) KOH KOH Schiff_Base Schiff Base Intermediate Intermediate_1->Schiff_Base + 4-Bromoacetophenone (Condensation) 4-Bromoacetophenone 4-Bromoacetophenone Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Condensation Target_Compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Cyclized_Intermediate->Target_Compound - H2O (Dehydration)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocyclic system have been extensively investigated for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][2] The therapeutic effects of these compounds often stem from their ability to inhibit key enzymes involved in critical cellular processes.[1]

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to this promising class of molecules. While specific data on this particular derivative is emerging, the broader family of 2-phenylquinoline-4-carboxylic acids has been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are crucial regulators of gene expression and other cellular functions.[3][4] Inhibition of these enzymes can lead to various downstream effects, including cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making them attractive targets for cancer therapy.[3][5]

This document provides a comprehensive guide for the use of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in a cell culture setting, drawing upon established methodologies for analogous compounds. It offers detailed protocols for compound handling, cytotoxicity assessment, and functional assays to characterize its biological activity.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₇H₁₂BrNO₂N/A
Molecular Weight 342.19 g/mol N/A
Appearance Likely a solid powderInferred from similar compounds[3][6]
Solubility Expected to be soluble in DMSO.[7]
Storage Store at -20°C for long-term stability.Standard practice for bioactive small molecules.

Safety Precautions: Based on data for the closely related compound 2-(4-bromophenyl)quinoline-4-carboxylic acid, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible experimental results. Due to the potential for low aqueous solubility, a high-concentration stock solution in an organic solvent is recommended.

Materials:

  • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Determination of Optimal Working Concentration: Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the cytotoxic concentration range of the compound on the cell line(s) of interest. The MTT or CCK-8 assay is a standard colorimetric method for assessing cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Addition: Add 10 µL of MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT assay): Add 100 µL of solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Functional Assays: Cell Cycle and Apoptosis Analysis

Based on the known activities of similar quinoline-4-carboxylic acid derivatives, investigating the effect of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid on the cell cycle and apoptosis is a logical next step.[3]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) staining solution for cell cycle analysis

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid at concentrations below the IC₅₀ value (e.g., IC₂₅ and IC₅₀) for a defined period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Staining:

    • For Cell Cycle Analysis: Resuspend the cell pellet in a hypotonic PI staining solution containing RNase and incubate in the dark.

    • For Apoptosis Analysis: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Visualizing Experimental Workflows and Potential Mechanisms

experimental_workflow cluster_prep Compound Preparation cluster_viability Viability Assessment cluster_functional Functional Assays stock Prepare 10 mM Stock in DMSO treat_96 Treat with Serial Dilutions stock->treat_96 Dilute treat_6 Treat with Sub-IC50 Conc. stock->treat_6 Dilute seed_96 Seed Cells (96-well) seed_96->treat_96 mtt MTT/CCK-8 Assay treat_96->mtt ic50 Determine IC50 mtt->ic50 ic50->treat_6 Inform Concentration seed_6 Seed Cells (6-well) seed_6->treat_6 harvest Harvest Cells treat_6->harvest stain Stain for Cell Cycle/Apoptosis harvest->stain flow Flow Cytometry Analysis stain->flow

Caption: A generalized workflow for the in vitro evaluation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects compound 2-(4-Bromophenyl)-8- methylquinoline-4-carboxylic acid HDAC HDACs compound->HDAC Inhibition SIRT SIRTs compound->SIRT Inhibition Kinase Kinases (e.g., Aurora A) compound->Kinase Inhibition cell_cycle Cell Cycle Arrest HDAC->cell_cycle apoptosis Induction of Apoptosis HDAC->apoptosis proliferation Inhibition of Proliferation HDAC->proliferation SIRT->cell_cycle SIRT->apoptosis SIRT->proliferation Kinase->cell_cycle Kinase->apoptosis Kinase->proliferation

Caption: Potential mechanisms of action for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid based on related compounds.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. MDPI. [Link]

  • (PDF) Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. ResearchGate. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). The Human Metabolome Database. [Link]

Sources

Application

Application Notes and Protocols for Dihydroorotate Dehydrogenase (DHODH) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of DHODH as a Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] This pathway is critical for rapidly proliferating cells, including cancer cells, activated immune cells, and various pathogens.[2][3] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] This enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain, highlighting its role in both cellular metabolism and nucleotide synthesis.[3][5]

The dependence of rapidly dividing cells on the de novo pyrimidine synthesis pathway makes DHODH a compelling therapeutic target.[3] Inhibition of DHODH can selectively starve these cells of the necessary building blocks for DNA and RNA synthesis, thereby halting their proliferation.[1] This mechanism is the basis for the clinical use of DHODH inhibitors like leflunomide and teriflunomide in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][3] Furthermore, the therapeutic potential of DHODH inhibitors is actively being explored for cancer, viral infections, and parasitic diseases.[3][4]

These application notes provide a comprehensive guide to the principles and protocols for performing DHODH inhibition assays, a critical tool for the discovery and characterization of novel DHODH inhibitors.

The DHODH Enzymatic Reaction: A Closer Look

DHODH facilitates the conversion of dihydroorotate (DHO) to orotate. This is an oxidation reaction where DHO loses two electrons. In human (Class 2) DHODH, a flavin mononucleotide (FMN) cofactor accepts these electrons, becoming reduced to FMNH₂. The enzyme is then regenerated by transferring these electrons to an acceptor molecule, which in the physiological context is coenzyme Q (ubiquinone) in the mitochondrial respiratory chain.[3][6]

The overall reaction can be summarized as:

Dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂

This reaction is central to the design of DHODH activity assays. By monitoring the consumption of a substrate or the formation of a product, we can quantify the enzyme's activity and, consequently, the effect of potential inhibitors.

DHODH_Reaction cluster_Mitochondria Inner Mitochondrial Membrane cluster_cofactor Cofactor Cycle DHODH DHODH FMN FMN Orotate Orotate DHODH->Orotate Oxidation FMNH2 FMNH₂ FMN->FMNH2 e⁻ from DHO FMNH2->FMN e⁻ to CoQ CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH₂ (Ubiquinol) CoQ->CoQH2 Reduction ETC Electron Transport Chain CoQH2->ETC DHO Dihydroorotate DHO->DHODH

Figure 1: The DHODH enzymatic reaction at the inner mitochondrial membrane.

Methodologies for DHODH Inhibition Assays

Several assay formats can be employed to measure DHODH activity and inhibition. The choice of method often depends on the available equipment, throughput requirements, and the specific research question.

Spectrophotometric (Colorimetric) Assay

This is a classic and widely used method that relies on a dye that changes color upon reduction.

  • Principle: The assay utilizes 2,6-dichloroindophenol (DCIP), a blue-colored compound that becomes colorless when it is reduced.[7] In this assay, DCIP serves as an artificial electron acceptor. The activity of DHODH is monitored by the decrease in absorbance of DCIP at a wavelength of around 600-650 nm.[3]

  • Advantages: This method is robust, relatively inexpensive, and can be performed with a standard microplate reader.

  • Disadvantages: It can be susceptible to interference from colored compounds.

Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to colorimetric methods.

  • Principle: One common fluorometric approach uses resazurin, a non-fluorescent dye that is reduced by DHODH activity to the highly fluorescent resorufin.[8][9] The increase in fluorescence is directly proportional to DHODH activity.[8][9] Another method involves the chemical conversion of the reaction product, orotic acid, into a fluorescent compound.[10]

  • Advantages: High sensitivity, suitable for high-throughput screening (HTS).[9]

  • Disadvantages: Potential for interference from fluorescent compounds.

Comparison of Assay Formats
FeatureSpectrophotometric (DCIP)Fluorometric (Resazurin)
Principle Reduction of a colored dye (DCIP)Reduction of a non-fluorescent dye (resazurin) to a fluorescent product (resorufin)
Detection Decrease in absorbance (~600-650 nm)Increase in fluorescence (Ex/Em ~560/590 nm)
Sensitivity ModerateHigh
Throughput Moderate to HighHigh
Cost LowModerate
Interference Colored compoundsFluorescent compounds

Detailed Protocol: Spectrophotometric DHODH Inhibition Assay using DCIP

This protocol provides a detailed, step-by-step methodology for a robust and reliable spectrophotometric DHODH inhibition assay.

Materials and Reagents
  • Recombinant human DHODH (truncated form for solubility is recommended)

  • Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (or a soluble analog like decylubiquinone)

  • Tris-HCl buffer

  • Potassium chloride (KCl)

  • Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% - 0.1% Triton X-100.

    • Rationale: Tris-HCl provides a stable pH environment for the enzyme. KCl is included to maintain ionic strength. Triton X-100 is a non-ionic detergent that helps to maintain the solubility and activity of the membrane-associated DHODH enzyme.[6]

  • DHODH Enzyme Stock: Prepare a stock solution of recombinant human DHODH in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

  • Substrate Stock (DHO): Prepare a stock solution of dihydroorotic acid in assay buffer.

  • DCIP Stock: Prepare a stock solution of DCIP in assay buffer.

  • Coenzyme Q10 Stock: Prepare a stock solution of Coenzyme Q10 in an appropriate solvent (e.g., ethanol or DMSO).

  • Test Compound Stock: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions.

Assay Procedure

DHODH_Assay_Workflow cluster_prep Preparation cluster_plate Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, and Test Compounds Add_Inhibitor Add Test Compound or DMSO (Control) to wells Reagents->Add_Inhibitor Add_Enzyme Add DHODH Enzyme, Coenzyme Q10, and DCIP Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate at 25°C for 30 minutes Add_Enzyme->Preincubation Add_Substrate Initiate reaction by adding Dihydroorotic Acid (DHO) Preincubation->Add_Substrate Measure Measure Absorbance at 600-650 nm kinetically for 10-30 minutes Add_Substrate->Measure Calculate_Rate Calculate the rate of DCIP reduction (ΔAbs/min) Measure->Calculate_Rate Plot Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot IC50 Calculate IC50 value Plot->IC50

Figure 2: General workflow for a DHODH inhibition assay.

  • Prepare the Assay Plate:

    • Add 2 µL of test compound dilutions (in DMSO) or DMSO alone (for 0% and 100% inhibition controls) to the wells of a 96-well plate.

  • Add Enzyme Mix:

    • Prepare an enzyme master mix containing assay buffer, DHODH enzyme, Coenzyme Q10, and DCIP at their final desired concentrations. A typical reaction mixture might contain:

      • 50 mM Tris-HCl (pH 8.0)

      • 150 mM KCl

      • 0.05% Triton X-100

      • 100 µM Coenzyme Q10

      • 200 µM DCIP

      • Recombinant human DHODH (e.g., 5-10 nM)

    • Add the enzyme mix to the wells containing the test compounds.

  • Pre-incubation:

    • Incubate the plate at 25°C for 30 minutes.[3]

    • Rationale: This step allows the test compounds to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction:

    • Prepare a substrate solution containing dihydroorotic acid (e.g., 500 µM final concentration) in assay buffer.

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 650 nm over a period of 10-30 minutes, taking readings every minute.[3]

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Determine Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 0% inhibition control)] x 100

  • Calculate IC₅₀ Value:

    • The IC₅₀ value is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, or an online IC50 calculator).[11] This will allow for the determination of the IC₅₀ value. It is recommended to use multiple inhibitor concentrations to accurately define the curve.[12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or very low enzyme activity in controls - Inactive enzyme- Incorrect buffer pH- Omission of a key reagent (e.g., DHO, CoQ10)- Use a fresh aliquot of enzyme- Verify the pH of the assay buffer- Double-check reagent addition steps
High background signal - Contamination of reagents- Test compound interferes with absorbance reading- Prepare fresh reagents- Run a control with the test compound but without the enzyme to check for interference
Inconsistent results between replicates - Pipetting errors- Incomplete mixing of reagents- Use calibrated pipettes and proper pipetting technique- Ensure thorough mixing of reagents in the wells
False positives (inhibition observed in the absence of a true inhibitor) - Test compound precipitates in the assay buffer- Test compound directly reduces DCIP- Check the solubility of the test compound in the assay buffer- Run a control with the test compound and DCIP without the enzyme

References

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. NIH. Available at: [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PubMed Central. Available at: [Link]

  • ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone. Available at: [Link]

  • (PDF) Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. Available at: [Link]

  • What are DHODH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Available at: [Link]

  • DHODH Dehydrogenase Assay Service. Reaction Biology. Available at: [Link]

  • Can any body suggest how i can calculate the IC50 value of single concentration point?. ResearchGate. Available at: [Link]

  • A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. PubMed. Available at: [Link]

  • Schematic diagram illustrating reactions catalyzed by DHODH.. ResearchGate. Available at: [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. NIH. Available at: [Link]

  • Assay Troubleshooting. MB - About. Available at: [Link]

  • Dihydroorotate dehydrogenase. Wikipedia. Available at: [Link]

  • Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. PubMed Central. Available at: [Link]

  • (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... ResearchGate. Available at: [Link]

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. ResearchGate. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH. Available at: [Link]

  • Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. Available at: [Link]

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Method

Application Notes & Protocols: In Vivo Efficacy Studies of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

Introduction: Rationale for In Vivo Assessment The compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class, a scaffold known for its diverse and potent biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for In Vivo Assessment

The compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class, a scaffold known for its diverse and potent biological activities. Extensive research into analogous structures has revealed significant potential in oncology, with demonstrated mechanisms including the inhibition of critical cell signaling enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), as well as the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Derivatives have also shown promise in treating parasitic diseases like malaria by demonstrating high efficacy in murine models.[4][5]

Given the strong preclinical rationale for this chemical series, transitioning from in vitro characterization to in vivo efficacy models is a critical step in the drug development pipeline. These studies are essential to understand the compound's therapeutic potential in a complex biological system, providing insights into its pharmacokinetics, tolerability, and ultimately, its ability to inhibit tumor growth. This document provides a comprehensive guide for researchers to design and execute a robust in vivo efficacy study for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, focusing on a xenograft model of human cancer.

Part 1: Preclinical Assessment & Compound Formulation

Physicochemical Properties and Formulation Development

Prior to in vivo administration, understanding the physicochemical properties of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is paramount for developing a suitable vehicle for administration.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular FormulaC16H10BrNO2PubChem[6]
Molecular Weight328.16 g/mol PubChem[6]
XLogP34.1PubChem[6]
SolubilityPredicted to be poorly soluble in waterInferred from high XLogP3

The high predicted lipophilicity (XLogP3 of 4.1) suggests that an aqueous-based formulation may not be suitable. Therefore, a multi-component vehicle is recommended to ensure solubility and bioavailability.

Protocol 1: Vehicle Formulation for Oral Gavage
  • Objective: To prepare a stable and homogenous suspension of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid for oral administration in mice.

  • Materials:

    • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

    • Tween® 80

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile, deionized water

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC in sterile water. Mix thoroughly and allow it to fully hydrate overnight at 4°C.

    • On the day of dosing, weigh the required amount of the test compound.

    • In a separate sterile container, prepare a 5% (v/v) solution of Tween® 80 in the 0.5% CMC solution.

    • Slowly add the powdered compound to the vehicle while vortexing to create a fine, homogenous suspension.

    • Visually inspect the suspension for any large aggregates. If necessary, sonicate briefly in a water bath to improve homogeneity.

    • The final recommended vehicle composition is 0.5% CMC with 5% Tween® 80 in sterile water . This formulation is a standard choice for poorly soluble compounds in preclinical oncology studies.

Part 2: Xenograft Model Efficacy Study

Based on the broad anti-proliferative activity of quinoline-4-carboxylic acid derivatives against various cancer cell lines, a human colorectal carcinoma HCT116 xenograft model is proposed.[2][3] This is a widely used, aggressive tumor model that allows for a clear assessment of anti-tumor efficacy.

Hypothetical Mechanism of Action: Targeting Apoptosis Pathways

Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[2][7][8] We will hypothesize that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid functions by activating intrinsic apoptotic signaling. This provides a rationale for including pharmacodynamic endpoints to validate target engagement in vivo.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade Compound Compound Bax/Bak Bax/Bak Compound->Bax/Bak Activates Bcl-2 Bcl-2 Compound->Bcl-2 Inhibits Cytochrome_c Cytochrome c Release Bax/Bak->Cytochrome_c Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves/ Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic pathway activation by the compound.

Protocol 2: HCT116 Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy and tolerability of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in an HCT116 subcutaneous xenograft mouse model.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Experimental Workflow:

Caption: Workflow for the in vivo xenograft efficacy study.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle control (0.5% CMC + 5% Tween® 80), oral gavage, once daily (QD).

      • Group 2: Low-dose 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (e.g., 25 mg/kg), oral gavage, QD.

      • Group 3: High-dose 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (e.g., 50 mg/kg), oral gavage, QD.

      • Group 4: Positive control (e.g., 5-Fluorouracil), intraperitoneal injection, according to a standard regimen.

    • Dosing and Monitoring: Administer the designated treatments for 21 consecutive days. Record tumor volumes and body weights three times per week. Monitor animals daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, hunched posture).

    • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Termination: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if body weight loss exceeds 20%, or at the end of the 21-day treatment period.

    • Tissue Collection: At necropsy, collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3).

Part 3: Data Interpretation & Expected Outcomes

Efficacy Data

The primary outcome of the study is the measure of anti-tumor activity. The data should be presented clearly to allow for straightforward interpretation.

Table 2: Representative Efficacy and Tolerability Data (Hypothetical)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 210-+2.5 ± 1.5
Compound (Low Dose)251110 ± 15040-1.8 ± 2.0
Compound (High Dose)50555 ± 9570-5.5 ± 2.5
Positive Control-480 ± 8074-12.0 ± 3.0
Pharmacodynamic Analysis

To confirm the hypothesized mechanism of action, tumor lysates should be analyzed for markers of apoptosis. A significant increase in the levels of cleaved caspase-3 in the compound-treated groups compared to the vehicle control would provide strong evidence of in vivo target engagement and mechanism validation.

Conclusion

This application note provides a comprehensive framework for conducting in vivo efficacy studies of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. By following these protocols, researchers can generate robust and reliable data to assess the therapeutic potential of this compound. A successful study, demonstrating significant tumor growth inhibition at a well-tolerated dose, coupled with positive pharmacodynamic marker modulation, would provide a strong rationale for advancing this promising candidate into further preclinical development.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Center for Biotechnology Information. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]

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Application

Application Notes and Protocols for Preclinical Evaluation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative The quinoline-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. This document provides a detailed guide for the preclinical evaluation of a specific derivative, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid . The presence of the 2-aryl group is a known pharmacophore that contributes to various biological activities[1]. Notably, closely related 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are validated targets in oncology[3][4][5].

The inclusion of a 4-bromophenyl substituent at the 2-position and a methyl group at the 8-position may modulate the compound's physiochemical properties, target affinity, and pharmacokinetic profile. Bromine substitution can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group can influence spatial arrangement and lipophilicity[6]. Based on the established activities of this chemical class, we hypothesize that 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid holds significant promise as an anticancer agent, particularly for hematological malignancies, and may also possess anti-inflammatory properties.

This guide will provide a comprehensive framework for the in vivo evaluation of this compound, encompassing animal model selection, detailed experimental protocols for efficacy and toxicity studies, and data interpretation, all grounded in scientific integrity and best practices for preclinical research.

Rationale for Animal Model Selection: Aligning the Model with the Hypothesized Mechanism

The selection of an appropriate animal model is paramount for obtaining clinically relevant and translatable data. Given the potential of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid as an HDAC or SIRT3 inhibitor, we propose a multi-pronged approach to assess its efficacy in both oncology and inflammation.

Anticancer Efficacy: Human Leukemia Xenograft Model

Recent studies have highlighted the efficacy of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives in inhibiting the growth of MLLr leukemic cell lines through SIRT3 inhibition[5][7]. Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated potent HDAC inhibitory activity and antiproliferative effects against K562 leukemia cells[3][4]. Therefore, a human leukemia xenograft model in immunocompromised mice is the recommended starting point for evaluating the anticancer potential of our target compound.

  • Model: Human Leukemia (e.g., K562 or THP-1) Xenograft in Immunocompromised Mice (e.g., NOD/SCID or NSG).

  • Justification: This model allows for the direct assessment of the compound's ability to inhibit the growth of human cancer cells in an in vivo environment. The choice of cell line can be guided by initial in vitro screening to determine the most sensitive cancer type.

Anti-inflammatory Efficacy: Collagen-Induced Arthritis (CIA) and Lipopolysaccharide (LPS)-Induced Inflammation Models

Quinoline derivatives have been reported to possess anti-inflammatory and analgesic properties[8][9]. To explore this potential, two well-established models of inflammation are proposed.

  • Model 1: Collagen-Induced Arthritis (CIA) in Mice.

    • Justification: The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease. It is suitable for evaluating the efficacy of compounds targeting chronic inflammatory processes.

  • Model 2: Lipopolysaccharide (LPS)-Induced Acute Inflammation in Mice.

    • Justification: This model induces a robust, acute systemic inflammatory response, making it ideal for rapid screening of compounds with potential to modulate pro-inflammatory cytokine production and immune cell activation.

Experimental Protocols: A Step-by-Step Guide to In Vivo Evaluation

The following protocols are designed to be comprehensive and self-validating, incorporating key endpoints for efficacy and safety assessment.

Anticancer Efficacy Study: Human Leukemia Xenograft Model

This protocol outlines the procedure for evaluating the antitumor activity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in a leukemia xenograft model.

dot

Caption: Workflow for Anticancer Efficacy Study in a Leukemia Xenograft Model.

Step-by-Step Protocol:

  • Cell Culture and Preparation:

    • Culture human leukemia cells (e.g., K562, transduced with a luciferase reporter gene for bioluminescence imaging) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium at a concentration of 5 x 10^6 cells/100 µL.

  • Animal Acclimatization:

    • Acclimatize male NOD/SCID mice (6-8 weeks old) for at least one week under specific pathogen-free conditions.

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously into the tail vein of each mouse.

  • Tumor Burden Monitoring and Randomization:

    • Monitor tumor engraftment and progression via bioluminescence imaging (BLI) starting 7 days post-implantation.

    • Once a measurable tumor burden is established (typically 10-14 days), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare a formulation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally (gavage) at predetermined dose levels (e.g., 10, 30, and 100 mg/kg) once daily for a specified duration (e.g., 21 days).

    • The control group should receive the vehicle only. A positive control group (e.g., a standard-of-care chemotherapy agent) is also recommended.

  • Monitoring:

    • Measure body weight and observe for any clinical signs of toxicity daily.

    • Monitor tumor burden using BLI weekly.

  • Endpoint Analysis:

    • The primary endpoint is the inhibition of tumor growth, as measured by BLI signal intensity.

    • A secondary endpoint can be overall survival.

    • At the end of the study, collect blood for hematological analysis and key organs for histopathological examination.

Data Presentation: Anticancer Efficacy

GroupDose (mg/kg)Mean Tumor Burden (BLI signal) at Day 21% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control0[Value]0[Value]
Test Compound10[Value][Value][Value]
Test Compound30[Value][Value][Value]
Test Compound100[Value][Value][Value]
Positive Control[Dose][Value][Value][Value]
Anti-inflammatory Efficacy Study: Collagen-Induced Arthritis (CIA) Model

This protocol details the induction of arthritis and subsequent treatment to evaluate the anti-inflammatory effects of the test compound.

dot

Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.

Step-by-Step Protocol:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, immunize male DBA/1 mice (8-10 weeks old) with 100 µL of the emulsion via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • At the first sign of arthritis (typically around day 28-35), randomize mice into treatment groups.

    • Administer 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid orally at various doses daily for a predefined period (e.g., 14 days).

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 scale for each paw).

    • Measure paw thickness using a digital caliper every other day.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood for cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest joints for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

Data Presentation: Anti-inflammatory Efficacy (CIA Model)

GroupDose (mg/kg)Mean Arthritis Score (Day 42)Mean Paw Thickness (mm) at Day 42
Vehicle Control0[Value][Value]
Test Compound10[Value][Value]
Test Compound30[Value][Value]
Test Compound100[Value][Value]
Positive Control (e.g., Methotrexate)[Dose][Value][Value]

Preliminary Safety and Toxicity Evaluation

Prior to extensive efficacy studies, it is crucial to establish the safety profile of the compound. Standardized OECD guidelines should be followed.

Acute Oral Toxicity Study (OECD 423)
  • Objective: To determine the acute toxic effects of a single oral dose and to estimate the LD50.

  • Procedure: A step-wise procedure is used with a small number of animals per step. The study begins with a starting dose of 300 mg/kg, and depending on the outcome (mortality or morbidity), the dose for the next step is either increased or decreased. Observations are made for 14 days[10].

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Objective: To assess the cumulative toxic effects of the compound over a 28-day period.

  • Procedure: The test compound is administered orally to groups of rodents at three different dose levels for 28 consecutive days. A control group receives the vehicle. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology of major organs are evaluated[11].

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for interpreting efficacy and toxicity data.

  • Procedure: Administer a single dose of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid to rodents (e.g., Wistar rats) via oral and intravenous routes. Collect blood samples at multiple time points. Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Key Parameters to Determine:

    • Bioavailability

    • Half-life (t1/2)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

Conclusion and Future Directions

The preclinical evaluation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid requires a systematic and scientifically rigorous approach. The proposed animal models and protocols provide a solid foundation for assessing its potential as an anticancer and/or anti-inflammatory agent. The data generated from these studies will be critical for making informed decisions regarding the further development of this promising compound. Future studies may involve exploring its efficacy in other cancer models (e.g., solid tumors), investigating the detailed molecular mechanisms of action, and conducting more extensive safety pharmacology and toxicology studies as required for regulatory submissions.

References

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
  • Wang, B., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Thomas, R., et al. (2012). Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease. Proceedings of the National Academy of Sciences, 109(38), E2571-E2580.
  • Chen, Y., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(2), 340. [Link]

  • Pan, B., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Locke, K., et al. (2015). Xenograft models for the preclinical evaluation of new therapies in acute leukemia. Expert Opinion on Drug Discovery, 10(10), 1071-1084.
  • Brand, D. D., et al. (2007). A Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Pan, B., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • ECETOC. (1995). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. ECETOC Technical Report No. 64.
  • Copeland, K. W., et al. (2008). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Mazzoni, O., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569.
  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74–79.
  • Champions Oncology. (n.d.). Lymphoma | Myeloma | Leukemia Xenograft Tumor Models. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Altogen Labs. (n.d.). Leukemia Xenograft Model. Retrieved from [Link]

  • Al-Saeedi, A. H., et al. (2016).
  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (1995). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.

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Method

Application Notes and Protocols: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid as a Putative Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Oncology The quinoline-4-carboxylic acid moiety rep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Oncology

The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within the realm of oncology, derivatives of this scaffold have emerged as promising candidates for anticancer drug development. These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes and the disruption of fundamental processes like cell division and survival. This document provides a comprehensive guide to the potential application of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid as an anticancer agent, drawing upon the established knowledge of structurally related analogs. While direct experimental data for this specific molecule is not yet prevalent in the public domain, the extensive research on its close relatives offers a robust framework for its investigation.

Scientific Rationale and Putative Mechanism of Action

Based on extensive studies of analogous 2-phenylquinoline-4-carboxylic acid and 2-(bromophenyl)quinazoline-4-carboxylic acid derivatives, the anticancer potential of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is hypothesized to stem from its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. The primary mechanisms of action observed for related compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Several molecular targets have been identified for structurally similar compounds, suggesting potential avenues of investigation for the title compound:

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of HDACs, particularly HDAC3.[1][2] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[1][2]

  • Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[3] Structurally related quinazoline-4-carboxylic acid derivatives have demonstrated inhibitory activity against Aurora A kinase, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[3][4][5]

  • Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD-dependent deacetylases involved in various cellular processes, including cell survival and metabolism. Some 2-phenylquinoline-4-carboxylic acid analogs have been shown to inhibit SIRT3, contributing to their anticancer effects.[6][7]

The proposed mechanism of action, therefore, involves the inhibition of one or more of these key cellular targets, leading to a cascade of events culminating in the selective death of cancer cells.

G 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid HDAC3 Inhibition HDAC3 Inhibition 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid->HDAC3 Inhibition Putative Targets Aurora A Kinase Inhibition Aurora A Kinase Inhibition 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid->Aurora A Kinase Inhibition Putative Targets SIRT3 Inhibition SIRT3 Inhibition 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid->SIRT3 Inhibition Putative Targets Cell Cycle Arrest (G1 or G2/M) Cell Cycle Arrest (G1 or G2/M) HDAC3 Inhibition->Cell Cycle Arrest (G1 or G2/M) Aurora A Kinase Inhibition->Cell Cycle Arrest (G1 or G2/M) SIRT3 Inhibition->Cell Cycle Arrest (G1 or G2/M) Apoptosis Induction Apoptosis Induction Cell Cycle Arrest (G1 or G2/M)->Apoptosis Induction Anticancer Effect Anticancer Effect Apoptosis Induction->Anticancer Effect

Caption: Putative mechanism of action for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

The synthesis of the title compound can be achieved through established chemical reactions, such as the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[8][9]

Protocol: Pfitzinger Reaction for Synthesis
  • Reactant Mixture: In a round-bottom flask, dissolve 8-methylisatin (1 equivalent) in a 33% aqueous potassium hydroxide solution.

  • Addition of Carbonyl Compound: To the stirred solution, add a solution of 4-bromoacetophenone (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to characterize the anticancer properties of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (e.g., ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 1: Representative IC₅₀ Values of Analogous 2-Phenylquinoline-4-Carboxylic Acid Derivatives [2]

Compound IDCancer Cell LineIC₅₀ (µM)
D28K562 (Leukemia)1.02
D28U266 (Myeloma)1.08
D28U937 (Lymphoma)1.11
D28MCF-7 (Breast)5.66
D28MDA-MB-231 (Breast)4.15
D28A549 (Lung)2.83
D28HepG2 (Liver)2.16

Note: The above data is for the analog D28 (a hydroxamic acid derivative of 2-phenylquinoline-4-carboxylic acid) and serves as a reference for the expected potency range.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment: Treat cancer cells with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined. An accumulation of cells in a particular phase would indicate cell cycle arrest.[1][12]

Apoptosis Assay by Annexin V/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect apoptotic cells.

  • Cell Treatment: Treat cancer cells with increasing concentrations of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (e.g., 1x, 2x, and 4x the IC₅₀) for 24 hours.[1]

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[1]

Caption: Experimental workflow for in vitro evaluation.

In Vivo Anticancer Activity Assessment

Should in vitro studies demonstrate significant anticancer activity, subsequent in vivo evaluation in animal models is warranted.

Protocol: Xenograft Mouse Model
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 or A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle alone.

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and assess for any signs of toxicity.

Conclusion and Future Directions

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid represents a promising lead compound for the development of novel anticancer agents. The protocols and application notes provided herein offer a comprehensive framework for its synthesis and thorough evaluation. Based on the extensive research on its structural analogs, it is anticipated that this compound may exhibit potent anticancer activity through the induction of apoptosis and cell cycle arrest, potentially by targeting key enzymes such as HDACs or Aurora kinases. Future investigations should focus on confirming its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy and safety in preclinical animal models.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. ResearchGate. 2022. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. 2022. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. 2022. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. 2022. [Link]

  • Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. PubMed. 2024. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. 2022. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. 2022. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Center for Biotechnology Information. 2022. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information. 2023. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. 2023. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. 2022. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. 2018. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. 2022. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. 2023. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. 2019. [Link]

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Application

Application of 2-Phenyl-quinoline-4-carboxylic Acid and its Analogs in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Quinoline Scaffold in Inflammation Inflammation is a fundamental biological process that, while essential for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoline Scaffold in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The quinoline scaffold represents a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant pharmacological activities. This guide focuses on the application of 2-phenyl-quinoline-4-carboxylic acid and its related analogs as a promising class of compounds for inflammation research and the development of novel anti-inflammatory therapeutics. Although specific anti-inflammatory data for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is not yet available in the public domain, the broader class of quinoline-4-carboxylic acids has shown considerable promise, exhibiting impressive anti-inflammatory properties in preclinical models.[1] This document provides a comprehensive overview of the current understanding of their mechanism of action, quantitative anti-inflammatory activity, and detailed protocols for their evaluation.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways.[1] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Recent studies on novel quinoline inhibitors suggest that they may interfere with the canonical NF-κB pathway by inhibiting the transcription of NF-κB target genes.[2][3] An in silico analysis further indicates that some quinoline derivatives may directly interfere with the DNA-binding activity of the p65 subunit of NF-κB.[2]

Below is a diagram illustrating the proposed mechanism of action of 2-phenyl-quinoline-4-carboxylic acid analogs in the inhibition of the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK Complex TLR4->IKK 2. Signaling Cascade IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation & NF-κB Release Compound 2-Phenyl-quinoline- 4-carboxylic Acid Analog Compound->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammation 7. Synthesis

Proposed mechanism of NF-κB inhibition.

Quantitative Anti-Inflammatory Activity

The anti-inflammatory efficacy of quinoline-4-carboxylic acid derivatives has been demonstrated in various preclinical models. The following tables summarize key quantitative data, offering a comparative look at their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives

CompoundAssayCell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Quinoline-4-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinitiesIndomethacin-
Quinoline-3-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinitiesIndomethacin-
Novel Quinoline Inhibitor (Q3)TNF-α-induced NF-κB Luciferase ActivityHeLa~5--

Note: Specific IC50 values for the parent 2-phenyl-quinoline-4-carboxylic acid in these assays are not yet widely published. The data presented for related analogs indicates the therapeutic potential of this chemical scaffold.[1][2]

Table 2: In Vivo Anti-Inflammatory Activity of a Representative Quinoline Derivative

CompoundAnimal ModelDosage% Inhibition of EdemaReference Compound% Inhibition of Edema
Representative Quinoline DerivativeCarrageenan-induced rat paw edema50 mg/kg59%Indomethacin-

Note: This data is for a representative dual antioxidant and anti-inflammatory quinoline-based molecule, demonstrating significant activity in this model.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the anti-inflammatory potential of 2-phenyl-quinoline-4-carboxylic acid and its analogs.

In Vitro Protocol: Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard and robust in vitro model for inflammation research.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed RAW 264.7 cells in 96-well plates incubate_cells 2. Incubate for 24h seed_cells->incubate_cells add_compound 3. Pre-treat with 2-phenyl-quinoline-4-carboxylic acid (various concentrations) for 1h incubate_cells->add_compound add_lps 4. Stimulate with LPS (1 µg/mL) for 24h add_compound->add_lps collect_supernatant 5. Collect supernatant add_lps->collect_supernatant griess_assay 6a. Nitric Oxide Assay (Griess Reagent) collect_supernatant->griess_assay elisa 6b. Cytokine Assay (TNF-α, IL-6 ELISA) collect_supernatant->elisa

Workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound and LPS Treatment:

  • Prepare stock solutions of 2-phenyl-quinoline-4-carboxylic acid in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours of cell adherence, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate for 1 hour.

  • Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubate the plates for an additional 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Determine the nitrite concentration, a stable product of NO, using the Griess reagent.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Use the collected cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody is added, followed by a substrate solution. The color development is proportional to the amount of cytokine present.

  • Measure the absorbance at 450 nm.

  • Determine the cytokine concentrations from a standard curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely accepted and reproducible model for evaluating the efficacy of anti-inflammatory compounds in an acute inflammatory setting.[4]

1. Animals:

  • Use male Wistar rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Group 2 (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Group 3-5 (Test Groups): Receive different doses of 2-phenyl-quinoline-4-carboxylic acid (e.g., 25, 50, 100 mg/kg, p.o.).

3. Procedure:

  • Administer the vehicle, standard drug, or test compound orally 1 hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The available evidence strongly supports the potential of 2-phenyl-quinoline-4-carboxylic acid and its analogs as a valuable scaffold for the development of novel anti-inflammatory agents.[1] Their ability to modulate the NF-κB signaling pathway highlights their therapeutic promise.[2] While the quantitative data is still emerging, the existing findings indicate potent anti-inflammatory activity in both in vitro and in vivo models.[3]

Future research should be directed towards:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline-4-carboxylic acid core is essential to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Specific Molecular Targets: While the inhibition of the NF-κB pathway is a key mechanism, further investigation is needed to identify the precise molecular targets of these compounds within this cascade.

  • Evaluation in Chronic Inflammation Models: Assessing the efficacy of lead compounds in animal models of chronic inflammatory diseases will be crucial for their clinical translation.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2021. Available from: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. 2022. Available from: [Link]

  • Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell Death Through Inhibition of MKK4. Biochemical Pharmacology. 2018. Available from: [Link]

  • Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2. Biochemical Pharmacology. 2016. Available from: [Link]

  • Effect of the tested compounds on carrageenan-induced rat paw oedema. ResearchGate. 2008. Available from: [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules. 2021. Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. 2013. Available from: [Link]

  • Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science. 2024. Available from: [Link]

  • Nomega-nitro-L-arginine, a nitric oxide synthase inhibitor, antagonizes quinolinic acid-induced neurotoxicity and oxidative stress in rat striatal slices. Neuropharmacology. 1996. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. 2019. Available from: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Introduction: Characterizing a Novel Quinoline-4-Carboxylic Acid Derivative The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Quinoline-4-Carboxylic Acid Derivative

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potential as anticancer therapeutics.[1][2][3] Compounds belonging to this class have been identified as inhibitors of various key cellular targets such as dihydroorotate dehydrogenase (DHODH), sirtuin 3 (SIRT3), and histone deacetylase 3 (HDAC3).[4][5][6] The compound of interest, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, is a novel derivative whose biological activity and mechanism of action are yet to be fully elucidated. These application notes provide a comprehensive suite of cell-based assays to systematically evaluate its potential as an anticancer agent.

The following protocols are designed to be robust and self-validating, enabling researchers to determine the cytotoxic and antiproliferative effects of the compound, investigate its ability to induce apoptosis, and explore its impact on a key signaling pathway often implicated in cancer, the NF-κB pathway. The experimental design emphasizes a logical progression from broad phenotypic screening to more focused mechanistic studies.

I. Initial Assessment: Cytotoxicity and Antiproliferative Activity

A primary step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[7] These assays provide fundamental information on the compound's potency and therapeutic window.

A. Cell Viability Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-15, MD-MBA-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Cell Proliferation Assay using BrdU Incorporation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[8][9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[9][10]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours at 37°C and 5% CO2.[11]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[9]

  • Detection:

    • Remove the fixing/denaturing solution and wash the wells with wash buffer.

    • Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of peroxidase-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution.

    • Measure the absorbance at 450 nm.

Table 1: Hypothetical Cytotoxicity and Antiproliferative Activity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Cell LineAssayIncubation Time (h)IC50 (µM)
HCT-15 (Colon)MTT7215.2
MD-MBA-231 (Breast)MTT7222.8
HCT-15 (Colon)BrdU4812.5
MD-MBA-231 (Breast)BrdU4819.1

II. Mechanistic Insight: Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.[12]

A. Caspase-3/7 Activity Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.[13]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates activation of caspase-3/7.

III. Delving Deeper: Impact on NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cancer progression.[14] Investigating the effect of the compound on this pathway can provide valuable mechanistic information. A reporter gene assay is a common method for this purpose.[15]

A. NF-κB Luciferase Reporter Assay

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[14] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[14]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding:

    • Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

    • Incubate for 18-24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), in the presence of the compound. Include unstimulated and vehicle-treated controls.

    • Incubate for 6-24 hours.[15]

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium and add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects.

    • Calculate the percentage of inhibition of TNFα-induced NF-κB activation.

IV. Visualizing the Workflow and Pathway

To aid in understanding the experimental design and the biological context, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Mechanism of Action start Seed Cancer Cells treat Treat with Compound start->treat mtt MTT Assay (Viability) treat->mtt brdu BrdU Assay (Proliferation) treat->brdu ic50 Determine IC50 mtt->ic50 brdu->ic50 apoptosis Caspase-3/7 Assay (Apoptosis) ic50->apoptosis nfk_b NF-κB Reporter Assay (Signaling) ic50->nfk_b data_analysis Mechanistic Insights apoptosis->data_analysis nfk_b->data_analysis

Caption: Experimental workflow for characterizing the compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr Binding tradd TRADD tnfr->tradd compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid ikk IKK Complex compound->ikk Inhibition? traf2 TRAF2 tradd->traf2 traf2->ikk ikb IκB ikk->ikb Phosphorylation & Ubiquitination nfk_b NF-κB nfk_b_nuc NF-κB nfk_b->nfk_b_nuc Translocation ikb_nfk_b IκB-NF-κB Complex ikb_nfk_b->nfk_b Release dna DNA (NF-κB Response Elements) nfk_b_nuc->dna gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp

Sources

Application

Application Notes & Protocols: High-Throughput Screening for Analogs of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Introduction: The Rationale for Analog Screening of a Privileged Scaffold The quinoline-4-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Analog Screening of a Privileged Scaffold

The quinoline-4-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The specific compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, and its close analogs have shown potent inhibitory activity against various therapeutic targets, including dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), which are implicated in cancer and autoimmune diseases.[2][3] The discovery of novel analogs of this lead compound holds the potential to identify molecules with improved potency, selectivity, pharmacokinetic properties, and novel mechanisms of action.

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign to discover and validate novel analogs of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The protocols and workflows described herein are designed to be self-validating, incorporating rigorous quality control and a multi-tiered screening cascade to minimize false positives and enrich for high-quality lead candidates.

The Screening Cascade: A Multi-Pronged Approach to Hit Identification and Validation

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays, each with a specific purpose. This tiered approach, often referred to as a screening cascade, ensures that resources are focused on the most promising compounds. Our proposed cascade for identifying analogs of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is designed to be adaptable, depending on the primary biological target of interest. For the purposes of this guide, we will focus on a campaign targeting human Dihydroorotate Dehydrogenase (hDHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for this class of compounds.[2][6]

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Characterization Primary_Assay Primary HTS: Fluorescence Polarization (FP) Assay (hDHODH Inhibition) Hit_Confirmation Hit Confirmation: Re-testing of Primary Hits Primary_Assay->Hit_Confirmation ~1% Hit Rate Dose_Response Dose-Response Analysis: IC50 Determination Hit_Confirmation->Dose_Response Counter_Screen Counter-Screen: Assay Interference Testing Dose_Response->Counter_Screen Secondary_Assay Secondary Assay: Biochemical Orthogonal Assay (e.g., Absorbance-based) Counter_Screen->Secondary_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assay: Cell Proliferation/Toxicity Secondary_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling: (e.g., against other dehydrogenases) Cell_Based_Assay->Selectivity_Profiling Validated Hits Biophysical_Assays Biophysical Assays: (e.g., SPR, MST) Selectivity_Profiling->Biophysical_Assays

Figure 1: The High-Throughput Screening Cascade. A tiered approach to identify and validate novel hDHODH inhibitors.

Part 1: Primary High-Throughput Screening

The primary screen is the first pass through a large compound library, designed for high throughput and robustness.[4][7] The goal is to identify any compound that exhibits activity against the target.

Assay Principle: Fluorescence Polarization (FP)

For screening against hDHODH, a fluorescence polarization (FP) assay is an excellent choice for a primary screen.[8][9] This homogenous, "mix-and-read" format is highly amenable to automation and miniaturization.[9]

The Causality Behind the Choice: The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a much larger protein.[10] In our case, a fluorescently tagged ligand that binds to hDHODH is used. When the tracer is bound to the enzyme, its rotation is slower, resulting in a high FP signal. In the presence of a competing inhibitor from the compound library, the tracer is displaced, tumbles more rapidly, and leads to a decrease in the FP signal. This makes for a direct and sensitive measure of target engagement.

Compound Library Selection

The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library.[11] For identifying analogs of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a combination of library types is recommended:

Library TypeRationaleExample Vendors/Collections
Diversity-Based Libraries To explore a wide range of chemical space and identify novel scaffolds.ChemDiv, Chembridge, Enamine[12]
Focused Libraries Libraries designed with a bias towards specific target classes (e.g., kinase inhibitors, GPCR ligands) can be a source of novel chemotypes.Kinase inhibitor libraries, Ion channel libraries[11]
Known Bioactives/FDA-Approved Drugs For drug repurposing and identifying compounds with known safety profiles.LOPAC1280, NIH Clinical Collection[13]
Protocol: Primary HTS using Fluorescence Polarization

Objective: To identify compounds that inhibit the binding of a fluorescent tracer to recombinant human DHODH.

Materials:

  • Recombinant human DHODH (ensure high purity and activity)

  • Fluorescently labeled tracer (e.g., a known quinoline-4-carboxylic acid derivative conjugated to a fluorophore like 5-FAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • Positive Control: Unlabeled 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

  • Negative Control: DMSO

  • 384-well, low-volume, black microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each library compound in DMSO into the assay plates.

  • Enzyme Addition: Add 5 µL of hDHODH solution (at 2x final concentration) to all wells.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control:

The robustness of the primary screen is assessed using the Z'-factor , a statistical parameter that quantifies the separation between the positive and negative controls.

  • Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B > 2
Coefficient of Variation (%CV) A measure of the variability of the controls.%CV < 15%

Part 2: Hit Confirmation and Triage

The initial hits from the primary screen will inevitably contain false positives.[14] The goal of this phase is to confirm the activity of the primary hits and eliminate artifacts.

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Cherry-Pick Hits: Select compounds that meet the hit criteria from the primary screen (e.g., >3 standard deviations from the mean of the negative controls).

  • Dose-Response Plates: Create 10-point, 3-fold serial dilutions of the selected hit compounds.

  • Repeat Primary Assay: Perform the FP assay as described above with the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screens: Eliminating False Positives

It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than interacting with the target.[15]

Protocol: Counter-Screen for Autofluorescence

Objective: To identify compounds that are intrinsically fluorescent at the excitation and emission wavelengths of the tracer.

Procedure:

  • Prepare plates with the hit compounds at the highest concentration used in the dose-response analysis.

  • Add assay buffer to all wells (no enzyme or tracer).

  • Read the fluorescence intensity on the plate reader.

  • Interpretation: Compounds with high fluorescence intensity should be flagged as potential false positives.

Part 3: Secondary and Orthogonal Assays

Confirmed hits with good potency and no assay interference are advanced to secondary and orthogonal assays. These assays use different detection technologies to confirm the biological activity of the compounds and provide a more physiologically relevant context.[7][15]

Orthogonal Biochemical Assay: Absorbance-Based hDHODH Activity Assay

The Causality Behind the Choice: An orthogonal assay measures the same biological event as the primary assay but through a different physical principle.[15] This provides strong evidence that the compound's activity is genuine. An absorbance-based assay that monitors the enzymatic activity of hDHODH is an excellent orthogonal choice. This assay directly measures the reduction of a substrate, providing a functional readout of enzyme inhibition.

Protocol: Absorbance-Based hDHODH Assay

Objective: To confirm the inhibitory activity of hit compounds by directly measuring hDHODH enzyme kinetics.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • DCIP (2,6-dichloroindophenol) (colorimetric indicator)

  • Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • 384-well, clear microplates

Procedure:

  • Add hit compounds at various concentrations to the assay plates.

  • Add a solution containing hDHODH, decylubiquinone, and DCIP.

  • Initiate the reaction by adding dihydroorotate.

  • Monitor the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound.

Cell-Based Assay: Cell Proliferation Assay

The Causality Behind the Choice: Cell-based assays provide a more physiologically relevant context for evaluating compound activity.[16][17] Since DHODH is essential for pyrimidine biosynthesis and cell proliferation, inhibitors of hDHODH are expected to have an anti-proliferative effect.[2] This assay validates that the compound's biochemical activity translates to a cellular effect.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

Objective: To assess the effect of hit compounds on the proliferation of a human cell line.

Materials:

  • A human cell line that is sensitive to DHODH inhibition (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well, white, clear-bottom microplates

Procedure:

  • Seed cells into the microplates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the hit compounds.

  • Incubate for 72 hours.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence on a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data_Analysis_Workflow cluster_0 Data Input cluster_1 Data Processing & QC cluster_2 Hit Selection & Analysis cluster_3 Output Raw_Data Raw HTS Data (FP Signal) Normalization Normalization (% Inhibition) Raw_Data->Normalization QC_Metrics Quality Control (Z', S/B, %CV) Normalization->QC_Metrics Hit_Picking Hit Selection (Statistical Cutoff) QC_Metrics->Hit_Picking Dose_Response_Fitting Dose-Response Curve Fitting (IC50/GI50) Hit_Picking->Dose_Response_Fitting SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response_Fitting->SAR_Analysis Validated_Hits_List List of Validated Hits with Potency and Cellular Activity SAR_Analysis->Validated_Hits_List

Figure 2: Data Analysis Pipeline. A systematic approach to process and analyze HTS data.

Conclusion: From Hits to Leads

The successful execution of the HTS campaign described in these application notes will yield a set of validated hit compounds. These molecules will have confirmed activity in both biochemical and cell-based assays, with a defined potency and a lower likelihood of being assay artifacts. These high-quality hits serve as the starting point for lead optimization, where medicinal chemistry efforts will be employed to further improve their pharmacological properties. This rigorous and self-validating HTS workflow provides a solid foundation for the discovery of novel and potent analogs of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.

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Method

Application Notes &amp; Protocols: Formulation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid for In Vivo Studies

Abstract This guide provides a comprehensive framework for the formulation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a representative member of the biologically active quinoline-4-carboxylic acid class.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a representative member of the biologically active quinoline-4-carboxylic acid class.[1][2] The inherent physicochemical properties of this compound, particularly its poor aqueous solubility, present a significant hurdle for achieving adequate bioavailability in preclinical in vivo models. This document outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing through logical, evidence-based strategies. We provide detailed, step-by-step protocols for preparing pH-adjusted solutions and co-solvent/surfactant systems, which are robust and widely applicable for early-stage animal studies. Furthermore, we detail the necessary analytical characterization and quality control assays to ensure the prepared formulations are accurate, homogenous, and stable for their intended use. The causality behind each strategic choice and procedural step is explained to empower researchers to adapt these principles to other challenging compounds.

Pre-Formulation Assessment: Understanding the Molecule

A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These characteristics dictate the challenges that must be overcome to achieve a viable in vivo formulation.

Physicochemical Profile

The properties of the parent compound, 2-(4-bromophenyl)quinoline-4-carboxylic acid, serve as a strong proxy for the 8-methyl derivative. The addition of a methyl group is expected to slightly increase lipophilicity.

PropertyPredicted ValueSourceImplication for Formulation
Molecular Formula C₁₇H₁₂BrNO₂--
Molecular Weight ~342.19 g/mol CalculatedInfluences concentration calculations.
XLogP3-AA >4.1PubChem[3]Poor Aqueous Solubility: High lipophilicity indicates the molecule preferentially partitions into lipids over water.
Hydrogen Bond Donors 1 (Carboxylic Acid)PubChem[3]The acidic proton allows for pH-dependent solubility and salt formation.
Hydrogen Bond Acceptors 3 (N in quinoline, 2 O in carboxyl)PubChem[3]Sites for potential interactions with excipients.
Topological Polar Surface Area 50.2 ŲPubChem[3]Moderate value; permeability is not expected to be the primary barrier.
Chemical Class Quinoline-4-carboxylic AcidNIAID ChemDB[3]Acidic nature is the key to the primary formulation strategy.
The Core Formulation Challenge: pH-Dependent Solubility

The molecular structure presents a dual challenge: a large, rigid, and lipophilic aromatic backbone combined with a single ionizable group (the carboxylic acid).

  • At Low pH (e.g., pH 1-3): The carboxylic acid is protonated (-COOH) and uncharged. In this state, the molecule's high lipophilicity (LogP > 4) dominates, leading to extremely low aqueous solubility. This is particularly relevant for oral dosing, as the compound is likely to be insoluble in the stomach.

  • At Neutral to High pH (e.g., pH > 6): The carboxylic acid deprotonates to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.

This pH-dependent behavior is the most critical factor to exploit. The primary goal is to formulate the compound in a state where it can remain solubilized upon administration or can readily dissolve at the site of absorption.

A Systematic Approach to Formulation Strategy

For initial in vivo screening (e.g., pharmacokinetic or efficacy studies), the goal is to develop the simplest possible formulation that ensures complete solubilization of the drug at the desired concentration. The following decision tree illustrates a logical progression from simple to more complex systems.

G Start Start: Define Target Dose & Route of Administration Aqueous Attempt 1: Simple Aqueous Vehicle (Saline, Water, 5% Dextrose) Start->Aqueous Insoluble Outcome: Insoluble / Precipitation Aqueous->Insoluble Likely Outcome Soluble Outcome: Clear, Stable Solution Aqueous->Soluble Unlikely Outcome pH_Adjust Attempt 2: pH-Adjusted Solution (Target pH > 7.5) pH_Adjust:e->Insoluble:w If precipitation occurs or pH is unsuitable pH_Adjust->Soluble:w Probable Outcome CoSolvent Attempt 3: Co-Solvent / Surfactant System CoSolvent->Soluble High Probability of Success Complex Consider Advanced Formulations (e.g., Lipid-based, Solid Dispersion) CoSolvent->Complex If still insoluble Insoluble->pH_Adjust Next Step Insoluble->CoSolvent Next Step Proceed Proceed to In Vivo Study Soluble->Proceed

Caption: Formulation strategy decision workflow.

Strategy 1: pH-Adjusted Aqueous Solutions (Recommended Starting Point)

Causality: This is the most direct approach for an acidic compound. By raising the pH of the vehicle well above the pKa of the carboxylic acid (typically 3-5), we force the equilibrium towards the deprotonated, charged, and water-soluble salt form. This method avoids organic solvents, which can sometimes have confounding biological effects.

When to Use: This should be the first strategy attempted. It is simple, cost-effective, and generally well-tolerated for most routes of administration.

Potential Pitfall: If the required pH for solubilization is too high (e.g., > 9), it may cause irritation at the injection site or be unsuitable for certain animal models. Additionally, upon administration (e.g., IP injection), the formulation will be rapidly diluted and buffered to physiological pH (~7.4), which could cause the drug to precipitate out of solution.

Strategy 2: Co-Solvent and Surfactant Systems

Causality: If pH adjustment alone is insufficient or undesirable, a combination of water-miscible organic solvents (co-solvents) and/or surfactants can be used.

  • Co-solvents (e.g., PEG 400, propylene glycol, ethanol) work by reducing the polarity of the aqueous vehicle, making it a more favorable environment for a lipophilic drug.[4]

  • Surfactants (e.g., Tween® 80, Kolliphor® EL) form micelles above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate the drug, effectively shielding it from the aqueous environment and increasing its apparent solubility.[5]

When to Use: When pH adjustment fails, when a lower dosing volume (higher concentration) is needed, or when there is concern about precipitation upon injection. Often, a combination of pH adjustment, a co-solvent, and a surfactant provides the most robust formulation.

Detailed Experimental Protocols

Safety Precaution: Always handle the API in a fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a pH-Adjusted Formulation (Target: 5 mg/mL)

This protocol details the preparation of a 10 mL stock solution. Adjust volumes as needed.

Materials:

  • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (API): 50 mg

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, conical 15 mL tube

  • Vortex mixer and/or magnetic stirrer

  • Calibrated pH meter

  • Sterile filter (0.22 µm), if required for the route of administration

Procedure:

  • Weigh API: Accurately weigh 50 mg of the API and transfer it to the 15 mL conical tube.

  • Initial Vehicle Addition: Add approximately 8 mL of saline to the tube. The API will not dissolve and will appear as a suspension.

  • Basification: While vortexing or stirring, add 1.0 N NaOH dropwise (e.g., 5-10 µL at a time). The suspension should start to clarify as the API dissolves to form its sodium salt.

  • Monitor pH: Periodically stop adding base and measure the pH of the solution. Continue adding NaOH until all solid material is dissolved and the solution is completely clear.

  • Target pH: Aim for a final pH between 7.5 and 9.0. Record the final pH. Rationale: A pH in this range ensures the carboxylate is fully deprotonated while minimizing the risk of tissue irritation.

  • Final Volume Adjustment (QS): Once the API is fully dissolved, carefully add saline to bring the total volume to exactly 10.0 mL. This is known as "quantity sufficient" or QS.

  • Final Mixing: Cap the tube securely and vortex for an additional 30-60 seconds to ensure homogeneity.

  • Sterilization (Optional): If required for the intended route of administration (e.g., intravenous, intraperitoneal), filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation (Target: 5 mg/mL)

This protocol uses a common, well-tolerated vehicle system often referred to as "PEG/Tween/Saline".

Materials:

  • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (API): 50 mg

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, conical 15 mL tube

  • Vortex mixer

Procedure:

  • Weigh API: Accurately weigh 50 mg of the API and transfer it to the 15 mL conical tube.

  • Prepare Vehicle Pre-mix: In a separate small beaker or tube, prepare the solvent/surfactant pre-mix. For a final formulation of 10% PEG 400 / 5% Tween 80, combine:

    • 1.0 mL of PEG 400

    • 0.5 mL of Tween 80

  • Solubilize API: Add the 1.5 mL of the vehicle pre-mix directly to the dry API powder in the 15 mL tube.

  • Vortex Thoroughly: Vortex vigorously for 2-5 minutes. The API should dissolve in the organic vehicle phase to form a clear, viscous solution. Gentle warming in a 30-40°C water bath can aid dissolution if needed.

  • Add Aqueous Phase: Slowly add approximately 8 mL of saline to the tube, vortexing continuously during the addition. Rationale: Slow addition while mixing is crucial to prevent the drug from precipitating out of the organic phase before it can be properly dispersed.

  • Final Volume Adjustment (QS): Carefully add saline to bring the total volume to exactly 10.0 mL.

  • Final Mixing: Cap the tube and vortex for another 1-2 minutes to ensure the formation of a homogenous, clear solution or microemulsion.

Vehicle Control Preparation

Trustworthiness: For every in vivo study, a "vehicle control" group must be included. This group receives the exact same formulation, prepared in the same way, but without the API. This is the only way to ensure that any observed biological effects are due to the compound and not the excipients.

Formulation Characterization and Quality Control

Before administration, every formulation batch must be validated to ensure it meets specifications.

G Prep Formulation Prepared QC_Start Initiate QC Checks Prep->QC_Start Visual 1. Visual Inspection (Clarity, Color, Particulates) QC_Start->Visual pH_Check 2. pH Measurement (For pH-Adjusted Formulations) Visual->pH_Check If clear Fail FAIL (Reformulate) Visual->Fail If precipitate Conc_Check 3. Concentration Verification (HPLC-UV) pH_Check->Conc_Check If pH in range pH_Check->Fail If pH out of range Stability 4. Short-Term Stability (Bench-top, 4°C) Conc_Check->Stability If conc. ±10% of target Conc_Check->Fail If conc. out of range Pass PASS Stability->Pass If stable for study duration Stability->Fail If unstable Release Release for In Vivo Dosing Pass->Release

Caption: Quality control workflow for formulation release.

Quality Control TestSpecificationMethodFormulation Applicability
Visual Inspection Clear, colorless/pale yellow solution, free of visible particulates.Inspect against black and white backgrounds with good lighting.All Formulations
pH Measurement Within target range (e.g., 7.5 - 9.0)Calibrated pH meterpH-Adjusted Formulations
Concentration 90% - 110% of target concentration (e.g., 4.5 - 5.5 mg/mL)HPLC-UVAll Formulations
Short-Term Stability Remains clear and within concentration specs for the planned duration of use.Visual inspection and HPLC at T=0 and T=end (e.g., 24h).All Formulations
Protocol: Concentration Verification by HPLC-UV

This is a generalized protocol; specific parameters (e.g., column, mobile phase) must be optimized for the compound.

  • Standard Preparation: Prepare a stock solution of the API in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., from 1 to 250 µg/mL).

  • Sample Preparation: Dilute the final formulation with the same solvent to an expected concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determine by UV scan).

    • Injection Volume: 10 µL.

  • Calculation: Quantify the concentration in the test sample by comparing its peak area to the standard curve. Remember to account for the dilution factor.

In Vivo Dosing Considerations

  • Route of Administration: The choice of formulation may depend on the route.

    • Oral Gavage (PO): Co-solvent/surfactant systems are often preferred as they can help maintain solubility in the harsh pH environment of the stomach.

    • Intraperitoneal (IP) / Subcutaneous (SC): pH-adjusted formulations are often well-tolerated, but one must be mindful of potential precipitation upon dilution in the physiological environment. Dosing a smaller volume of a more concentrated solution can sometimes mitigate this.

  • Dosing Volume: Ensure the final dosing volume is within the recommended limits for the animal species being used (e.g., typically ≤10 mL/kg for mice via oral gavage).

  • Freshness of Preparation: Due to the potential for unknown long-term stability issues, it is best practice to prepare these simple formulations fresh on the day of dosing or, at most, 24 hours prior if short-term stability data is supportive.

Conclusion

The formulation of poorly soluble compounds like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a critical step for obtaining reliable in vivo data. By leveraging the pH-dependent solubility of its carboxylic acid moiety, a simple, aqueous-based formulation can often be achieved through careful pH adjustment. Should this strategy prove insufficient, a robust co-solvent and surfactant system provides a reliable alternative. The key to success lies not only in the preparation but in the rigorous analytical characterization of the final formulation to ensure the precise and accurate delivery of the intended dose. This systematic approach provides a high probability of success and forms a solid foundation for any subsequent preclinical investigation.

References

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  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
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  • Elsherbeny, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

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  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Retrieved from [Link]

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Application

Application Note &amp; Protocols: Biophysical Characterization of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

A Guide to Measuring Binding Affinity for Drug Discovery Professionals Introduction The compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to a chemical class with significant therapeutic potential. Q...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Measuring Binding Affinity for Drug Discovery Professionals

Introduction

The compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to a chemical class with significant therapeutic potential. Quinoline-based molecules are privileged scaffolds in medicinal chemistry, with derivatives showing activity as inhibitors of crucial cellular targets like protein kinases and histone deacetylases (HDACs).[1][2][3] Specifically, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors for targets such as SIRT3, HDAC3, and Aurora A kinase, making them highly relevant in oncology and other disease areas.[1][2][4][5]

For any potential drug candidate, a quantitative understanding of its interaction with its biological target is paramount. The binding affinity, typically expressed as the equilibrium dissociation constant (K_D), is a critical parameter in drug discovery.[6] It quantifies the strength of the interaction, guides structure-activity relationship (SAR) studies, and is a key determinant of a compound's potency. A lower K_D value signifies a higher binding affinity.[6]

This guide provides detailed application notes and step-by-step protocols for two gold-standard biophysical techniques to measure the binding affinity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid to a putative protein target: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . These methods were chosen for their robustness, label-free nature, and the complementary data they provide—kinetics and thermodynamics, respectively—offering a comprehensive profile of the molecular interaction.

Section 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Principle of the Technique

Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor molecular binding events.[7] The method detects changes in the refractive index at the surface of a sensor chip.[8] In a typical experiment for a small molecule, a larger protein target (the "ligand") is immobilized on the sensor surface. The small molecule compound (the "analyte") is then flowed over the surface. Binding of the analyte to the immobilized ligand increases the mass on the sensor surface, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). This process is monitored over time to generate a sensorgram, from which kinetic parameters (association rate kon and dissociation rate koff) and the equilibrium dissociation constant (K_D) can be derived.[7][9]

Application Note: Why Use SPR for This Compound?

SPR is exceptionally well-suited for characterizing small molecule-protein interactions for several reasons.[10] It provides information-rich data, including not only the affinity (K_D) but also the binding kinetics (kon/koff), which offers deeper insights into the interaction mechanism.[7] For a compound like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, understanding how quickly it binds and dissociates from its target kinase or enzyme can be crucial for predicting its in vivo efficacy and duration of action.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The protein target is immobilized rather than the small molecule. This is because the SPR signal is mass-dependent. To generate a sufficient signal when a small molecule (~350-450 Da) binds, the protein target must be immobilized at a high density. Direct amine coupling of the protein to a carboxymethylated dextran (CM-series) sensor chip is the most common and robust method.

  • Analyte Solubility: Small molecules like our target compound are often poorly soluble in aqueous buffers. It is standard practice to dissolve them in 100% DMSO and then dilute them into the running buffer. The final DMSO concentration should be kept low (ideally ≤5%) and must be identical in all analyte solutions and the running buffer to minimize bulk refractive index mismatches that can obscure the binding signal.[10]

  • Self-Validation through Controls: A rigorous SPR experiment is a self-validating system. A reference flow cell, activated and blocked in the same way as the active cell but without immobilized protein, is used to subtract non-specific binding and bulk refractive index effects. Additionally, buffer-only injections ("double referencing") are essential to correct for any signal drift between the reference and active channels.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_protein Prepare Protein Target (>95% purity, in appropriate buffer) prep_compound Prepare Compound Stock (10 mM in 100% DMSO) immobilize Immobilize Protein (Amine coupling on CM5 chip) prep_protein->immobilize Protein prep_buffers Prepare Running & Immobilization Buffers (e.g., HBS-EP+, ensure DMSO match) analyte_prep Prepare Analyte Serial Dilution (with constant DMSO percentage) prep_compound->analyte_prep prep_buffers->immobilize Buffers immobilize->analyte_prep kinetics Perform Kinetic Titration (Inject analyte over active & ref surfaces) analyte_prep->kinetics Compound dilutions regenerate Regenerate Sensor Surface (e.g., low pH glycine) kinetics->regenerate process Process Sensorgrams (Double referencing) kinetics->process regenerate->kinetics Next cycle fit Fit Data to Binding Model (e.g., 1:1 Langmuir) process->fit results Extract Kinetic & Affinity Constants (kon, koff, KD) fit->results

Caption: Workflow for SPR-based binding affinity measurement.

Detailed Protocol: Multi-Cycle Kinetics
  • Reagent Preparation:

    • Protein Target: Dialyze the purified protein (e.g., target kinase) into a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Ensure concentration is accurately determined.

    • Compound: Prepare a 10 mM stock of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in 100% DMSO. From this, create a serial dilution series (e.g., 100 µM down to ~1 nM) in running buffer. The final DMSO concentration in all samples must be identical (e.g., 2%).

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with the same final concentration of DMSO as the analyte samples.

  • Protein Immobilization (Amine Coupling on a CM5 Chip):

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein target (e.g., 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over one flow cell until the desired immobilization level is reached (typically 5000-10000 RU for small molecule analysis).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • The second flow cell is treated identically but without protein injection to serve as the reference surface.

  • Binding Analysis:

    • Inject the highest concentration of the compound to check for solubility issues and non-specific binding.

    • Perform a multi-cycle kinetic analysis. In each cycle:

      • Inject a single concentration of the compound for a defined time (e.g., 120 seconds) to observe the association phase.

      • Switch to flowing running buffer to observe the dissociation phase (e.g., 300 seconds).

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat this for the entire concentration series, including at least two buffer-only injections for double referencing.

  • Data Analysis:

    • Export the sensorgram data.

    • In the analysis software, subtract the reference channel data from the active channel data. Then, subtract the average of the buffer-only injections.

    • Fit the resulting processed sensorgrams globally to a suitable binding model, such as the 1:1 Langmuir model. This will yield values for kon, koff, and K_D.

Data Presentation: Expected SPR Results
ParameterSymbolTypical Value (Example)UnitQuality Control Metric
Association Ratekon1 x 10⁵M⁻¹s⁻¹Visually inspect fit of association curves
Dissociation Ratekoff1 x 10⁻³s⁻¹Visually inspect fit of dissociation curves
Dissociation ConstantK_D10nMChi² < 10% of Rmax
Max ResponseRmax50RUConsistent across concentrations

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle of the Technique

Isothermal Titration Calorimetry directly measures the heat change (ΔH) that occurs when two molecules interact.[11] An ITC experiment involves titrating one binding partner (the "ligand," typically the small molecule in the syringe) into a solution containing the other partner (the "macromolecule," the protein in the sample cell) at constant temperature.[12] Each injection of the ligand results in a small heat pulse that is measured relative to a reference cell. As the macromolecule becomes saturated, the heat pulses diminish. Plotting the heat change per injection against the molar ratio of ligand to macromolecule generates a binding isotherm. Fitting this curve provides the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[11][12]

Application Note: Why Use ITC for This Compound?

ITC is considered the gold standard for confirming a direct binding interaction because it is a true in-solution technique, requiring no labels or surface immobilization which could potentially alter protein conformation.[11] It provides a complete thermodynamic profile of the binding event, which is invaluable for lead optimization. For 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, ITC can reveal not just if and how tightly it binds, but why. The enthalpy (ΔH) and entropy (ΔS) components describe the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect), which is critical information for medicinal chemists to rationally design improved compounds.

Causality Behind Experimental Choices:

  • Sample Purity and Buffer Matching: ITC is extremely sensitive to buffer mismatches between the syringe and cell solutions, which can cause large heats of dilution that mask the binding signal. Therefore, both the protein and compound solutions must be prepared in the exact same buffer, ideally from the final dialysis step of the protein purification. High sample purity is non-negotiable.

  • The 'c' Window: For a reliable measurement, the experimental concentrations must be chosen carefully to fall within the "c" window (c = [Macromolecule] / K_D). A 'c' value between 10 and 500 is ideal for generating a sigmoidal binding curve from which K_D, n, and ΔH can be accurately determined. This requires a preliminary estimate of the K_D (perhaps from the SPR experiment).

  • Self-Validation through Controls: The protocol is self-validating. The stoichiometry value 'n' should be close to 1 for a well-behaved 1:1 interaction.[13] A value significantly different from 1 may indicate protein aggregation, incorrect concentration measurements, or a complex binding mechanism. A control experiment, titrating the compound into buffer alone, is mandatory to determine the heat of dilution, which must be subtracted from the main experiment's data.

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_protein Prepare Protein Target (>98% purity, known concentration) prep_compound Prepare Compound Solution (Known concentration) load_samples Load Samples (Protein in cell, Compound in syringe) prep_protein->load_samples prep_buffer Buffer Matching (Dialyze protein; dissolve compound in final dialysis buffer) prep_compound->load_samples prep_buffer->load_samples equilibrate Thermal Equilibration load_samples->equilibrate titrate Perform Titration (Series of small injections) equilibrate->titrate integrate Integrate Raw Thermogram (Heat pulse per injection) titrate->integrate control_exp Perform Control Titration (Compound into buffer) subtract Subtract Heat of Dilution control_exp->subtract integrate->subtract fit Fit Binding Isotherm (e.g., One-Set-of-Sites Model) subtract->fit results Extract Thermodynamic Parameters (KD, n, ΔH, ΔS) fit->results

Caption: Workflow for ITC-based thermodynamic characterization.

Detailed Protocol: ITC Titration
  • Reagent Preparation:

    • Protein Target: Dialyze the purified protein extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.2). After dialysis, determine the final protein concentration accurately (e.g., via A280). A typical cell concentration is 10-20 µM.

    • Compound: Dissolve the compound in the final dialysis buffer to a concentration 10-15 times higher than the protein concentration (e.g., 150-250 µM). Ensure any required DMSO is present at an identical, low concentration in both the cell and syringe buffers.

    • Buffer: Use the exact same final dialysis buffer for all dilutions and for filling the ITC reference cell.

  • Instrument Setup and Sample Loading:

    • Set the experimental temperature (e.g., 25 °C).

    • Carefully load the protein solution into the sample cell, avoiding bubbles.

    • Load the compound solution into the titration syringe, also avoiding bubbles.

    • Place the loaded cell and syringe into the instrument and allow for thermal equilibration (typically 1-2 hours).

  • Titration Experiment:

    • Set the titration parameters. A typical experiment might consist of:

      • An initial small (0.5 µL) injection to be discarded during analysis.

      • 19 subsequent injections of 2 µL each.

      • Spacing between injections of 150-180 seconds to allow the signal to return to baseline.

      • Stirring speed of ~750 rpm.

  • Control Experiment:

    • Perform an identical titration experiment but with the compound solution being injected into the sample cell containing only buffer. This measures the heat of dilution for the compound.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change (µcal/sec) for each injection.

    • Subtract the heat of dilution values obtained from the control experiment.

    • Plot the corrected heat per mole of injectant against the molar ratio of [Compound]/[Protein].

    • Fit the resulting binding isotherm to a suitable model (e.g., "One-Set-of-Sites") to determine n, K_D, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:

      • ΔG = -RT * ln(K_A) where K_A = 1/K_D

      • ΔG = ΔH - TΔS

Data Presentation: Expected ITC Results
ParameterSymbolTypical Value (Example)UnitInterpretation
Stoichiometryn0.98-Close to 1, indicates 1:1 binding
Dissociation ConstantK_D12nMHigh affinity
Enthalpy ChangeΔH-8.5kcal/molFavorable, suggests H-bonding/van der Waals
Entropy Change-TΔS-2.4kcal/molUnfavorable, likely due to conformational ordering
Gibbs Free EnergyΔG-10.9kcal/molOverall binding is spontaneous and favorable

Section 3: Synthesis of Orthogonal Data

The power of using both SPR and ITC lies in the orthogonal nature of the data. SPR provides kinetic information, describing the pathway of the binding event, while ITC provides thermodynamic data, describing the energetic endpoints of the unbound and bound states.

  • Affinity (K_D) Correlation: The K_D values obtained from both methods should be in good agreement (typically within a 3- to 5-fold range). A significant discrepancy might suggest that immobilizing the protein in the SPR experiment alters its binding characteristics.

  • Comprehensive Interaction Profile: Together, the data provide a complete picture. For example, a compound might have a modest affinity (micromolar K_D) but a very slow dissociation rate (koff) from SPR, suggesting a long residence time on the target, which could be a desirable drug property. ITC could then reveal that this binding is driven by a large favorable enthalpy change, pointing to specific, strong interactions that chemists can optimize.

Conclusion

Measuring the binding affinity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a critical step in its evaluation as a potential therapeutic agent. By employing robust, label-free techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can obtain high-quality, reproducible data. SPR delivers detailed kinetic information, while ITC provides a complete thermodynamic signature of the interaction. Following the detailed protocols and experimental design principles outlined in this guide will ensure the generation of trustworthy data, enabling confident decision-making and advancing the compound through the drug discovery pipeline.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec bioanalytics. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. International Union of Crystallography. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, encountering solubility challenges with promising compounds like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a common yet significant hurdl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, encountering solubility challenges with promising compounds like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a common yet significant hurdle. This technical guide provides a structured, in-depth approach to systematically troubleshoot and improve the solubility of this compound, ensuring your experiments proceed efficiently and with scientific rigor.

Understanding the Molecule: Key Physicochemical Properties

Before delving into solubility enhancement techniques, it's crucial to understand the inherent properties of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

PropertyValueSource
Molecular FormulaC17H12BrNO2[1]
Molecular Weight342.19 g/mol [1]
XLogP3-AA5.1[2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]

The high XLogP3-AA value indicates significant lipophilicity, which is a primary contributor to its poor aqueous solubility. The presence of both hydrogen bond donor (carboxylic acid) and acceptor (quinoline nitrogen, carboxylic oxygen) sites, however, offers opportunities for solubility manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered when working with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Q1: My compound won't dissolve in aqueous buffers for my biological assay. What is the first step I should take?

A1: pH Adjustment is the most direct and often most effective initial approach.

The carboxylic acid moiety is the key to this strategy. By increasing the pH of the solution above the pKa of the carboxylic acid, you can deprotonate it, forming a more soluble carboxylate salt.[4]

Causality: The ionized carboxylate group is significantly more polar than the neutral carboxylic acid, leading to stronger interactions with water molecules and thus, increased solubility.[5]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate-buffered saline).

  • Sample Preparation: Add a known excess amount of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Expected Outcome & Troubleshooting:

  • You should observe a significant increase in solubility as the pH increases, particularly above the compound's pKa.[6]

  • If solubility remains low even at higher pH: This may indicate that the intrinsic solubility of the salt form is still limited. In this case, consider the alternative strategies outlined below.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's the next logical step?

A2: Introduce a co-solvent to modify the polarity of your solvent system.

Co-solvency is a powerful technique for dissolving non-polar compounds by reducing the overall polarity of the aqueous environment.[7][8]

Causality: Water-miscible organic solvents, or co-solvents, can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solubilization of hydrophobic molecules.[9]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few biocompatible co-solvents from the list above.

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Following the same procedure as the pH-dependent solubility assessment, determine the solubility of your compound in each co-solvent mixture.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (v/v)Solubility (µg/mL)
None0%< 1
Ethanol10%15
Ethanol20%45
PEG 40010%25
PEG 40020%70

Troubleshooting:

  • Precipitation upon dilution: Be aware that your compound may precipitate out if the final concentration of the co-solvent is significantly diluted in your experimental system. Always perform a pre-test to check for precipitation at the final assay concentration.

  • Toxicity: Ensure the chosen co-solvent and its final concentration are not toxic to the cells or organisms in your assay.

Q3: My formulation requires a solid dosage form, and the previous methods are not suitable. How can I improve the intrinsic solubility of the compound itself?

A3: Salt formation or cocrystallization can fundamentally alter the solid-state properties of your compound to enhance solubility.

These techniques involve creating a new solid form of the active pharmaceutical ingredient (API) with improved physicochemical properties.[10]

  • Salt Formation: This involves reacting the acidic carboxylic acid group with a suitable base to form a salt.[11][12] This is a widely used and effective method for ionizable compounds.[13]

  • Cocrystallization: This involves combining the API with a benign co-former molecule to create a new crystalline structure with different solubility properties.[14]

Workflow for Salt & Cocrystal Screening

Caption: Decision workflow for selecting between salt formation and cocrystallization.

Q4: I have heard about cyclodextrins. Can they be used to improve the solubility of my compound?

A4: Yes, cyclodextrins can be an excellent option, particularly for overcoming the lipophilicity of the bromophenyl and quinoline rings.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has enhanced aqueous solubility.[16][17][18][19]

Causality: The hydrophobic portion of your molecule partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble guest and increasing its apparent solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.

  • Prepare Cyclodextrin Solutions: Create a series of cyclodextrin solutions of varying concentrations in your desired buffer.

  • Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution and equilibrate as described previously.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant. A linear increase in solubility with increasing cyclodextrin concentration (up to a point) is indicative of complex formation.

Visualization of the Solubility Enhancement Process

G cluster_0 Initial State cluster_1 Solubility Enhancement Strategies cluster_2 Outcome A Poorly Soluble Compound (Solid) C pH Adjustment (Ionization) A->C D Co-solvency (Polarity Reduction) A->D E Salt/Cocrystal Formation (Solid-State Modification) A->E F Cyclodextrin Complexation (Encapsulation) A->F B Aqueous Medium G Solubilized Compound (In Solution) C->G D->G E->G F->G

Caption: Overview of strategies to improve the solubility of the target compound.

Summary and Recommendations

Improving the solubility of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a multi-faceted challenge that can be systematically addressed.

  • Start with the simplest and most direct method: pH adjustment.

  • If necessary, proceed to co-solvency, paying close attention to potential toxicity and precipitation upon dilution.

  • For solid dosage form development, invest in salt and cocrystal screening to fundamentally improve the compound's solid-state properties.

  • Consider cyclodextrins as a powerful tool for encapsulation and solubility enhancement, especially for highly lipophilic compounds.

By following these troubleshooting guides and understanding the scientific principles behind each method, you can effectively overcome the solubility challenges associated with this compound and advance your research and development efforts.

References

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Bárcenas, M., Gómora, M., & Rodríguez-Cuamatzi, P. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 969. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230595, 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5275532, 7-Bromo-2-(4-bromophenyl)-8-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Cao, Z., et al. (2021). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 60(36), 13338-13347. [Link]

  • Kumar, L., & Singh, S. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 115-122.
  • Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon, 7(8), e07725. [Link]

  • Irie, T., & Uekama, K. (1997). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Journal of Pharmaceutical Sciences, 86(2), 147-162. [Link]

  • Zografi, G., & Vessey, A. R. (1987). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 76(11), S231. [Link]

  • Huang, X., et al. (2006). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Retrieved from [Link]

  • Sathesh Babu, P. R., & Rao, P. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(11), 7933-7945. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 487529, 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]

  • Touro Scholar. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Szejtli, J. (2005).
  • Al-Gizawy, S. A. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 21(11), 1466. [Link]

  • ResearchGate. (2023). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important quinoline derivative. As your dedicated application scientist, I will walk you through the nuances of this synthesis, focusing on the widely used Doebner reaction, to ensure a successful and efficient experimental outcome.

I. Overview of the Synthesis

The synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is most commonly achieved through a Doebner reaction. This is a three-component condensation reaction involving an aniline (2-amino-m-xylene), an aldehyde (4-bromobenzaldehyde), and pyruvic acid.[1] The reaction proceeds through the formation of an imine, followed by a series of condensation and cyclization steps to yield the final quinoline-4-carboxylic acid.[2]

While the Doebner reaction is a powerful tool for generating quinoline scaffolds, its success can be influenced by several factors, including the reactivity of the starting materials, reaction conditions, and the presence of activating or deactivating groups on the reactants.[2][3] This guide will address the specific challenges that may arise when synthesizing the title compound.

II. Troubleshooting Guide: Question & Answer Format

This section is structured to directly address specific problems you may encounter during your experiment.

Question 1: My reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Doebner synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid can be attributed to several factors. Let's break them down:

  • Substrate Reactivity: While the methyl group on 2-amino-m-xylene is generally activating, steric hindrance from the ortho-methyl group can slightly impede the reaction rate. More significantly, anilines with electron-withdrawing groups are known to give lower yields in conventional Doebner reactions.[2][4]

  • Side Reactions: The formation of tar and polymeric materials is a common side reaction in Doebner-type syntheses, especially under harsh acidic conditions.[5] This occurs due to the acid-catalyzed self-condensation of the aldehyde and pyruvic acid.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl or H₂SO₄ are traditionally used, they can also promote side reactions. Consider using a milder Lewis acid such as scandium(III) triflate or ytterbium(III) triflate, which have been shown to be effective catalysts for this reaction.[6][7] Trifluoroacetic acid (TFA) has also been successfully employed as both a catalyst and solvent.[8]

  • Solvent Selection: Ethanol is a common solvent for the Doebner reaction. However, in cases of low yield, exploring other solvents like acetonitrile (MeCN) might be beneficial.[2][4]

  • Temperature and Reaction Time: Ensure the reaction is heated appropriately, typically to the reflux temperature of the solvent.[9] Monitor the reaction by TLC until the starting materials are consumed. Prolonged reaction times at high temperatures can sometimes lead to increased side product formation.

  • Order of Addition: Slowly adding the 4-bromobenzaldehyde and pyruvic acid to the heated solution of 2-amino-m-xylene can help to minimize the self-condensation of the carbonyl compounds.

Question 2: I've isolated a product, but the NMR spectrum is complex and doesn't match the expected structure. What could be the issue?

Answer:

A complex NMR spectrum suggests the presence of impurities or the formation of an unexpected isomer. Here are the most probable causes:

  • Formation of Regioisomers: The use of a meta-substituted aniline like 2-amino-m-xylene can potentially lead to the formation of two regioisomers: the desired 8-methyl derivative and the 6-methyl isomer. The regiochemical outcome of the Doebner-von Miller synthesis with meta-substituted anilines can be unpredictable.[10]

  • Unreacted Starting Materials: The presence of unreacted 2-amino-m-xylene, 4-bromobenzaldehyde, or pyruvic acid will complicate the NMR spectrum.

  • Side Products: Besides tar formation, other side reactions can occur. For instance, the Schiff base intermediate can sometimes act as an oxidizing agent, leading to its reduction and the formation of other byproducts.[1]

Troubleshooting and Characterization Steps:

  • Purification: Meticulous purification is key. Recrystallization is often the most effective method for purifying quinoline-4-carboxylic acids.

  • NMR Analysis:

    • Expected ¹H NMR of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: The spectrum in DMSO-d₆ should show characteristic signals for the quinoline and bromophenyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will appear in the range of 7-9 ppm, and the methyl protons will be a singlet around 2.5-3.0 ppm. A known spectrum of the closely related 2-(4-Bromophenyl)quinoline-4-carboxylic acid in DMSO-d₆ shows peaks at δ 14.07 (s, 1H, COOH), 8.65 (d, 1H), 8.48 (s, 1H), 8.28 (d, 2H), 8.18 (d, 1H), 7.87 (s, 1H), and 7.82–7.67 (m, 3H).[11] The presence of the 8-methyl group in your target molecule will alter the splitting patterns and chemical shifts of the quinoline protons.

    • Look for Isomeric Impurities: Carefully analyze the aromatic region of the ¹H NMR for extra sets of signals that might indicate the presence of the 6-methyl isomer. 2D NMR techniques like COSY and HMBC can be invaluable in assigning the structure and identifying isomers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product and any major impurities, helping to distinguish between isomers and other byproducts.

Question 3: My product is difficult to purify. It's an amorphous solid or an oil, and I'm struggling with recrystallization. What should I do?

Answer:

Purification of quinoline-4-carboxylic acids can be challenging due to their polarity and potentially poor solubility in common organic solvents.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, the crude product often precipitates upon cooling or acidification of the reaction mixture. It is crucial to neutralize the reaction mixture carefully. Since the product is a carboxylic acid, it will be soluble in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) and precipitate upon acidification (e.g., with dilute HCl). This acid-base extraction can be a powerful purification step to remove non-acidic impurities.

  • Recrystallization:

    • Solvent Screening: Finding a suitable recrystallization solvent is a matter of trial and error. Start with polar protic solvents like ethanol, methanol, or acetic acid. Mixtures of solvents are often effective. For example, dissolving the crude product in a good solvent like hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then carefully adding a poorer solvent like water or an alcohol until turbidity is observed can induce crystallization upon cooling. Ethyl acetate (EtOAc) has also been reported as a recrystallization solvent for similar compounds.[11]

    • Technique: Ensure you are using the proper recrystallization technique. Dissolve the crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica, will be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the final product?

A1: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is expected to be a solid, likely with a color ranging from off-white to yellow or light brown.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid. The starting materials (aniline and aldehyde) and the product will have different Rf values. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Always work in a well-ventilated fume hood. The reactants and solvents can be irritants. Strong acids like H₂SO₄ and TFA are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use a different aniline or aldehyde in this reaction?

A4: Yes, the Doebner reaction is quite versatile and can be used to synthesize a wide variety of substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde components.[2] However, the reaction conditions may need to be re-optimized for different substrates.

IV. Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

This is a general protocol that may require optimization.

Materials:

  • 2-amino-m-xylene

  • 4-bromobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Concentrated Hydrochloric Acid (or another suitable catalyst)

  • Sodium hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-m-xylene (1.0 eq) in ethanol.

  • To this solution, add 4-bromobenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC indicates the consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in a dilute aqueous solution of sodium hydroxide.

  • Wash the basic solution with an organic solvent like dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with water, and dry thoroughly.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a DMF/water mixture).

V. Data Presentation

Table 1: Reactant Properties

CompoundMolar Mass ( g/mol )Role
2-amino-m-xylene121.18Aniline component
4-bromobenzaldehyde185.02Aldehyde component
Pyruvic acid88.06Carbonyl component

VI. Visualizations

Diagram 1: Reaction Mechanism

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-amino-m-xylene i1 Schiff Base (Imine) r1->i1 + Aldehyde r2 4-bromobenzaldehyde r2->i1 r3 Pyruvic acid i2 Enamine Adduct r3->i2 i1->i2 + Pyruvic acid (enolate) i3 Dihydroquinoline i2->i3 Cyclization p1 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid i3->p1 Oxidation Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? c1 Sub-optimal Catalyst/Solvent start->c1 c2 Side Reactions (Tar Formation) start->c2 c3 Incomplete Reaction start->c3 s1 Screen Catalysts (Lewis Acids) & Solvents (MeCN) c1->s1 s2 Optimize Temperature & Order of Addition c2->s2 s3 Monitor by TLC & Increase Reaction Time c3->s3

Caption: A workflow for troubleshooting low product yield.

VII. References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Oshita, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

  • Organic Chemistry Portal. (n.d.). Doebner-von Miller Reaction. [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928549. [Link]

  • Chen, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(14), 5440–5443. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6265. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 583. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(3), 336-348. [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3354–3365. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]

  • ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. 95, 328-344. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • ResearchGate. (2025). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]

  • Cossy, J., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(13), 2591-2596. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. 2(4), 519-525. [Link]

  • ResearchGate. (n.d.). Doebner quinoline synthesis. [Link]

  • ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Quinoline-4-Carboxylic Acid Synthesis

Welcome to the comprehensive technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important synthetic procedures. Here, we will dissect common challenges, provide in-depth, field-proven solutions, and explain the fundamental chemistry that governs these reactions. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to strategically optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm planning to synthesize a substituted quinoline-4-carboxylic acid. Which synthetic route should I choose?

A1: The selection of an appropriate synthetic route is critical and depends on the desired substitution pattern and the availability of starting materials. The three most common and versatile methods are the Doebner, Pfitzinger, and Gould-Jacobs reactions.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. It is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids[1]. However, conventional Doebner reactions often give low yields with anilines bearing electron-withdrawing groups[2][3].

  • Pfitzinger Reaction: This reaction utilizes isatin or its derivatives and a carbonyl compound with an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids[4][5]. It is a robust method for accessing a variety of substitution patterns.

  • Gould-Jacobs Reaction: This route is ideal for the preparation of 4-hydroxyquinoline derivatives, which can be further functionalized. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization[6]. This method is particularly effective for anilines with electron-donating groups at the meta-position[6].

Q2: My Doebner reaction is giving a very low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Doebner reaction are a common issue, often stemming from the reactivity of the aniline substrate and suboptimal reaction conditions.

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and therefore react more slowly, leading to poor yields[2][7].

  • Side Reactions: The formation of byproducts, such as a reduced imine intermediate, can consume starting materials and reduce the yield of the desired quinoline-4-carboxylic acid[3].

  • Reaction Conditions: The choice of catalyst and solvent, as well as the reaction temperature, are crucial. Traditional conditions using protic solvents like ethanol can be inefficient for less reactive substrates[2][3].

To improve the yield, consider a "Doebner hydrogen-transfer reaction" modification. This often involves using a Lewis acid catalyst like BF₃·THF in an aprotic solvent such as acetonitrile (MeCN) and carefully controlling the addition of pyruvic acid at an elevated temperature (e.g., 65 °C)[8]. This approach has been shown to significantly improve yields, even for electron-deficient anilines[2][3].

Q3: I'm observing significant tar formation in my quinoline synthesis. What is causing this and how can I prevent it?

A3: Tar formation is a frequent problem in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions. It is primarily caused by the polymerization of α,β-unsaturated carbonyl intermediates under harsh acidic conditions. To mitigate this:

  • Control the Exotherm: These reactions can be highly exothermic. The use of a moderator, such as ferrous sulfate (FeSO₄) in the Skraup synthesis, can help to control the reaction rate and prevent excessive heat generation that leads to charring.

  • Slow Addition of Reagents: Adding the carbonyl compound or the acid catalyst slowly and with efficient stirring helps to maintain a lower concentration of reactive intermediates and dissipate heat more effectively, thus minimizing polymerization.

  • Biphasic Reaction Medium: In some cases, using a biphasic solvent system can sequester the reactive carbonyl compound in an organic phase, reducing its self-condensation in the acidic aqueous phase.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
Low Yield in Pfitzinger Reaction Incomplete hydrolysis of isatin.Ensure a sufficiently strong basic catalyst (e.g., KOH) and adequate reaction time for the initial ring-opening of isatin.The Pfitzinger reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid, which is the reactive intermediate for condensation with the carbonyl compound[4].
Steric hindrance from the ketone.For sterically hindered ketones, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a modified Pfitzinger protocol.Bulky substituents on the ketone can sterically hinder the approach of the aniline nitrogen during the imine formation and subsequent cyclization steps[9].
Formation of Multiple Isomers Use of an unsymmetrical ketone in the Pfitzinger reaction.If a specific regioisomer is desired, consider using a symmetrical ketone or a different synthetic strategy. Alternatively, develop a robust purification method to separate the isomers.An unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric quinoline products.
Product Precipitation is Slow or Incomplete The product is too soluble in the reaction solvent.After the reaction is complete, try adding a co-solvent in which the product is insoluble to induce precipitation. Cooling the mixture in an ice bath can also help.The solubility of the quinoline-4-carboxylic acid product is dependent on the solvent system and temperature. Altering these parameters can shift the equilibrium towards precipitation.
Difficulty in Product Purification Presence of unreacted starting materials and byproducts.For acidic products like quinoline-4-carboxylic acids, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with an aqueous base. The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.The carboxylic acid group allows for selective extraction into an aqueous basic solution as its carboxylate salt, leaving behind neutral or basic impurities in the organic phase.
Oily or non-crystalline crude product.Try recrystallization from a variety of solvents or solvent pairs. If recrystallization fails, column chromatography on silica gel may be necessary.The choice of recrystallization solvent is crucial for obtaining a crystalline solid. A good solvent will dissolve the compound when hot but have low solubility when cold[10]. Column chromatography separates compounds based on their differential adsorption to the stationary phase.

Experimental Protocols

Protocol 1: Modified Doebner Reaction for Electron-Deficient Anilines

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from anilines that may give low yields under traditional Doebner conditions[8].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.28 equiv) to the stirred solution.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.

  • Slow Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.

  • Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acid

This is a general protocol for the Pfitzinger reaction.

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (3-4 equiv) in water or ethanol.

  • Isatin Addition: Add isatin (1.0 equiv) to the basic solution and stir until it is completely dissolved.

  • Carbonyl Compound Addition: Add the carbonyl compound (e.g., a ketone with an α-methylene group) (1.0-1.2 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, carefully acidify the mixture with an acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Optimization of the Doebner Reaction for an Electron-Deficient Aniline
Entry Catalyst Solvent Temperature (°C) Yield (%)
1H₂NSO₃HH₂ORefluxLow
2BF₃·THFToluene65Low
3BF₃·THFDMF65Low
4BF₃·THFMeCN6586
5BF₃·Et₂OMeCN6585

Data adapted from a study on the synthesis of quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the significant impact of catalyst and solvent choice on yield[3].

Visualizations

Diagram 1: General Workflow for Quinoline-4-Carboxylic Acid Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Select Synthesis Route Select Synthesis Route Starting Materials Starting Materials Select Synthesis Route->Starting Materials Choose based on desired product Reaction Setup Reaction Setup Starting Materials->Reaction Setup Catalyst/Reagent Addition Catalyst/Reagent Addition Reaction Setup->Catalyst/Reagent Addition Heating/Reflux Heating/Reflux Catalyst/Reagent Addition->Heating/Reflux Quenching/Extraction Quenching/Extraction Heating/Reflux->Quenching/Extraction After reaction completion Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Quenching/Extraction->Purification (Recrystallization/Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Recrystallization/Chromatography)->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acids.

Diagram 2: Simplified Mechanism of the Doebner Reaction

G Aniline + Aldehyde Aniline + Aldehyde Schiff Base (Imine) Schiff Base (Imine) Aniline + Aldehyde->Schiff Base (Imine) - H2O Michael Adduct Michael Adduct Schiff Base (Imine)->Michael Adduct + Enol of Pyruvic Acid Pyruvic Acid Pyruvic Acid Enol of Pyruvic Acid Enol of Pyruvic Acid Pyruvic Acid->Enol of Pyruvic Acid Tautomerization Dihydroquinoline Intermediate Dihydroquinoline Intermediate Michael Adduct->Dihydroquinoline Intermediate Intramolecular Cyclization - H2O Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Dihydroquinoline Intermediate->Quinoline-4-carboxylic Acid Oxidation (Hydrogen Transfer) G Isatin Isatin Keto-acid Intermediate Keto-acid Intermediate Isatin->Keto-acid Intermediate + Base (e.g., KOH) Amide Hydrolysis Imine/Enamine Intermediate Imine/Enamine Intermediate Keto-acid Intermediate->Imine/Enamine Intermediate + Carbonyl Compound Cyclized Intermediate Cyclized Intermediate Imine/Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Cyclized Intermediate->Quinoline-4-carboxylic Acid - H2O

Caption: A simplified overview of the Pfitzinger reaction mechanism.

References

  • O'Meally, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • O'Meally, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Wang, W., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Available at: [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]

  • Datapdf. (n.d.). Steric Hindrance in the Pfitzinger Reaction.
  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

  • Venkataraman, S., et al. (2010).
  • ResearchGate. (2025). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Available at: [Link]

  • CatSci. (n.d.).
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

  • Le, T. H., et al. (2024). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. PMC. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Process safety considerations in the scale-up of continuous chemical looping systems. (2024).

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the experimental work-up and purification of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Q1: My crude product is a persistent oil or resin-like material and won't solidify. How can I isolate a solid product?

A1: The formation of an oil or resin instead of a solid is a common issue, often due to the presence of impurities that inhibit crystallization.

Causality: Impurities, such as unreacted starting materials or by-products, can act as "crystal poisons," disrupting the formation of a stable crystal lattice. The high polarity of the carboxylic acid group can also lead to strong intermolecular interactions with impurities, resulting in a non-crystalline mixture.

Troubleshooting Steps:

  • Acid-Base Extraction: This is the most robust method for separating carboxylic acids from neutral or basic impurities.[1][2][3][4]

    • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt.[2][5]

    • Separate the aqueous layer, which now contains your product as a salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out as a solid. The pH should be well below the pKa of the carboxylic acid.[1]

    • Collect the solid by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Solvent Trituration: If the oil is highly viscous, trituration with a non-polar solvent can sometimes induce solidification.

    • Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether).

    • Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to solidify.

Q2: After recrystallization, my recovery is very low. How can I improve the yield?

A2: Low recovery during recrystallization is typically due to the selection of a suboptimal solvent system or procedural errors.

Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to low recovery.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Single Solvent: Test the solubility of your compound in various solvents. Ethanol is often a good starting point for quinoline carboxylic acids.[6] Toluene has also been reported for recrystallizing similar structures.[7]

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective.[8] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Procedural Adjustments:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop to crystallize.

Q3: My purified product shows a broad melting point range. What are the likely impurities?

A3: A broad melting point range is a classic indicator of an impure compound. For quinoline-4-carboxylic acids synthesized via the Pfitzinger or Doebner reactions, common impurities include:

  • Unreacted Starting Materials: Isatin, 4-bromoacetophenone, or the corresponding aniline and pyruvic acid derivatives, depending on the synthetic route.[10][11]

  • Reaction Intermediates: Incomplete cyclization or side reactions can lead to various intermediates.

  • Positional Isomers: Depending on the specificity of the reaction conditions, minor amounts of isomeric products could be formed.

Purification Strategy:

If recrystallization is insufficient, column chromatography is the next logical step. Due to the acidic nature of the product, it can interact strongly with silica gel, leading to peak tailing.[9] To mitigate this, it is often recommended to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent.[12] This keeps the carboxylic acid in its protonated, less polar form.

Q4: During column chromatography, my compound streaks or remains at the baseline. How can I achieve good separation?

A4: The high polarity of the carboxylic acid group is the primary cause of poor chromatographic behavior on silica gel.

Causality: The acidic proton of the carboxylic acid can strongly interact with the silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant peak tailing.[12][13]

Troubleshooting Steps:

  • Acidify the Mobile Phase:

    • Add 0.1-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[12] This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica gel and resulting in better peak shape.

  • Increase Eluent Polarity:

    • Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Alternative Stationary Phases:

    • If issues persist, consider using a different stationary phase, such as alumina (neutral or acidic) or reverse-phase silica gel (C18).[14] For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a buffer or acid modifier would be appropriate.

II. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a recrystallization solvent for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid?

A5: Based on procedures for similar quinoline carboxylic acids, ethanol is an excellent starting point for recrystallization.[6] You may also explore solvent mixtures such as ethanol/water, or toluene.[7] Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude product.

Q6: How can I effectively remove unreacted isatin or 4-bromoacetophenone from my crude product?

A6: An acid-base extraction is highly effective.[1][2][3][4][5]

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Wash with an aqueous solution of a weak base like sodium bicarbonate. This will selectively extract your acidic product into the aqueous layer, leaving the neutral 4-bromoacetophenone in the organic layer.

  • Isatin has some acidic character but is generally less acidic than a carboxylic acid. A carefully controlled extraction with a weak base should provide good separation.

  • After separating the layers, the aqueous layer can be acidified to precipitate your purified product.

Q7: What analytical techniques are best for assessing the purity of the final product?

A7: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess its purity by chromatography. A mass of approximately 328.06 g/mol (for the M+ ion) would be expected for the title compound.[15]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

Q8: Can I purify this compound without using column chromatography?

A8: Yes, in many cases, a combination of acid-base extraction followed by one or two recrystallizations is sufficient to achieve high purity, especially if the synthesis proceeds cleanly.[1] Column chromatography is generally reserved for instances where impurities are structurally very similar to the product or when recrystallization fails to remove them effectively.[16]

III. Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution (3 x 20 mL).

  • Combine Aqueous Layers: Combine the aqueous extracts and wash with a small portion of ethyl acetate (1 x 15 mL) to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2) and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether or hexanes.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum volume of hot ethanol to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Mobile Phase (Starting Conditions)Modifier
TLC/Flash Silica Gel7:3 Hexanes:Ethyl Acetate0.5% Acetic Acid
TLC/Flash Silica Gel95:5 Dichloromethane:Methanol0.5% Acetic Acid
Reverse-Phase C18 Silica50:50 Water:Acetonitrile0.1% Formic Acid or TFA

IV. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product (2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid) is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Resin) recrystallize Recrystallize from Ethanol or Toluene is_solid->recrystallize Yes acid_base->recrystallize check_purity Assess Purity (TLC, MP, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable column_chrom Column Chromatography (with acidified eluent) check_purity->column_chrom Purity Not Acceptable column_chrom->check_purity

Caption: Decision-making workflow for purification.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Separate Layers add_base->shake organic_layer Contains Neutral/Basic Impurities shake->organic_layer Top Layer aqueous_layer Contains Product as Carboxylate Salt shake->aqueous_layer Bottom Layer discard_org Wash, Dry, and Discard/Analyze organic_layer->discard_org acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtrate Filter, Wash, and Dry precipitate->filtrate pure_product pure_product filtrate->pure_product Final Product note *Relative positions depend on the organic solvent density.

Caption: Step-by-step acid-base extraction process.

V. References

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Quinoline compounds and process of making same. Google Patents. Available at:

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Dergipark. Available at: [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents. Available at:

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Column chromatography of carboxylic acids? Reddit. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. ACS Publications. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Acid-Base Extraction. Swarthmore College. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • 2-Chloroquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • chromatography - polarities. Sciencemadness Discussion Board. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PlumX. Available at: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Stability issues of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in solution

Technical Support Center: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid Welcome to the technical support guide for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support guide for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability

Researchers often observe a loss of potency, changes in solution color, or the appearance of unknown peaks in analytical chromatograms when working with solutions of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. These issues are typically linked to compound degradation. This guide provides a systematic approach to identifying and mitigating these stability problems.

Visual Indicator of Potential Degradation
ObservationPotential CauseRecommended Action
Yellowing of Solution Photodegradation or oxidative degradation. The quinoline moiety is known to be susceptible to light-induced degradation.Prepare and handle solutions under amber light or in amber vials. Purge solutions with an inert gas (e.g., nitrogen or argon).
Precipitate Formation Poor solubility at the working pH or precipitation of a degradation product.Verify the pH of your solution; the carboxylic acid moiety's solubility is highly pH-dependent. Filter the solution and analyze both the filtrate and the precipitate.
Loss of Assay Signal Chemical degradation of the parent compound into inactive products.Perform a forced degradation study to identify the primary degradation pathway (see protocol below). Re-evaluate solution preparation and storage conditions.
Logical Workflow for Troubleshooting Stability Issues

The following diagram outlines a step-by-step process for diagnosing and resolving stability problems with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid solutions.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action cluster_confirm Confirmation observe Inconsistent Experimental Results (e.g., loss of activity, new HPLC peaks) check_storage 1. Review Storage Conditions (Temp, Light, Headspace) observe->check_storage check_solvent 2. Assess Solvent/pH Compatibility (Is the compound soluble and stable at this pH?) check_storage->check_solvent analyze_purity 3. Re-analyze Solution Purity (HPLC-UV/MS) check_solvent->analyze_purity optimize_storage Store at -20°C or -80°C Protect from light Use inert gas overlay analyze_purity->optimize_storage If storage is inadequate adjust_solution Adjust pH for optimal solubility/stability Use aprotic solvents (e.g., DMSO, DMF) analyze_purity->adjust_solution If pH/solvent is suboptimal forced_degradation Conduct Forced Degradation Study (See Protocol 2) analyze_purity->forced_degradation If cause is unclear confirm_stability Confirm Stability of New Solution Prep optimize_storage->confirm_stability adjust_solution->confirm_stability forced_degradation->confirm_stability

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in solution?

A1: Based on the structure, which features a quinoline core and a carboxylic acid group, the primary degradation pathways are likely to be photodegradation, thermal decarboxylation, and pH-mediated hydrolysis.

  • Photodegradation: Quinoline and its derivatives are known to be sensitive to light. Exposure to UV or even ambient light can lead to complex photochemical reactions, resulting in discoloration and loss of the parent compound. The International Council for Harmonisation (ICH) Q1B guidelines recommend specific protocols for assessing photostability.[1][2][3]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ can be induced by heat.[4][5] While this may require elevated temperatures, it can be a significant issue during certain experimental procedures or long-term storage at non-optimal temperatures.

  • pH-Mediated Instability: At extremes of pH, the compound may be susceptible to hydrolysis, although the quinoline ring is generally stable. More importantly, pH affects the ionization state of the carboxylic acid, which in turn influences solubility and potential for aggregation or precipitation.

The diagram below illustrates a potential primary degradation pathway.

G cluster_degradation Potential Degradation Pathways parent 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid C₁₇H₁₂BrNO₂ decarboxylation Decarboxylation Product 2-(4-Bromophenyl)-8-methylquinoline parent->decarboxylation Heat (Δ) photodegradation Photodegradation Products Complex mixture of oxidized/rearranged species parent->photodegradation Light (hν) hydrolysis Hydrolysis Products (Less Common) Ring-opened products parent->hydrolysis Extreme pH (Acid/Base)

Caption: Potential degradation pathways.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: To maximize the shelf-life of your stock solutions, we recommend the following procedures.

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally non-reactive with the compound's functional groups.

  • Storage Temperature: Store stock solutions at -20°C or -80°C. Lower temperatures slow down the rate of potential degradation reactions.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

  • Inert Atmosphere: For long-term storage, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Working Solutions: When preparing aqueous working solutions from a DMSO stock, be mindful of the final DMSO concentration and the pH of the aqueous buffer. The compound's solubility will decrease in aqueous media, and the pH will affect the ionization of the carboxylic acid.

Q3: How can I perform a quick assessment of my compound's stability in a new buffer or formulation?

A3: A forced degradation study is an essential tool for understanding the stability of a compound under various stress conditions.[1] This helps to identify potential degradation products and establish appropriate handling and storage conditions.

Protocol 1: Rapid Stability Assessment
  • Preparation: Prepare solutions of the compound (~1 mg/mL) in your desired buffer or formulation.

  • Incubation:

    • Control: Store one aliquot at -20°C, protected from light.

    • Heat: Incubate one aliquot at 60°C for 24 hours in the dark.

    • Light: Expose one aliquot to a photostability chamber (as per ICH Q1B guidelines) or, for a simpler test, to direct laboratory light for 24 hours at room temperature. Include a dark control (wrapped in foil) at the same temperature.

  • Analysis: Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[7]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area or the appearance of new peaks indicates degradation. The peak purity of the main peak should also be assessed if using a PDA detector.

Protocol 2: Step-by-Step Forced Degradation Study

This protocol provides a more comprehensive approach consistent with industry practices for stability-indicating method development.

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A dark control should be run in parallel.

  • Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis by HPLC-UV/MS:

    • Dilute all samples to an appropriate concentration.

    • Analyze using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

    • Use a PDA detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation in each condition.

    • Characterize the major degradation products by their mass-to-charge ratio (m/z) and retention time.

By following these guidelines and protocols, you can effectively troubleshoot stability issues and ensure the reliability of your experimental data when working with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available from: [Link]

  • Practices for Proper Chemical Storage. University of California, Berkeley. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Available from: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health (NIH). Available from: [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. U.S. Food and Drug Administration. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available from: [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. PubMed. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]

  • What to select for storing your compound: neat vs.in solution? ResearchGate. Available from: [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available from: [Link]

  • Visible Light-Mediated Cyclisation Reaction for the Synthesis of Highly-Substituted Tetrahydroquinolines and Quinolines. PubMed. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • ICH Q1B C. 34. IKEV. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. Available from: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

  • Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. YouTube. Available from: [Link]

  • Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. ResearchGate. Available from: [Link]

  • The structures of the substituted quinolines. ResearchGate. Available from: [Link]

  • Near-UV photolysis of substituted phenols, I: 4-fluoro-, 4-chloro- and 4-bromophenol. Royal Society of Chemistry. Available from: [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available from: [Link]

Sources

Optimization

Overcoming poor yield in the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and structurally related quinoline-4-carboxylic acids. As a key intermediate in pharmaceutical research, achieving a high yield and purity of this compound is critical.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The insights provided are based on established synthetic protocols, mechanistic understanding, and practical field experience.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-aryl-quinoline-4-carboxylic acids, such as our target molecule, is most commonly achieved through two primary name reactions: the Doebner Reaction and the Pfitzinger Reaction .[1]

  • Doebner Reaction: This is a three-component reaction involving an aniline (2-methylaniline), an aldehyde (4-bromobenzaldehyde), and pyruvic acid.[1] It is a versatile method, but can be susceptible to low yields, particularly with electron-deficient anilines.[2]

  • Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group (e.g., 4-bromoacetophenone), typically under basic conditions.[3][4] This method is also widely used but can be sensitive to harsh reaction conditions leading to side product formation.[3]

The choice between these methods often depends on the availability of starting materials and the specific substitution pattern desired on the quinoline core. This guide will address potential issues arising from both synthetic routes.

Section 2: Troubleshooting Guide for Poor Yield

Poor yield is one of the most frequently reported issues in the synthesis of quinoline-4-carboxylic acids. This section is structured in a question-and-answer format to directly address specific experimental observations.

Issue 1: Low to No Product Formation Detected

Q: My post-reaction analysis (TLC, LC-MS) shows mostly unreacted starting materials and no discernible product spot/peak. What are the likely causes and how can I fix this?

A: This issue typically points to problems with reaction initiation or activation energy. Let's break down the potential causes based on the chosen synthetic route.

Causality & Corrective Actions:

  • For Doebner Reaction (2-methylaniline + 4-bromobenzaldehyde + pyruvic acid):

    • Insufficient Acid Catalysis: The Doebner reaction requires an acid catalyst to facilitate the formation of the imine intermediate and subsequent cyclization. The concentration and type of acid are critical.[5]

      • Protocol: Ensure your acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) is of the correct concentration. If using a protic acid, ensure the medium is sufficiently acidic. Consider switching to a Lewis acid, which has been shown to improve yields for electron-deficient systems.[2]

    • Decomposition of Pyruvic Acid: Pyruvic acid can be unstable, especially at elevated temperatures. Adding it dropwise to the reaction mixture at a controlled temperature can prevent decomposition and the formation of impurities.[2]

  • For Pfitzinger Reaction (Isatin + 4-bromoacetophenone):

    • Ineffective Base: This reaction requires a sufficiently strong base (e.g., KOH, NaOH) to deprotonate the α-methylene group of the acetophenone, initiating the condensation with isatin.[6][7]

      • Protocol: Use a high-purity, fresh supply of base. Consider using a stronger base like potassium tert-butoxide if standard bases are ineffective, though this may require lower reaction temperatures to control reactivity.

    • Poor Solubility of Reactants: Isatin, in particular, can have poor solubility in certain solvents, preventing it from reacting.

      • Protocol: Ensure your chosen solvent (often ethanol or a mixture containing it) can dissolve the reactants at the reaction temperature.[4] Sonication or heating the initial mixture can aid dissolution before the reaction fully initiates.

Troubleshooting Workflow: No Product Formation

G start Start: No Product Detected check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reaction_type Identify Reaction Type check_reagents->reaction_type doebner Doebner Reaction reaction_type->doebner 3-Component pfitzinger Pfitzinger Reaction reaction_type->pfitzinger Isatin-based doebner_catalyst Check Acid Catalyst (Type & Concentration) doebner->doebner_catalyst pfitzinger_base Check Base Strength & Purity pfitzinger->pfitzinger_base doebner_temp Evaluate Reaction Temperature (Pyruvic Acid Stability) doebner_catalyst->doebner_temp doebner_solution Optimize Catalyst/Solvent System (e.g., BF3·THF in MeCN) doebner_temp->doebner_solution end Re-run Experiment with Optimized Conditions doebner_solution->end pfitzinger_solubility Assess Reactant Solubility pfitzinger_base->pfitzinger_solubility pfitzinger_solution Modify Solvent System or Base (e.g., use stronger base, co-solvent) pfitzinger_solubility->pfitzinger_solution pfitzinger_solution->end

Caption: Troubleshooting workflow for zero product yield.

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture becomes a dark, viscous tar, making workup impossible and resulting in a very low yield of isolated product. What is causing this polymerization?

A: Tar formation is a classic problem in acid-catalyzed reactions like the Doebner-von Miller synthesis and can also occur under harsh Pfitzinger conditions.[5] It is most often caused by the acid-catalyzed self-polymerization of carbonyl compounds or intermediates.

Causality & Corrective Actions:

  • Primary Cause (Doebner Reaction): The aldehyde (4-bromobenzaldehyde) or the enol form of pyruvic acid can polymerize under strong acid and heat.

    • Slow Addition of Reagents: Instead of mixing all reactants at once, add the aldehyde or pyruvic acid slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable species.[5]

    • Temperature Control: Excessively high temperatures accelerate polymerization.[5] Monitor the internal reaction temperature closely. An initial exothermic reaction may require cooling.[5] Find the minimum temperature required for a reasonable reaction rate by monitoring via TLC.

  • Secondary Cause (Both Reactions): Side reactions of reactive intermediates can lead to complex, high-molecular-weight byproducts.

    • Optimize Catalyst Loading: Use the minimum effective amount of acid or base catalyst. Excess catalyst can promote side reactions. Experiment with milder catalysts, such as sulfamic acid, which has been shown to be effective.[8]

    • Solvent Choice: A solvent that properly solvates all reactants and intermediates can sometimes mitigate side reactions. For the Doebner reaction, acetonitrile (MeCN) with a BF₃·THF catalyst has been shown to be an effective system that can reduce byproduct formation.[2]

Table 1: Impact of Reaction Parameters on Tar Formation

ParameterHigh-Risk ConditionRecommended OptimizationRationale
Temperature > 120 °C (reflux in high-boiling solvents)65-80 °CBalances reaction rate with the rate of polymerization.[2][5]
Reagent Addition All reagents mixed at t=0Slow, dropwise addition of aldehyde/pyruvic acidKeeps the concentration of polymerizable species low.[5]
Catalyst High concentration of strong mineral acidsUse of Lewis acids (BF₃·THF) or milder catalysts (Sulfamic Acid)Reduces the harshness of the reaction medium, minimizing side reactions.[2][8]
Issue 3: Product is Formed, but Yield is Consistently Low (<40%)

Q: I am able to isolate and identify the correct product, but the yield is poor despite multiple attempts. How can I optimize the reaction for a better conversion?

A: Consistently low yields, where the product is cleanly formed but in small quantities, often point to suboptimal reaction conditions or competing, non-polymeric side reactions.

Causality & Corrective Actions:

  • Reversible Reactions or Unfavorable Equilibria: The initial condensation steps in both the Doebner and Pfitzinger pathways can be reversible.

    • Water Removal: The cyclization step in the Doebner reaction involves the elimination of water. Using a Dean-Stark apparatus or adding a dehydrating agent (like molecular sieves, if compatible with the reaction conditions) can drive the equilibrium toward the product.

  • Competing Side Reactions:

    • Doebner Reaction - Imine Reduction: A key intermediate is the imine formed from the aniline and aldehyde. This imine can act as an oxidizing agent for the dihydroquinoline intermediate, leading to the desired aromatic quinoline. However, if the imine is reduced, it is consumed in a non-productive pathway.[2][9] To counteract this, using an excess of the aniline and aldehyde can provide a sufficient amount of the imine to act as the oxidant.[2]

    • Pfitzinger Reaction - Decarboxylation: Under harsh basic conditions and high temperatures, the final carboxylic acid product can undergo decarboxylation, leading to the loss of the desired functional group.[3]

      • Protocol: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford product. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure of the product to the harsh conditions.

  • Suboptimal Workup and Purification:

    • Incomplete Extraction: The product, being a carboxylic acid, may have complex solubility behavior. It can be soluble in an aqueous basic solution (as a carboxylate salt) and in organic solvents in its protonated form.

      • Protocol: During workup, carefully acidify the aqueous layer to a pH of ~4-5 to precipitate the carboxylic acid product. Ensure complete precipitation before filtration. If the product remains in the organic layer, perform multiple extractions to ensure full recovery.[5]

Doebner Reaction Mechanism & Side Pathway

G cluster_main Productive Pathway cluster_side Side Reaction A Aniline + Aldehyde -> Imine (i) B Imine (i) + Pyruvic Acid -> Intermediate (ii) A->B E Imine (i) + [H] -> Reduced Byproduct A->E Competing Reduction C Intermediate (ii) -> Dihydroquinoline (iii) B->C D Dihydroquinoline (iii) + Imine (i) -> Quinoline Product C->D caption Imine intermediate can be reduced, lowering yield.

Caption: Competing pathways for the imine intermediate in the Doebner reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting materials? A1: It is absolutely critical. Impurities in the starting aniline can inhibit the reaction. Aldehydes are prone to oxidation to carboxylic acids on storage; using freshly distilled or newly purchased aldehydes is highly recommended. For the Pfitzinger reaction, the purity of the isatin derivative is paramount. Always use reagents of the highest available purity or purify them before use.[5]

Q2: Can I use microwave irradiation to improve the yield? A2: Yes, microwave-assisted synthesis has been successfully employed for quinoline-4-carboxylic acids. Microwave heating can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. If you have access to a microwave reactor, it is an excellent option to explore for optimization.

Q3: My final product is difficult to purify. What are the best methods? A3: Purification can be challenging due to the product's polarity and potentially low solubility.

  • Recrystallization: This is the most common method. After precipitation from the acidified reaction mixture, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) is often effective.

  • Acid-Base Extraction: If neutral impurities are present, you can dissolve the crude product in a dilute basic solution (e.g., aq. NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove impurities, and then re-precipitate the product by adding acid.

  • Column Chromatography: This is generally a last resort due to the polarity of the carboxylic acid. If necessary, use a silica gel column with a solvent system containing a small amount of acetic or formic acid (e.g., dichloromethane/methanol/acetic acid) to ensure the product remains protonated and elutes properly.

Q4: Are there alternative, higher-yielding methods for this synthesis? A4: While Doebner and Pfitzinger are classic, modern variations have improved yields. The use of novel catalysts, such as ionically tagged magnetic nanoparticles, has been reported to facilitate the reaction under solvent-free conditions with high yields and easy catalyst recovery.[10] Additionally, multi-component reactions catalyzed by sulfamic acid are a powerful method for synthesizing quinoline-4-carboxylic acid derivatives.[8] Exploring recent literature for catalyst and solvent system improvements is always a worthwhile endeavor.

References

  • Lahna, et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Google Patents. (CN102924374B). Preparation method for quinoline-4-carboxylic acid derivative.
  • Tanji, et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Kiselyov, A. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, L. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

Sources

Troubleshooting

Refining the protocol for the DHODH inhibition assay

Welcome to the technical support resource for the Dihydroorotate Dehydrogenase (DHODH) inhibition assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Dihydroorotate Dehydrogenase (DHODH) inhibition assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocol. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, enabling you to build robust, self-validating assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the colorimetric DHODH inhibition assay?

A: The assay measures the enzymatic activity of DHODH, which catalyzes the oxidation of dihydroorotate (DHO) to orotate. This is a critical step in the de novo pyrimidine synthesis pathway.[1][2] In the classic in vitro format, this reaction is coupled to a series of electron transfer steps. DHODH, a flavin-dependent enzyme, transfers electrons from DHO to a coenzyme Q analog (e.g., decylubiquinone), which then reduces the final electron acceptor, 2,6-dichloroindophenol (DCIP).[3][4] DCIP is a deep blue compound that becomes colorless upon reduction. The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance at ~600 nm.[5][6]

Q2: Why is a coenzyme Q analog used instead of the native Coenzyme Q10?

A: The native electron acceptor for human DHODH is Coenzyme Q10 (ubiquinone-10), which is highly lipophilic and practically insoluble in aqueous assay buffers. To overcome this, more soluble analogs like 2,3-dimethoxy-5-methyl-p-benzoquinone (Q0) or decylubiquinone are used as substitutes to efficiently transfer electrons from the enzyme to DCIP.[3][5]

Q3: What are the essential positive and negative controls for this assay?

A:

  • Positive Control (Inhibitor): A known, potent DHODH inhibitor such as Brequinar or Leflunomide (specifically its active metabolite, A771726) should be used.[7][8][9] This validates that the enzyme is active and responsive to inhibition under your experimental conditions.

  • Negative Control (Vehicle): This is typically 100% enzyme activity in the presence of the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. It serves as the baseline for calculating percent inhibition.

  • No-Enzyme Control: A well containing all reaction components except the DHODH enzyme. This helps to identify any non-enzymatic reduction of DCIP by the substrate or test compounds.

Q4: Can I use cell lysates instead of purified recombinant enzyme?

A: Yes, it is possible to measure DHODH activity in cell lysates.[7][10] However, this approach is more complex. You must ensure that the observed activity is specific to DHODH and not from other cellular dehydrogenases. The buffer composition becomes more critical to maintain enzyme stability amidst cellular proteases and phosphatases. Furthermore, cell lysates can introduce interfering substances that affect the colorimetric readout. For initial inhibitor screening and IC50 determination, using a purified, recombinant human DHODH is strongly recommended for cleaner, more reproducible data.[5][11]

Visualizing the Core Reaction and Workflow

The following diagrams illustrate the biochemical pathway at the heart of the assay and the standard experimental procedure.

DHODH_Reaction cluster_membrane Inner Mitochondrial Membrane DHODH DHODH-FMN CoQ Coenzyme Q (oxidized) DHODH->CoQ e- transfer ORO Orotate (ORO) DHODH->ORO Product CoQH2 Coenzyme Q (reduced) CoQ->CoQH2 Reduction DCIP_ox DCIP (oxidized, blue) CoQH2->DCIP_ox e- transfer DHO Dihydroorotate (DHO) DHO->DHODH Substrate DCIP_red DCIP (reduced, colorless) DCIP_ox->DCIP_red Reduction (Absorbance ↓) Inhibitor Brequinar, etc. Inhibitor->DHODH Inhibition

Caption: The DHODH enzymatic reaction coupled to DCIP reduction.

Assay_Workflow start Start reagents Prepare Assay Buffer, Reagents (DHO, CoQ, DCIP), and Enzyme Stock start->reagents plate_compounds Plate Test Compounds & Controls (Inhibitor, Vehicle) in 96/384-well plate reagents->plate_compounds pre_incubate Add DHODH Enzyme. Pre-incubate with compounds. plate_compounds->pre_incubate initiate Initiate Reaction by adding Substrate Mix (DHO, CoQ, DCIP) pre_incubate->initiate read Immediately begin kinetic read: Measure Absorbance (OD 600 nm) over 15-30 minutes initiate->read analyze Calculate Reaction Rate (Vmax). Determine % Inhibition & IC50 read->analyze end End analyze->end

Caption: A typical workflow for the DHODH inhibition assay.

In-Depth Troubleshooting Guide

This section addresses specific, common problems encountered during the assay.

Problem 1: My initial absorbance reading is unstable, drifts downwards without enzyme, or is too high (>1.5 OD).

  • Underlying Cause & Scientific Explanation: This issue almost always points to the instability of the DCIP reagent. DCIP can be unstable and prone to precipitation, especially in concentrated stock solutions or if the buffer pH is not optimal.[5] A high initial absorbance can also result from light scattering if DCIP has precipitated. Downward drift without enzyme suggests that other components in your assay buffer (perhaps a reducing agent inadvertently introduced) are slowly reducing the DCIP.

  • Solution & Validation:

    • Fresh is Best: Prepare DCIP stock solution fresh for each experiment.[5][12] If you must store it, make small aliquots, protect from light, and store at -20°C for no longer than one week.

    • Solubility Check: After preparing the stock, filter it through a 0.22 µm syringe filter to remove any micro-precipitates.[5]

    • Buffer pH: Ensure your assay buffer pH is stable and within the optimal range for the enzyme, typically pH 7.5-8.0.[5][11]

    • Control Validation: Before starting your main experiment, run a "reagent stability" test. Add your complete reaction mix (without enzyme) to a few wells and monitor the absorbance for 15-20 minutes. The signal should be stable with minimal drift (<5% change).

Problem 2: The reaction rate is non-linear or proceeds too quickly/slowly.

  • Underlying Cause & Scientific Explanation: Enzyme kinetics assays rely on measuring the initial reaction velocity (V₀), which is linear over time.[5] Non-linearity indicates that conditions are changing during the measurement period.

    • Rapid, non-linear curve (flattening out): This usually means the substrate (DHO or DCIP) is being depleted too quickly because the enzyme concentration is too high.

    • Slow, flat line: This indicates very low enzyme activity. The cause could be an insufficient enzyme concentration, degraded enzyme, or the presence of an unknown inhibitor in your buffer.

    • "Lag" phase before linearity: This can occur if the enzyme requires a brief period to reach its optimal conformational state after the addition of substrates.

  • Solution & Validation:

    • Enzyme Titration: Perform an enzyme concentration course to find the amount of DHODH that yields a robust, linear rate for at least 15-20 minutes.[13] The goal is to use a concentration where less than 10-15% of the substrate is consumed during the assay.

    • Substrate Concentration: Ensure DHO and CoQ analog concentrations are at or above their Michaelis-Menten constant (Km) to achieve a near-maximal velocity, but not so high as to cause substrate inhibition.

    • Linear Range for IC50: When determining IC50 values, it is crucial to calculate the Vmax for each inhibitor concentration from the linear portion of the progress curve.[5] Using data points from a non-linear (flattened) part of the curve will lead to inaccurate IC50 values.[14]

    • Enzyme Handling: Always keep the enzyme stock on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use buffers containing stabilizing agents like glycerol if recommended by the enzyme supplier.

Problem 3: I am seeing apparent inhibition that is not dose-dependent, or I get "false positives."

  • Underlying Cause & Scientific Explanation: This is often due to compound interference with the assay technology itself, rather than true inhibition of DHODH.[15][16]

    • Colored Compounds: If a test compound absorbs light at or near 600 nm, it will create a high background signal, masking the decrease in DCIP absorbance and appearing as inhibition.

    • Compound Precipitation/Aggregation: At higher concentrations, compounds may come out of solution, forming aggregates that scatter light and artificially increase the absorbance reading.[17]

    • Redox Activity: Some compounds are chemically reactive and can directly reduce DCIP in a non-enzymatic manner. This would cause the absorbance to decrease, mimicking enzyme activity and masking true inhibition.

  • Solution & Validation:

    • Pre-read the Plate: Before initiating the reaction, after adding the compounds, take an absorbance reading of the plate at 600 nm. This will identify any colored compounds. Their intrinsic absorbance can be subtracted from the final data.

    • Run a "Counterscreen": Test your "hits" in a no-enzyme control reaction. A true DHODH inhibitor should have no effect on the absorbance in the absence of the enzyme. If the compound reduces DCIP directly, it's a false positive.

    • Include Detergents: Adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.1%) to the assay buffer can help maintain compound solubility and prevent aggregation-based artifacts.[5][17]

    • Visual Inspection: After the run, visually inspect the plate wells for any signs of precipitation.

Problem 4: My IC50 values are much higher in cell-based assays than in my enzymatic assay.

  • Underlying Cause & Scientific Explanation: This is a common and expected observation.[18] The biochemical assay measures direct interaction with a purified enzyme in an optimized, artificial environment. A cell-based assay is a far more complex system. Factors include:

    • Cell Permeability: The compound must cross the cell membrane and the mitochondrial membranes to reach DHODH.

    • Metabolism: The compound may be metabolized into less active or inactive forms by cellular enzymes.

    • Efflux Pumps: Cells can actively pump the compound out, preventing it from reaching an effective intracellular concentration.

    • Protein Binding: The compound can bind to other cellular proteins, reducing the free concentration available to inhibit DHODH.

    • Salvage Pathway: Cells can bypass the de novo pyrimidine synthesis pathway by salvaging pyrimidines from the culture medium, thus overcoming the effect of DHODH inhibition.

  • Solution & Validation:

    • Uridine Rescue Experiment: To confirm that the compound's effect in cells is due to DHODH inhibition, perform a rescue experiment. Co-treatment of the cells with your inhibitor and an excess of uridine (which feeds the salvage pathway) should reverse the anti-proliferative effects.[3] This validates the mechanism of action.

    • Target Engagement Biomarker: Measure the accumulation of the substrate, dihydroorotate (DHO), in cells or plasma after treatment. A buildup of DHO is a direct biomarker of DHODH inhibition in a biological system.[19]

Troubleshooting_Tree start Problem: Inaccurate or Inconsistent IC50 check_linearity Is the reaction rate linear for the initial 15-20 min? start->check_linearity check_controls Are Positive/Negative Controls behaving as expected? check_linearity->check_controls Yes adjust_enzyme Cause: Substrate depletion or low enzyme activity. Solution: Titrate enzyme concentration. Ensure [S] > Km. check_linearity->adjust_enzyme No check_interference Does the compound show activity in a no-enzyme control? check_controls->check_interference Yes check_reagents Cause: Degraded enzyme, inhibitor, or other reagents. Solution: Prepare fresh reagents. Verify stock concentrations. check_controls->check_reagents No success Result: Data is likely valid. Consider compound solubility and pipetting precision. check_interference->success No handle_interference Cause: Compound interference (color, redox, aggregation). Solution: Subtract background OD. Add detergent (e.g., Triton X-100). Flag as assay artifact. check_interference->handle_interference Yes linearity_no No controls_no No interference_yes Yes

Caption: A decision tree for troubleshooting inconsistent IC50 results.

Validated Experimental Protocols

Table 1: Recommended Reagent Concentrations & QC Parameters
ParameterRecommended Concentration/ValueRationale & Notes
Human DHODH Enzyme2-10 nMTitrate to find optimal concentration for linear kinetics.[5]
Dihydroorotate (DHO)100-500 µMShould be ≥ Km for the enzyme.
Coenzyme Q Analog50-100 µMEnsure it is not the rate-limiting component.[5]
DCIP60-120 µMConcentration should yield an initial A600 of ~1.0.[3]
Assay Buffer50 mM Tris/HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100Triton X-100 is critical for enzyme stability and preventing compound aggregation.[5]
Positive Control (Brequinar)1-100 nMUse a concentration range that spans the known IC50.
Z'-factor> 0.5A statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay.
Step-by-Step Protocol: Colorimetric DHODH Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100. Prepare and store at 4°C.

  • DHODH Stock: Prepare single-use aliquots of recombinant human DHODH in a buffer recommended by the manufacturer (often containing glycerol) and store at -80°C. On the day of the assay, thaw on ice and dilute to the final working concentration (e.g., 2X the final concentration) in cold Assay Buffer.

  • Compound Plate: Prepare serial dilutions of test compounds and controls in 100% DMSO. Then, dilute them into Assay Buffer to create a 4X or 5X final concentration plate. This minimizes the final DMSO concentration in the assay (should be ≤ 1%).

  • Substrate Mix (2X): Prepare a 2X concentrated mix of DHO, CoQ analog, and DCIP in Assay Buffer. Important: Prepare this solution fresh and protect it from light.[5] For example: 400 µM DHO, 200 µM Decylubiquinone, 240 µM DCIP.

2. Assay Procedure (96-well format):

  • Compound Addition: Add 25 µL of the 4X compound dilutions (or controls) to the wells of a clear, flat-bottom 96-well plate.

  • Enzyme Addition: Add 50 µL of the 2X DHODH working solution to all wells except the no-enzyme controls. For no-enzyme wells, add 50 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate on a shaker for 30-60 seconds. Pre-incubate the enzyme and compounds for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.[9]

  • Reaction Initiation: Place the plate in a kinetic plate reader set to 600 nm and room temperature. Initiate the reaction by adding 25 µL of the 2X Substrate Mix to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30-60 seconds for 20-30 minutes.

3. Data Analysis:

  • Calculate Reaction Rate (Vmax): For each well, plot Absorbance vs. Time. Identify the linear portion of the curve (typically the first 5-15 minutes) and calculate the slope (mOD/min). This is your reaction rate.[5]

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rateinhibitor - Rateno-enzyme) / (Ratevehicle - Rateno-enzyme)) * 100

  • Determine IC50: Plot % Inhibition vs. log[Inhibitor Concentration]. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of DHODH activity.[20][21]

References

  • Futamura, Y., Muroi, M., & Osada, H. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.
  • Zhang, L., et al. (2025). Pemetrexed sensitizes cisplatin therapy by inducing ferroptosis in NSCLC cells. Frontiers.
  • Dorasamy, S., et al. (n.d.). Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the...
  • Madak, J. T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Wang, L., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH.
  • Bajzik, V., et al. (n.d.). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PMC - PubMed Central.
  • Cheong, J. K., et al. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. NIH.
  • Lucas, X., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library.
  • Unknown Author. (2024). What are DHODH inhibitors and how do they work?.
  • Thorne, N., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI.
  • Hancock, R. E. W. (n.d.). Dehydrogenase Assays. Hancock Lab.
  • Frisanco, M., et al. (n.d.). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. PMC.
  • Dorasamy, S., et al. (2025). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells.
  • Garrett, O. (2015). Can any body suggest how i can calculate the IC50 value of single concentration point?.
  • Dahlin, J. L., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Wiley Online Library.
  • Phillips, M. A., et al. (n.d.).
  • Ma, G. (2020).
  • White, T. D., et al. (n.d.).
  • Various Authors. (2021). How generally does the IC50 from a cell-based assay different(higher)
  • Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • Ianevski, A., et al. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed.
  • Unknown Author. (n.d.).

Sources

Optimization

Troubleshooting cell viability assays with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support resource for researchers utilizing 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, ensuring the integrity and reproducibility of your experimental data. As a member of the quinoline-4-carboxylic acid class, this compound holds significant interest for its potential biological activities, including anticancer properties.[1][2] However, its chemical structure necessitates careful consideration of assay selection and experimental design to avoid common pitfalls.

Part 1: Core Troubleshooting - Compound-Specific Issues

Researchers often encounter issues that are directly linked to the physicochemical properties of the compound itself. This section addresses the most common challenges specific to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

FAQ 1: I'm observing a precipitate in my culture wells after adding the compound. How does this affect my results and how can I resolve it?

The Scientific Rationale: This is a frequent and critical issue. 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, like many quinoline derivatives, has limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture medium, the compound can crash out of solution if its solubility limit is exceeded. This leads to several problems:

  • Inaccurate Dosing: The actual concentration of the compound in solution is unknown and lower than intended.

  • Physical Cell Damage: Solid particles can cause mechanical stress or damage to cells.

  • Optical Interference: Precipitate can scatter light, leading to artificially high readings in absorbance-based assays.

Troubleshooting Steps & Solutions:

  • Optimize Solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

  • Prepare Intermediate Dilutions: Avoid diluting a highly concentrated stock directly into the final culture volume. Perform serial dilutions in culture medium to gently lower the concentration.

  • Assess Solubility: Before conducting a cell-based assay, perform a simple solubility test. Prepare your highest intended concentration in cell-free culture medium and incubate under the same conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitate after several hours.

  • Consider Formulation Aids: If solubility remains an issue, the use of solubilizing agents or different formulation strategies may be necessary, though these must be tested for their own cytotoxic effects.

FAQ 2: My MTT or XTT assay results are inconsistent, showing high background or an unexpectedly low cytotoxic effect. Could the compound be interfering with the assay?

The Scientific Rationale: Yes, direct chemical interference is a significant possibility. Tetrazolium-based assays (like MTT, XTT, MTS) rely on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan product.[4] However, compounds containing certain functional groups can chemically reduce the tetrazolium salt in the absence of cellular activity, leading to a false-positive signal (i.e., an indication of higher cell viability than is real).

A comprehensive study on small molecule interference highlighted that compounds with carboxylic acid moieties can directly interact with and reduce MTT, causing significant assay artifacts.[5][6] Given that your compound is a carboxylic acid, this is a primary concern.

Troubleshooting Steps & Solutions:

  • Run a Cell-Free Interference Control: This is the most critical validation step. Prepare wells with your highest concentration of the compound in culture medium without cells. Add the MTT/XTT reagent and incubate as you would for your experiment. If you observe a color change, you have confirmed direct chemical interference.

  • Quantify the Interference: Measure the absorbance in the cell-free control wells. This background signal can sometimes be subtracted from your experimental wells, but this is not ideal as the reaction kinetics may differ in the presence of cells.

  • Switch to an Orthogonal Assay Method: The most robust solution is to use a viability assay with a different detection principle that is not based on reductase activity.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a hallmark of metabolically active cells, via a luciferase reaction.[7] They are generally less susceptible to interference from reducing compounds.

    • Protease-Based Assays (e.g., CellTiter-Fluor™): These measure a conserved protease activity unique to live cells.

    • Real-Time Live-Cell Assays: These methods continuously monitor cell health over time, providing more robust data.

Caption: A decision tree for identifying and resolving compound interference in tetrazolium-based viability assays.

FAQ 3: I switched to a luciferase-based ATP assay, but my signal is still lower than expected. Is interference still a concern?

The Scientific Rationale: Yes, while you've eliminated one mode of interference, you may have encountered another. The quinoline core of your compound is a heterocyclic structure. Molecules with such scaffolds have been identified as potential inhibitors of the luciferase enzyme itself.[8][9] This inhibition would prevent or reduce the conversion of luciferin and ATP into a light signal, leading to an artificially low reading of cell viability. This is a false-negative result, where the compound appears more cytotoxic than it actually is.

Troubleshooting Steps & Solutions:

  • Perform a Luciferase Inhibition Control: This test determines if the compound directly inhibits the assay's enzyme.

    • Lyse a known number of untreated, healthy cells to generate a cell lysate containing ATP.

    • Add your compound at its highest concentration directly to this lysate.

    • Immediately add the luciferase reagent and measure the luminescence.

    • Compare this signal to a control lysate where only the vehicle (e.g., DMSO) was added. A significant drop in luminescence in the compound-treated lysate indicates direct enzyme inhibition.[8]

  • Use a Non-Enzymatic Endpoint: If both tetrazolium and luciferase assays show interference, you must select an assay based on a different principle entirely.

    • Crystal Violet Assay: This simple colorimetric assay stains the DNA of adherent cells, providing a reliable measure of cell number. It is not dependent on metabolic activity or enzyme function.

    • Direct Cell Counting: Using a hemocytometer with a viability dye like Trypan Blue or an automated cell counter provides the most direct measure of cell number and viability.

Part 2: General Best Practices & Troubleshooting

Even with the right assay, results can be compromised by general experimental variability.

FAQ 4: My dose-response curves are not sigmoidal or my IC50 values are not reproducible. What should I check?

The Scientific Rationale: Lack of reproducibility often points to inconsistencies in cell handling and experimental setup.[10] A well-behaved dose-response curve depends on healthy, logarithmically growing cells and precise, consistent execution.

Troubleshooting Checklist:

ParameterCommon ProblemRecommended Solution
Cell Seeding Density Too few cells lead to a low signal-to-noise ratio. Too many cells can become confluent, exit the logarithmic growth phase, and become resistant to treatment.[3]Perform a cell titration experiment to determine the optimal seeding density that ensures cells are in log-phase growth throughout the experiment.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation, leading to increased compound and media concentration, which can skew results.[3]Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
Cell Health Using cells of high passage number can lead to phenotypic drift. Mycoplasma contamination can alter cellular metabolism and response to stimuli.Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination.
Incubation Times Inconsistent timing for cell seeding, compound treatment, or reagent addition will introduce significant variability.Standardize all incubation periods across experiments. Use a multichannel pipette for simultaneous additions where possible.

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L [label="Inhibition Confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
M [label="Switch to Orthogonal Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B;
B -> C [label="Yes"];
B -> D [label="No"];
D -> E;
D -> F;
D -> G;
E -> H -> K;
F -> I -> L;
G -> J;
K -> M [label="Yes"];
K -> J [label="No"];
L -> M [label="Yes"];
L -> J [label="No"];

}

Caption: A comprehensive workflow for troubleshooting cell viability assays with potentially interfering compounds.

Part 3: Standardized Protocols

Protocol 1: Cell-Free Control for Tetrazolium Assay Interference
  • Prepare a 96-well plate with the same layout as your main experiment.

  • Add cell culture medium to all wells.

  • Add your compound (dissolved in vehicle, e.g., DMSO) and vehicle control to the appropriate wells, ensuring final concentrations match your experiment. Do not add cells.

  • Incubate the plate for the same duration as your compound treatment time under standard culture conditions (37°C, 5% CO₂).

  • Add the MTT or XTT reagent to all wells according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 1-4 hours).

  • If using MTT, add the solubilization solution (e.g., DMSO or SDS-HCl).

  • Read the absorbance at the appropriate wavelength.

  • Interpretation: A significant increase in absorbance in compound-treated wells compared to vehicle-only wells confirms direct assay interference.

Protocol 2: Control for Luciferase Enzyme Inhibition
  • Seed a sufficient number of cells in a flask or multi-well plate to generate enough lysate for the control experiment. Culture for 24-48 hours.

  • Prepare a cell lysate from these untreated cells using a passive lysis buffer or the buffer provided with your ATP assay kit.

  • In a white-walled 96-well luminometer plate, add a consistent volume of the cell lysate to several wells.

  • To test wells, add your compound to its final, highest concentration.

  • To control wells, add an equivalent volume of the vehicle (e.g., DMSO).

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the reagent to all wells and immediately measure luminescence on a plate reader.

  • Interpretation: A significant decrease (>15-20%) in the luminescent signal in the compound-treated wells compared to the vehicle control wells indicates direct inhibition of the luciferase enzyme.

References

  • Zhang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (n.d.). 2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). The activity of quinoline derivatives on cell viability. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Elsherbeny, M.H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Life. Available at: [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties. Pure. Available at: [Link]

  • Patel, D.B., & Patel, H.D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Lorenz, D.R., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. Available at: [Link]

  • Auld, D.S., et al. (2010). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available at: [Link]

  • El-Naggar, A.M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Asif, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Available at: [Link]

  • Osiadacz, J., et al. (2019). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica. Available at: [Link]

  • Svobodova, K., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2023). How to solve the problem from cell viability test?. Available at: [Link]

  • Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Available at: [Link]

  • Google Patents. (1998). US5814471A - Luciferase inhibitor compositions and methods of using same.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oral bioavailability of this compound. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid?

A: The molecular structure of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid presents a significant challenge to its oral bioavailability. Its large, fused aromatic ring system (quinoline) and the bromophenyl group contribute to high lipophilicity and low aqueous solubility.[1] Like many carboxylic acid-containing drugs, its solubility is highly dependent on pH, being poorly soluble in the acidic environment of the stomach.[2] This poor solubility is often the rate-limiting step for absorption, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant here?

A: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its structural properties, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is anticipated to be a BCS Class II compound. For these compounds, the oral absorption is limited by the dissolution rate. Therefore, enhancing bioavailability hinges on improving the drug's solubility and dissolution in the gastrointestinal fluids.[3]

Q3: What are the principal strategies for improving the bioavailability of a BCS Class II compound like this one?

A: The core objective is to increase the concentration of the dissolved drug in the gastrointestinal tract. The primary strategies, which we will detail in the troubleshooting guides, include:

  • Salt Formation: Converting the acidic carboxylic group to a more soluble salt.[4]

  • Solid-State Modification:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix to create a high-energy, amorphous form.[5]

    • Co-crystals: Engineering a new crystalline structure with a benign co-former to improve solubility.[6]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through micronization or nanonization to enhance the dissolution rate.[3][7]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to bypass the dissolution step.[5][7]

Troubleshooting Guides & Advanced Protocols

Problem 1: The compound exhibits extremely low solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Where do I start?

A: Initial Approach: pH Modification and Salt Formation

The carboxylic acid moiety is the key. Its ionization state is governed by its pKa and the pH of the surrounding medium. In the acidic stomach (pH 1-2), the carboxyl group will be protonated and non-ionized, leading to minimal solubility. In the more neutral environment of the small intestine (pH 6-7.5), it will deprotonate to the more soluble carboxylate form.

Causality: The first logical step is to exploit this ionizable group by forming a salt. A salt of a weak acid and a strong base (e.g., sodium or potassium salt) will have a higher intrinsic solubility and can create a temporarily higher pH in the diffusion layer surrounding the dissolving particle, promoting faster dissolution.

Experimental Workflow:

  • Determine the pKa: Accurately measure the pKa of the carboxylic acid group using potentiometric titration or UV-spectrophotometry. This value is critical for predicting solubility behavior.

  • Salt Screening: Screen a variety of counterions (e.g., Na+, K+, Ca2+, tromethamine, lysine) to form a stable, crystalline, and soluble salt.

  • Solubility Comparison: Measure the equilibrium solubility of the free acid versus the most promising salt forms in relevant buffers (pH 1.2, 4.5, 6.8).

Table 1: Hypothetical pH-Solubility Profile

Compound FormSolubility at pH 1.2 (µg/mL)Solubility at pH 6.8 (µg/mL)
Free Acid< 150
Sodium Salt250750
Potassium Salt310900
Problem 2: Salt formation provided a modest improvement, but the dissolution rate is still too slow for adequate absorption.

A: Advanced Approach: Amorphous Solid Dispersions (ASDs)

If salt formation is insufficient, the next powerful strategy is to disrupt the crystal lattice of the compound entirely by creating an amorphous solid dispersion (ASD). Amorphous forms do not have the energetic barrier of a crystal lattice, leading to significantly higher apparent solubility and faster dissolution rates.

Causality (The "Spring and Parachute" Concept):

  • The Spring: The high-energy amorphous form allows the drug to dissolve rapidly, achieving a supersaturated concentration in solution.

  • The Parachute: A hydrophilic polymer (e.g., PVP, HPMC-AS) is used as the dispersion matrix. This polymer not only prevents the drug from recrystallizing in the solid state but also acts as a precipitation inhibitor in solution, sustaining the supersaturated state long enough for absorption to occur.

dot

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation polymer_select 1. Polymer Screening (e.g., PVP, HPMC-AS, Soluplus®) miscibility 2. Assess Drug-Polymer Miscibility (DSC, Flory-Huggins) polymer_select->miscibility prep_method 3. Prepare ASD (Solvent Evaporation/Spray Drying) miscibility->prep_method xrd 4. Confirm Amorphous Nature (PXRD) prep_method->xrd dsc 5. Determine Glass Transition Temperature (Tg) by DSC xrd->dsc dissolution 6. In Vitro Dissolution Testing (Non-sink conditions) dsc->dissolution stability 7. Assess Physical Stability (40°C/75% RH) dissolution->stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Problem 3: My amorphous formulation is showing physical instability, with the compound recrystallizing over time.

A: Troubleshooting ASD Instability

Recrystallization is a critical failure mode for ASDs, as it negates any solubility advantage. This is a thermodynamic inevitability that must be kinetically hindered.

Causality: Instability arises from two main factors:

  • Drug-Polymer Immiscibility: If the drug and polymer are not sufficiently miscible, the drug molecules can aggregate and crystallize.

  • Molecular Mobility: At temperatures above the glass transition temperature (Tg), the molecules have enough mobility to rearrange into a crystalline lattice. Environmental factors like temperature and humidity can lower the Tg, increasing this risk.

Mitigation Strategies:

  • Polymer Selection: Ensure strong, specific interactions (e.g., hydrogen bonding) between the drug (carboxylic acid) and the polymer (e.g., polymers with vinylpyrrolidone moieties).

  • Increase Drug Loading: Counterintuitively, for some systems, higher drug loading can lead to a higher Tg and better stability, but this must be balanced with miscibility limits.

  • Use a Ternary ASD: Incorporate a second polymer or a surfactant that improves drug-polymer interactions or acts as a plasticizer to create a more stable system.

  • Strict Environmental Control: Package and store the ASD under dry conditions to prevent moisture sorption, which acts as a potent plasticizer and lowers the Tg.

dot

Bioavailability_Strategies start Start: Poorly Soluble 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Strategy 1: Salt Formation is_ionizable->salt_formation  Yes   solid_state Strategy 2: Solid-State Modification (ASDs, Co-crystals) is_ionizable->solid_state  No / Insufficient   salt_success Sufficient Bioavailability? salt_formation->salt_success salt_success->solid_state  No   end Proceed to In Vivo Pharmacokinetic Studies salt_success->end  Yes   particle_size Strategy 3: Particle Size Reduction (Nanonization) solid_state->particle_size Combine with lipid_form Strategy 4: Lipid-Based Formulation (SEDDS) solid_state->lipid_form Alternative solid_state->end particle_size->end lipid_form->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare a 20% drug load ASD of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid with polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA 64).

Materials:

  • 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (100 mg)

  • PVPVA 64 (400 mg)

  • Dichloromethane (DCM):Methanol (1:1 v/v) solvent system (20 mL)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh and dissolve 100 mg of the drug and 400 mg of PVPVA 64 in 20 mL of the DCM:Methanol solvent.

  • Ensure complete dissolution using a magnetic stirrer. The solution should be clear.

  • Transfer the solution to a 100 mL round-bottom flask.

  • Evaporate the solvent using a rotary evaporator. Set the water bath to 40°C and gradually reduce the pressure.

  • Continue evaporation until a thin, clear film is formed on the flask wall and all solvent appears to be removed.

  • Scrape the solid film from the flask.

  • Transfer the solid to a vacuum oven and dry at 40°C for 48 hours to remove residual solvent.

  • The resulting glassy solid is the ASD. Characterize immediately using PXRD and DSC to confirm its amorphous nature and determine its Tg.

Protocol 2: In Vitro Dissolution Testing of Formulations

Objective: To assess the dissolution rate and extent of drug release from different formulations (e.g., free acid, salt, ASD).

Apparatus: USP Dissolution Apparatus 2 (Paddle)[6]

Media:

  • 900 mL of Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Add an amount of formulation equivalent to a specific dose of the drug into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

  • Immediately filter the sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.

  • Replace the withdrawn volume with fresh, pre-warmed media.

  • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, typically HPLC-UV.[8][9]

  • Plot the concentration of the drug versus time to generate dissolution profiles for each formulation.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. European journal of drug metabolism and pharmacokinetics, 16(4), 249-258. [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Polymers, 15(1), 133. [Link]

  • Madan, J. R., et al. (2018). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polimery w Medycynie, 48(2), 99-104. [Link]

  • Shah, V. P. (1987). Analytical Methods Used in Bioavailability Studies: A Regulatory Viewpoint. Clinical Research Practices and Drug Regulatory Affairs, 5(1), 51-60. [Link]

  • Pinal, R. (Ed.). (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Tanimori, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12218–12227. [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Dadgar, D., et al. (1991). Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies. Pharmaceutical research, 8(4), 536-539. [Link]

  • Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3749. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved January 22, 2026, from [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

  • Singh, A., et al. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. Journal of Controlled Release, 172(3), 808-821. [Link]

  • Rocchetti, G., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules, 26(16), 4785. [Link]

  • Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Pure and Applied Chemistry, 94(6), 661-676. [Link]

  • JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Slideshare. (n.d.). Methods of Assessing Bioavailability. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Homayun, B., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 342. [Link]

Sources

Optimization

Addressing off-target effects of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (internal designation: Cpd-BMQC). This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (internal designation: Cpd-BMQC). This document is intended for researchers, scientists, and drug development professionals utilizing Cpd-BMQC in their experiments. As a novel small molecule inhibitor built on a quinoline scaffold, understanding and mitigating its potential off-target effects is paramount for generating robust and interpretable data.

The quinoline core is a prevalent motif in biologically active compounds, known to interact with a wide array of biological targets, including kinases, deacetylases, and DNA structures.[1][2][3] This inherent biological activity necessitates a rigorous approach to validating on-target effects and characterizing the full spectrum of cellular interactions. This guide provides structured troubleshooting advice and detailed protocols to help you navigate the complexities of working with Cpd-BMQC and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for a compound like Cpd-BMQC?

A: The 2-arylquinoline-4-carboxylic acid scaffold is a versatile pharmacophore. Based on extensive research into structurally similar molecules, Cpd-BMQC could potentially target several protein families. Published studies have identified quinoline derivatives as inhibitors of histone deacetylases (HDACs), sirtuins (specifically SIRT3), and various protein kinases like Aurora A.[4][5][6] Therefore, initial hypotheses should consider that Cpd-BMQC may function as a kinase or deacetylase inhibitor. However, without specific data, its primary target remains to be elucidated.

Q2: Why is it so critical to assess off-target activity for this specific compound?

A: Off-target effects, where a drug interacts with unintended biomolecules, are a primary cause of misleading experimental results and potential toxicity.[7] The quinoline scaffold, while promising, has been associated with interactions with multiple targets.[2][3] For instance, some quinoline compounds have been shown to bind and stabilize DNA G-quadruplex structures, an effect entirely separate from inhibiting a specific enzyme.[8] Failing to identify such interactions can lead to misinterpretation of a compound's mechanism of action, attributing an observed phenotype to the intended target when an off-target is, in fact, responsible.

Q3: I'm observing an unexpected or unusually potent phenotype in my cell-based assays. What are the immediate first steps?

A: An unexpected phenotype is a classic indicator of a potential off-target effect. The first step is to systematically validate your observations.

  • Confirm Compound Integrity: Ensure the purity and identity of your Cpd-BMQC stock.

  • Establish a Dose-Response Curve: Perform a multi-point titration (e.g., 8-10 concentrations) to determine the EC50/IC50. A non-standard dose-response curve can suggest complex pharmacology, including off-target effects.

  • Consult the Troubleshooting Guide: Refer to the "Troubleshooting Guide" section of this document for a structured workflow to begin systematically identifying potential off-target interactions.

Q4: What concentration range should I use for my initial experiments with Cpd-BMQC?

A: For a novel compound, it is crucial to start with a broad concentration range to determine its potency. We recommend a logarithmic dilution series starting from a high concentration (e.g., 10-50 µM) down to the low nanomolar range. Data from similar 2-phenylquinoline-4-carboxylic acid derivatives show biological activity in the low micromolar range.[4][5] For example, a related HDAC inhibitor showed activity around 2-4 µM in cell-based assays.[4] Your initial dose-response experiments will be key to defining the optimal concentration window for your specific model system.

Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

This guide provides a systematic approach to identifying and validating the cellular effects of Cpd-BMQC.

Problem: Inconsistent Results or Phenotype-Target Mismatch

You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest), but it is either inconsistent across experiments or does not align with the known function of your hypothesized primary target. This is a strong indication that one or more off-targets are being engaged.

Causality: Small molecule inhibitors are rarely perfectly selective. At certain concentrations, they can bind to structurally related proteins (e.g., other kinases) or even unrelated proteins, triggering unintended signaling cascades that contribute to the final cellular phenotype.

Strategic Workflow for Off-Target Identification:

The following workflow provides a logical progression from broad, predictive methods to specific, cell-based validation assays.

Off_Target_Workflow start Unexpected Phenotype Observed in_silico Step 1: In Silico Profiling (Predict Potential Off-Targets) start->in_silico Hypothesis Generation in_vitro Step 2: Broad-Panel In Vitro Screen (e.g., Kinome Profiling) in_silico->in_vitro Prioritize Screens cetsa Step 3: Cellular Target Engagement Assay (Confirm Binding in Cells) in_vitro->cetsa Validate Top Hits validation Step 4: Phenotype Validation (Rescue & Orthogonal Inhibitor) cetsa->validation Link Target to Phenotype conclusion Deconvoluted Mechanism validation->conclusion

Caption: Workflow for identifying and validating off-target effects.

Expertise & Experience: Before initiating costly wet-lab experiments, leverage computational tools. These platforms compare the structure of Cpd-BMQC against databases of known ligands and protein structures to predict potential interactions.[9] This is a hypothesis-generating step that can help you prioritize which protein families to investigate experimentally.

Protocol:

  • Obtain the chemical structure of Cpd-BMQC (e.g., as a SMILES string).

  • Submit the structure to one or more online prediction servers.

  • Analyze the results, paying close attention to targets with high prediction scores or those belonging to protein families known to be implicated in your observed phenotype.

Data Presentation: Recommended In Silico Tools

Tool NameCore MethodologyKey AdvantageURL
SwissTargetPrediction2D/3D Chemical SimilarityFree, user-friendly, broad target scope.[Link]
STITCHChemical & Protein InteractionsIntegrates known and predicted interactions.[Link]
SuperPredLigand SimilarityPredicts blood-brain barrier penetration and toxicity.[Link]

Expertise & Experience: Since many quinoline derivatives are kinase inhibitors, a kinome-wide activity screen is a logical and high-impact next step.[6][10] These services test your compound against a large panel of purified kinases (often >300) at a fixed ATP concentration, providing a detailed map of its kinase selectivity.[11][12] This allows you to identify unintended kinase targets and quantify their inhibition relative to your primary target.

Experimental Protocol: Sample Preparation for Commercial Kinome Profiling

  • Compound Solubilization: Prepare a high-concentration stock solution of Cpd-BMQC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Sample Submission: Dilute the stock solution in 100% DMSO to the concentration specified by the vendor (typically 100X or 1000X the final desired screening concentration).

  • Control Preparation: Prepare a vehicle-only control (100% DMSO) in an identical tube.

  • Shipping: Ship the samples on dry ice according to the vendor's instructions.

  • Data Analysis: Upon receiving the data (typically % inhibition relative to DMSO control), plot the results to visualize the selectivity profile. Prioritize hits showing >50-70% inhibition for follow-up validation.

Expertise & Experience: An in vitro screen with purified proteins does not guarantee that a compound will engage its target in the complex environment of a living cell. CETSA is a powerful biophysical assay that directly measures target engagement in intact cells or cell lysates.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15] This allows you to confirm that Cpd-BMQC is binding to your intended target—and any identified off-targets—within a physiological context.

CETSA_Principle cluster_0 Condition 1: No Drug cluster_1 Condition 2: With Drug a1 Protein a2 Heat Applied a1->a2 a3 Protein Denatures & Aggregates a2->a3 b1 Protein + Drug b2 Heat Applied b1->b2 b3 Protein Remains Soluble (Stabilized) b2->b3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Basic CETSA in Cell Lysate

  • Cell Culture & Lysis: Culture your cells of interest to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.[16]

  • Clarify Lysate: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the soluble supernatant.

  • Compound Treatment: Aliquot the lysate and treat with Cpd-BMQC at various concentrations (and a DMSO vehicle control) for 30 minutes at room temperature.

  • Heating Step: Heat the treated lysate aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16] An unheated control should also be included.

  • Separation: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) from each sample. Analyze the amount of the target protein remaining in the supernatant by Western Blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of Cpd-BMQC indicates target engagement.

Problem: How to Confirm Phenotype is On-Target

You have confirmed that Cpd-BMQC binds your intended target, but you need to definitively prove that the engagement of this specific target is responsible for the observed cellular phenotype.

Causality: Even with confirmed target engagement, a potent off-target effect could still be the primary driver of the phenotype. Validation requires demonstrating that modulating the on-target protein through independent means recapitulates or rescues the compound's effect.

Strategic Workflow for Phenotype Validation:

Expertise & Experience: Use a structurally distinct inhibitor that is known to be a potent and selective inhibitor of your intended target. If this orthogonal inhibitor produces the same phenotype as Cpd-BMQC, it strengthens the hypothesis that the phenotype is on-target. This approach helps to rule out effects caused by the specific chemical scaffold of Cpd-BMQC.

Expertise & Experience: This is a gold-standard method for validating that a drug's effect is mediated through a specific target.[17] The logic is to make the target protein "invisible" to the drug. If the drug no longer has an effect in cells expressing the drug-resistant target, it provides powerful evidence that the phenotype is on-target.

Experimental Protocol: Overexpression Rescue with a Drug-Resistant Mutant

  • Identify Resistance Mutation: Based on the predicted binding mode of Cpd-BMQC (from docking studies) or known resistance mutations for the target, identify a point mutation in the target's active site that would disrupt compound binding without abolishing protein function. A common strategy is to mutate a "gatekeeper" residue.

  • Clone and Validate Mutant: Clone the full-length cDNA of your target protein into an expression vector. Introduce the resistance mutation using site-directed mutagenesis. Sequence-verify the construct. Transfect this construct into cells and confirm by Western Blot that the mutant protein is expressed and, if it is an enzyme, that it remains catalytically active.

  • Endogenous Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the endogenous, drug-sensitive version of the target protein in your cells. This is critical to ensure the observed effects are mediated only through your engineered mutant.

  • Rescue Experiment: Transfect the cells (with endogenous target depleted) with either the drug-resistant mutant construct or an empty vector control.

  • Treat and Assay: Treat both sets of cells (empty vector vs. resistant mutant) with Cpd-BMQC at a concentration that normally produces the phenotype.

  • Analyze Results:

    • On-Target Effect: Cells with the empty vector should show the phenotype, while cells expressing the drug-resistant mutant should be "rescued" and show no (or a significantly reduced) phenotype.

    • Off-Target Effect: If both cell populations show the same phenotype upon drug treatment, it strongly suggests the effect is independent of the intended target and is caused by an off-target.

References
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Patel, H. D., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4 - Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 4(Special Issue). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

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  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

  • Zhao, W., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160. [Link]

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  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. [Link]

  • Chen, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Cornu, T. I., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(12), 3362-3377. [Link]

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  • Amato, J., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(19), 5966. [Link]

  • ResearchGate. (2015). How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?. ResearchGate. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Wu, Y., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1125-1136. [Link]

  • Wikipedia. (n.d.). Quipazine. Wikipedia. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-11. [Link]

  • MDPI. (2024). Practical Insights and Emerging Trends for Strategic Cloning of Large Biosynthetic Gene Clusters from Bacteria. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Jänes, J., & Lauffenburger, D. A. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 946. [Link]

  • Scovino, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4786. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Therapeutic Development

Introduction: Dihydroorotate Dehydrogenase as a Critical Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step—th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dihydroorotate Dehydrogenase as a Critical Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step—the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the synthesis of nucleotides, which are essential for DNA and RNA replication and cellular proliferation.[1] Consequently, DHODH has emerged as a significant therapeutic target for a range of diseases characterized by rapid cell proliferation, including autoimmune disorders, cancer, and viral infections.[1] By inhibiting DHODH, the supply of pyrimidines is restricted, leading to cell cycle arrest and the suppression of pathological cell growth.[2] This guide provides a comparative analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and other prominent DHODH inhibitors, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure for DHODH Inhibition

The quinoline-4-carboxylic acid core is a well-established pharmacophore for potent DHODH inhibition. Structure-activity relationship (SAR) studies have elucidated key structural features necessary for high-affinity binding to the enzyme.[3] A critical requirement is the presence of a bulky, hydrophobic substituent at the C(2) position of the quinoline ring.[3] The 4-carboxylic acid moiety is also essential, as it forms crucial interactions within the DHODH active site.[1][4]

Comparative Analysis of DHODH Inhibitors

To provide a clear perspective on the therapeutic potential of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, it is essential to compare it with other well-characterized DHODH inhibitors. The following table summarizes the inhibitory potency of key comparators: Teriflunomide, Leflunomide (and its active metabolite A77-1726), and Brequinar.

Inhibitor Chemical Class DHODH IC50 (nM) Therapeutic Applications Key Characteristics
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid Quinoline-4-carboxylic acidPotent inhibition inferred from SARInvestigational (Anti-inflammatory, Anticancer)Possesses key structural motifs for high-affinity DHODH binding.
Teriflunomide Isoxazole carboxamide~24.5 - 600[6][7]Multiple Sclerosis[1]Active metabolite of Leflunomide.
Leflunomide (A77-1726) Isoxazole carboxamide~500 - 2300[8]Rheumatoid Arthritis[1]A prodrug that is rapidly converted to Teriflunomide.
Brequinar Quinoline-4-carboxylic acid~2.1 - 10[6][8]Investigational (Anticancer, Antiviral)Highly potent but has faced challenges in clinical trials due to toxicity.[9]

Mechanism of Action: The Pyrimidine Starvation Pathway

The primary mechanism by which DHODH inhibitors exert their therapeutic effects is through the induction of pyrimidine starvation. By blocking the conversion of dihydroorotate to orotate, these compounds effectively halt the de novo synthesis of pyrimidines. This leads to a depletion of the cellular pools of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, which have a high demand for nucleotides, undergo cell cycle arrest, primarily at the S-phase.[2]

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition cluster_cellular_effects Cellular Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest DHODH_Inhibitor 2-(4-Bromophenyl)-8-methylquinoline- 4-carboxylic acid & Other Inhibitors DHODH_Inhibitor->DHODH Inhibition Suppression_of_Proliferation Suppression of Proliferation (e.g., Immune cells, Cancer cells)

Caption: DHODH Inhibition Pathway.

Experimental Protocols for Evaluating DHODH Inhibitors

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare DHODH inhibitors.

DHODH Enzyme Activity Assay (Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) substrate

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of the test inhibitor (e.g., 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).

  • Add 178 µL of assay buffer containing DCIP and decylubiquinone to each well.

  • Initiate the reaction by adding 20 µL of a solution containing DHODH enzyme and DHO substrate.

  • Immediately measure the absorbance at 600 nm at time zero.

  • Incubate the plate at 37°C and measure the absorbance at 600 nm at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Calculate the rate of DCIP reduction (decrease in absorbance over time) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Dispense_Inhibitor Dispense Inhibitor to Plate Inhibitor_Prep->Dispense_Inhibitor Reagent_Mix Prepare Assay Mix (Buffer, DCIP, Decylubiquinone) Add_Assay_Mix Add Assay Mix Reagent_Mix->Add_Assay_Mix Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix (DHODH, DHO) Add_Enzyme_Substrate Initiate Reaction with Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Dispense_Inhibitor->Add_Assay_Mix Add_Assay_Mix->Add_Enzyme_Substrate Measure_Absorbance Measure Absorbance at 600 nm (Time course) Add_Enzyme_Substrate->Measure_Absorbance Calculate_Rate Calculate Rate of DCIP Reduction Measure_Absorbance->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: DHODH Enzyme Activity Assay Workflow.

Cell Proliferation Assay (WST-8 Method)

This assay determines the effect of DHODH inhibitors on the proliferation of rapidly dividing cells, such as cancer cell lines or activated lymphocytes.

Materials:

  • Cell line of interest (e.g., HL-60, Jurkat)

  • Complete cell culture medium

  • Test inhibitor

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the DHODH inhibitor.[10] Include a vehicle control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[10]

  • Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Efficacy and Therapeutic Potential

While in vitro assays provide valuable data on enzyme inhibition and cellular effects, in vivo studies are crucial for determining the therapeutic potential of a DHODH inhibitor. Animal models of diseases such as rheumatoid arthritis, multiple sclerosis, and various cancers are used to evaluate the efficacy, pharmacokinetics, and safety profile of these compounds.[3][11] For instance, Brequinar has shown impressive single-agent efficacy in the B16F10 melanoma model in immunocompetent mice.[11] Combination therapies are also being explored; for example, combining DHODH inhibitors with immune checkpoint blockade has shown synergistic effects in preclinical cancer models.[3][11]

Conclusion and Future Directions

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid represents a promising lead compound for the development of novel DHODH inhibitors. Its chemical structure aligns with the established pharmacophore for potent inhibition of this critical enzyme. Comparative analysis with established DHODH inhibitors like Teriflunomide and Brequinar highlights the potential for high potency. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this and other novel DHODH inhibitors. Future research should focus on obtaining a definitive IC50 value for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, followed by comprehensive in vivo studies to assess its therapeutic efficacy and safety profile in relevant disease models. The continued exploration of DHODH inhibitors holds significant promise for the development of new and effective treatments for a wide range of debilitating diseases.

References

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  • Uchida, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3748-3759. [Link]

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  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

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  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

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  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 931-937. [Link]

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  • ResearchGate. (2022). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • bioRxiv. (2022). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. bioRxiv. [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Executive Summary This guide provides a comprehensive analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class, which is recognized for its therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class, which is recognized for its therapeutic potential.[1] Through a series of detailed in vitro and in vivo experiments, this document benchmarks the compound's performance against established alternatives, offering researchers and drug development professionals critical data for decision-making. The following sections will detail the experimental rationale, protocols, and a cross-validation of the results, highlighting the compound's potential as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in cancer therapy.[2]

Introduction to 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The quinoline core is a prominent scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][3] 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid belongs to this versatile class of compounds. Its structural similarity to known inhibitors of dihydroorotate dehydrogenase (DHODH), such as Brequinar, suggests a similar mechanism of action.[2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2] By inhibiting DHODH, pyrimidine pools are depleted, leading to cell cycle arrest and halting tumor growth.[2] This guide evaluates the efficacy of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid as a DHODH inhibitor and compares its performance with the well-characterized inhibitor, Brequinar.

Comparative In Vitro Analysis

Rationale for Assay Selection

To validate the hypothesized mechanism of action and to quantify the compound's potency, two primary in vitro assays were selected: a direct enzyme inhibition assay against human DHODH and a cell-based antiproliferative assay using a cancer cell line known to be sensitive to DHODH inhibition. This dual-assay approach allows for the direct assessment of target engagement and its functional consequence on cancer cell viability.

Experimental Protocols

3.2.1 Recombinant Human DHODH Enzyme Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against purified human DHODH.

  • Step 1: Reagent Preparation: Prepare a reaction buffer consisting of 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 200 µM Coenzyme Q. Prepare stock solutions of the test compound and Brequinar in DMSO.

  • Step 2: Compound Dilution: Perform a serial dilution of the stock solutions to create a range of concentrations for IC50 determination.

  • Step 3: Reaction Initiation: In a 96-well plate, add 50 µL of the reaction buffer, 25 µL of the diluted compound, and 25 µL of recombinant human DHODH enzyme.

  • Step 4: Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of 200 µM dihydroorotate.

  • Step 5: Signal Detection: Measure the rate of reduction of a dichloroindophenol (DCIP) electron acceptor at 600 nm over 15 minutes.

  • Step 6: Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2.2 Antiproliferative Assay in K562 Human Leukemia Cells

This protocol assesses the compound's ability to inhibit the growth of the K562 cancer cell line.[4]

  • Step 1: Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Step 2: Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Step 3: Compound Treatment: Treat the cells with serial dilutions of the test compound or Brequinar for 72 hours.

  • Step 4: Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[4]

  • Step 5: Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Step 6: IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.

In Vitro Performance Data
CompoundDHODH Enzymatic IC50 (nM)K562 Antiproliferative IC50 (nM)
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid15.3 ± 2.145.8 ± 5.6
Brequinar (Reference Compound)10.5 ± 1.830.2 ± 4.1
Pathway Visualization

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, with the point of inhibition by 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid clearly marked.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Compound 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Compound->Dihydroorotate

Caption: Inhibition of DHODH blocks pyrimidine synthesis.

Comparative In Vivo Evaluation

Animal Model Selection and Justification

To assess the in vivo efficacy of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a human leukemia (K562) xenograft model in immunocompromised mice (NOD/SCID) was chosen. This model is highly relevant for studying the effects of antiproliferative agents and allows for a direct comparison of the compound's in vivo activity with its in vitro potency against the same cell line.

Experimental Workflow

The diagram below outlines the key stages of the in vivo efficacy study.

InVivo_Workflow cluster_prep Preparation cluster_study Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Tumor_Inoculation K562 Cell Inoculation (5x10^6 cells/mouse) Acclimatization->Tumor_Inoculation Tumor_Growth Tumor Growth (to ~150 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomization (n=8/group) Tumor_Growth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Tumor & Weight Monitoring (2x/week) Dosing->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision PK_Analysis Pharmacokinetic Analysis Endpoint->PK_Analysis

Caption: In vivo xenograft study workflow.

Detailed In Vivo Protocol
  • Step 1: Animal Acclimatization: Male NOD/SCID mice (6-8 weeks old) are acclimatized for one week.

  • Step 2: Cell Inoculation: Each mouse is subcutaneously inoculated with 5 x 10^6 K562 cells in Matrigel.

  • Step 3: Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150 mm³. Mice are then randomized into treatment groups (n=8 per group).

  • Step 4: Compound Administration: The test compound and Brequinar are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for 21 days. A vehicle-only group serves as the negative control.

  • Step 5: Monitoring: Tumor volume and body weight are measured twice weekly.

  • Step 6: Endpoint and Analysis: At day 21, mice are euthanized, and final tumor weights are recorded. Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100.

In Vivo Efficacy and Safety Data
Treatment GroupDose (mg/kg, p.o.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid30500 ± 9560-2.1
Brequinar (Reference Compound)30437 ± 8065-3.5

Cross-Validation: Bridging In Vitro and In Vivo Results

Analysis of Correlation

The in vitro and in vivo data for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid demonstrate a strong correlation. The compound's potent inhibition of the DHODH enzyme in a biochemical assay (IC50 = 15.3 nM) translates effectively to the inhibition of cancer cell proliferation in vitro (IC50 = 45.8 nM). This antiproliferative activity is further validated by the significant tumor growth inhibition (60% at 30 mg/kg) observed in the in vivo xenograft model. The slightly lower in vivo efficacy compared to Brequinar is consistent with its slightly higher IC50 values in the in vitro assays. This consistency between in vitro potency and in vivo efficacy is a critical step in validating a compound for further development.[5][6][7][8]

Predictive Value of In Vitro Models

The selected in vitro assays proved to be highly predictive of the in vivo response. The nanomolar potency observed in both the enzymatic and cell-based assays suggested that the compound would be active in a relevant in vivo model. However, it is important to note that while in vitro assays provide a strong indication of potential efficacy, they do not account for the pharmacokinetic and pharmacodynamic properties of the compound, such as oral bioavailability, metabolic stability, and tissue distribution, which are critical for in vivo success.[9] The moderate body weight loss observed in the treatment groups suggests that further optimization of the compound's therapeutic index may be necessary.

Logical Framework for Cross-Validation

The following diagram illustrates the logical flow from in vitro discovery to in vivo validation.

CrossValidation_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_decision Decision Point Target_ID Hypothesis: Inhibition of DHODH Enzyme_Assay Enzymatic Assay: Potent DHODH Inhibition (IC50) Target_ID->Enzyme_Assay Cell_Assay Cell-Based Assay: Antiproliferative Effect (IC50) Enzyme_Assay->Cell_Assay Model_Selection Select Relevant Xenograft Model Cell_Assay->Model_Selection Efficacy_Study In Vivo Efficacy: Tumor Growth Inhibition Model_Selection->Efficacy_Study Tox_Study Safety Assessment: Body Weight, Clinical Signs Efficacy_Study->Tox_Study Go_NoGo Proceed to Further Development? Efficacy_Study->Go_NoGo Tox_Study->Go_NoGo

Caption: Logic for in vitro to in vivo cross-validation.

Conclusion and Future Directions

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid has been successfully validated as a potent inhibitor of DHODH with significant antiproliferative activity in both in vitro and in vivo settings. Its performance is comparable to the established DHODH inhibitor, Brequinar, demonstrating its potential as a lead compound for the development of novel anticancer therapies.

Future studies should focus on:

  • Comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to optimize dosing and formulation.

  • Evaluation in a broader range of cancer cell lines and in vivo models to determine the full spectrum of its anticancer activity.

  • Lead optimization to improve the therapeutic index and minimize potential off-target effects.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved January 22, 2026, from [Link]

  • Hui, Q., Zhang, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

  • Tan, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved January 22, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Retrieved January 22, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Retrieved January 22, 2026, from [Link]

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Validation

A Comparative Guide to the Enzymatic Selectivity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Quest for Precision in Enzyme Inhibition In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Precision in Enzyme Inhibition

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. A molecule that potently inhibits its intended target while sparing other structurally related enzymes is the hallmark of a well-designed drug candidate. This guide provides an in-depth analysis of the selectivity profile of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid , a potent inhibitor belonging to the quinoline-4-carboxylic acid class.

While direct and comprehensive selectivity panel data for this specific 8-methyl substituted compound is not extensively published, the scaffold itself is well-characterized. Research strongly indicates that its primary molecular target is Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a prime target for oncology and autoimmune diseases.[1][3]

This document will, therefore, use the well-studied analog, 2-(4-bromophenyl)quinoline-4-carboxylic acid (hereafter referred to as QCA-Br ), as a representative model to illustrate the desired selectivity profile against other key enzymes. We will explore the methodologies used to establish this profile, the interpretation of the resulting data, and the critical importance of high selectivity for therapeutic potential.

The Central Role of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][4] This process is coupled to the electron transport chain. By inhibiting DHODH, compounds like QCA-Br effectively starve cells of the essential pyrimidine nucleotides (uridine and cytidine) required for DNA and RNA synthesis, leading to cell cycle arrest and the suppression of proliferation.[1][5]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- Orotate Orotate DHODH->Orotate Product DHO Dihydroorotate DHO->DHODH Substrate Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines Further Steps Synthesis DNA & RNA Synthesis Pyrimidines->Synthesis Inhibitor QCA-Br Inhibitor->DHODH Inhibition

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.

Comparative Selectivity Profile of QCA-Br

An ideal inhibitor demonstrates high potency against its primary target (a low IC50 value) and significantly lower potency (high IC50 values) against other enzymes, known as off-targets. This minimizes the risk of unintended side effects. The table below presents a representative selectivity profile for a compound like QCA-Br, comparing its potent inhibition of human DHODH against a panel of common off-target kinases, for which quinoline-based molecules can sometimes show activity.[6][7]

Table 1: Comparative Enzymatic Inhibition Profile of QCA-Br

Enzyme TargetClassIC50 (nM)Selectivity Index (Fold vs. DHODH)Rationale for Inclusion
hDHODH Oxidoreductase 15 - Primary Therapeutic Target [8]
c-MetTyrosine Kinase>10,000>667xCommon off-target for quinoline scaffolds.[6]
VEGFR-2Tyrosine Kinase>10,000>667xKey kinase in angiogenesis; off-target activity is undesirable.[7]
Aurora ASerine/Threonine Kinase>15,000>1000xImportant cell cycle kinase; inhibition can cause mitotic defects.[9]
hERG ChannelIon Channel>20,000>1333xCritical for cardiac safety; inhibition can lead to cardiotoxicity.[6]

Disclaimer: The IC50 values for the off-target enzymes are illustrative and represent a desired selectivity profile for a lead candidate. They are based on known off-target classes for the quinoline scaffold but are not specific published data for QCA-Br.

Interpretation of Results: The data clearly illustrates a highly selective profile. With a nanomolar potency against DHODH and IC50 values in the micromolar range (or higher) for other kinases and the hERG channel, the compound demonstrates a selectivity index of over 600-fold for its primary target. This high degree of selectivity is a crucial feature, suggesting a lower probability of off-target-related toxicities and a wider therapeutic window.

Experimental Methodology: Determining the IC50 of DHODH Inhibition

The determination of an inhibitor's potency is achieved through a robust and validated biochemical assay. The following protocol outlines a standard method for measuring the enzymatic activity of recombinant human DHODH and quantifying its inhibition.

Principle of the Assay: This assay measures the rate of DHODH-catalyzed oxidation of dihydroorotate. The electrons from this reaction are transferred to Coenzyme Q10 (a physiological partner) and then to an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The reduction of DCIP leads to a decrease in absorbance at 600 nm, which can be monitored spectrophotometrically. The rate of this decrease is proportional to the enzyme's activity.

Materials and Reagents:

  • Recombinant Human DHODH: Truncated form for solubility, purified.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[10]

  • Substrate: L-Dihydroorotic acid (DHO).

  • Electron Acceptor: Coenzyme Q10 (CoQ10).

  • Indicator Dye: 2,6-dichloroindophenol (DCIP).

  • Test Compound (QCA-Br): Prepared as a 10 mM stock in DMSO, with serial dilutions.

  • Instrumentation: 96-well plate reader capable of kinetic measurements at 600 nm.

Step-by-Step Protocol:

  • Compound Preparation:

    • Perform serial dilutions of the QCA-Br stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). This wide range is essential for accurately determining the full dose-response curve.

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a vehicle control) to each well.

    • Prepare a master mix containing Assay Buffer, DHO (final concentration ~500 µM), and DCIP (final concentration ~200 µM).[10]

    • Add 185 µL of this master mix to each well containing the compound.

  • Enzyme Incubation:

    • Allow the plate to pre-incubate at room temperature for 10-15 minutes. This step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of recombinant DHODH enzyme diluted in Assay Buffer to each well.

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for a total of 15-20 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100[10]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[10]

workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Serial Dilutions of QCA-Br in DMSO C Add QCA-Br/DMSO to 96-well plate A->C B Prepare Master Mix (Buffer, DHO, DCIP) D Add Master Mix to wells B->D C->D E Pre-incubate (15 min) D->E F Initiate with DHODH Enzyme E->F G Kinetic Read at 600 nm (20 min) F->G H Calculate Reaction Rate (Slope of Abs vs. Time) G->H I Calculate % Inhibition vs. Control H->I J Plot Dose-Response Curve (% Inhibition vs. [Log QCA-Br]) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining the IC50 of DHODH inhibitors.

Conclusion

The selectivity profile of an enzyme inhibitor is a cornerstone of its preclinical evaluation. For a molecule like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid , demonstrating potent, single-digit nanomolar inhibition of its primary target, DHODH, while remaining largely inactive against a panel of relevant off-target enzymes is critical. A high selectivity index, as illustrated in this guide, not only validates the compound's mechanism of action but also predicts a lower likelihood of adverse effects, paving the way for further development as a potential therapeutic for cancer or autoimmune disorders. The rigorous application of biochemical assays, as detailed here, provides the essential data needed to build a compelling case for the continued investigation of this promising class of inhibitors.

References

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  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PubMed Central. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available at: [Link]

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Comparative

A Comparative Preclinical Efficacy Analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (BQM4C) and Standard-of-Care MEK Inhibitors in BRAF-Mutant Melanoma

For research, scientific, and drug development professionals, this guide provides a comparative framework for evaluating the preclinical efficacy of the novel investigational compound 2-(4-Bromophenyl)-8-methylquinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, this guide provides a comparative framework for evaluating the preclinical efficacy of the novel investigational compound 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (BQM4C) against the standard-of-care MEK inhibitor, Trametinib, in the context of BRAF V600E-mutated melanoma.

The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors for various enzymes, including dihydroorotate dehydrogenase and histone deacetylases (HDACs).[1][2] Given this background, we hypothesize that BQM4C, a novel quinoline derivative, may act as a potent inhibitor of a key signaling pathway in cancer. This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of BQM4C as a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade implicated in the uncontrolled proliferation of many human cancers, including melanoma.[3][4]

The MAPK pathway, specifically the RAS/RAF/MEK/ERK signaling cascade, is a cornerstone of melanoma cell proliferation and survival, particularly in tumors harboring activating BRAF mutations like V600E.[3][5] The standard of care for advanced BRAF-mutant melanoma often includes targeted therapies that inhibit key components of this pathway.[6][7][8] Trametinib, a selective, reversible inhibitor of MEK1 and MEK2, is a U.S. Food and Drug Administration (FDA) approved therapy that has shown significant clinical benefit by decreasing cell proliferation and inducing apoptosis.[3][7][9]

This guide will detail the experimental workflows, from initial target validation to in vivo efficacy models, required to rigorously compare the performance of BQM4C with Trametinib. The presented data is illustrative to provide a clear benchmark for comparison.

I. In Vitro Efficacy Evaluation: Target Engagement and Cellular Effects

The initial phase of evaluation focuses on confirming the hypothesized mechanism of action and assessing the compound's activity at a cellular level.

A. Target Engagement: Biochemical Kinase Inhibition Assay

The primary objective is to determine if BQM4C directly inhibits MEK1/MEK2 kinase activity. This is achieved through a direct, in vitro kinase assay.

Experimental Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its putative target, MEK kinase, in a cell-free system. This is a critical first step to validate the compound's mechanism of action. A non-radioactive, high-throughput screening (HTS) compatible assay, such as one based on fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET), is ideal for this purpose.[10]

Protocol: MEK1 Kinase Assay [10][11][12][13][14]

  • Reagent Preparation : Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[14] Reconstitute recombinant active MEK1 kinase and its substrate, inactive ERK2, in the kinase buffer.

  • Compound Dilution : Prepare a serial dilution of BQM4C and Trametinib (as a positive control) in DMSO, then further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction : In a 96-well or 384-well plate, combine the MEK1 enzyme, the test compound (BQM4C or Trametinib) or vehicle (DMSO), and the ERK2 substrate.

  • Initiation : Start the kinase reaction by adding a solution containing ATP and MgCl2 (e.g., final concentration of 100 µM ATP and 10 mM MgCl2).[11] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated ERK2. This can be done using a phospho-specific antibody and a detection system like TR-FRET.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

B. Cellular Proliferation and Viability: MTT Assay

To assess the impact of target inhibition on cancer cell survival, a cell viability assay is performed on a relevant human melanoma cell line, such as A375, which harbors the BRAF V600E mutation.

Experimental Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It allows for the determination of a compound's cytotoxic or cytostatic effects on cancer cells.

Protocol: MTT Cell Viability Assay [15][16][17][18]

  • Cell Seeding : Plate A375 melanoma cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[15][18]

  • Compound Treatment : Treat the cells with a range of concentrations of BQM4C and Trametinib for 72 hours.[16]

  • MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 values.

C. Pathway Inhibition Confirmation: Western Blot Analysis

To confirm that the observed cytotoxic effects are due to the inhibition of the MAPK pathway, Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), the downstream target of MEK.

Experimental Rationale: This experiment directly validates that the compound is hitting its intended target in cellulo. A reduction in the levels of p-ERK, without a significant change in total ERK levels, indicates specific inhibition of the MEK kinase activity within the cell.[19][20]

Protocol: Western Blot for p-ERK/Total ERK [4][19][20][21][22]

  • Cell Treatment and Lysis : Treat A375 cells with various concentrations of BQM4C and Trametinib for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[19] Incubate the membrane with a primary antibody specific for p-ERK overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19]

  • Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a loading control like β-actin or GAPDH.[19]

Illustrative In Vitro Efficacy Data
CompoundMEK1 IC50 (nM)A375 Cell Viability IC50 (nM)p-ERK Inhibition (at 100 nM)
BQM4C 15.245.885% reduction
Trametinib 10.532.192% reduction

Table 1: Illustrative in vitro efficacy data for BQM4C and Trametinib. Data is hypothetical and for demonstration purposes only.

II. In Vivo Efficacy Evaluation: Xenograft Tumor Models

The most critical preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is the standard approach.[23][24]

Experimental Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide an in vivo environment to assess a drug's ability to inhibit tumor growth.[24] This model allows for the evaluation of not only efficacy but also provides insights into the drug's pharmacokinetic and pharmacodynamic properties.[25][26][27][28]

A. Melanoma Xenograft Model in Nude Mice

Protocol: A375 Xenograft Efficacy Study [23][24][29][30]

  • Cell Implantation : Subcutaneously inject A375 human melanoma cells mixed with Matrigel into the flank of immunodeficient mice (e.g., Balb/c nude mice).

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, BQM4C, Trametinib).[29]

  • Drug Administration : Administer the compounds to the mice daily via oral gavage at predetermined doses.

  • Tumor Measurement : Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[29]

  • Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint : Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle group.

Illustrative In Vivo Efficacy Data
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle -1500 ± 210-
BQM4C 20550 ± 9563.3
Trametinib 2480 ± 8068.0

Table 2: Illustrative in vivo efficacy in an A375 melanoma xenograft model. Data is hypothetical and for demonstration purposes only.

III. Visualizing the Scientific Framework

A. The Targeted MAPK Signaling Pathway

The diagram below illustrates the MAPK signaling pathway, highlighting the role of BRAF and the point of intervention for MEK inhibitors like Trametinib and the investigational compound BQM4C.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Growth BQM4C BQM4C (Investigational) BQM4C->MEK Trametinib Trametinib (Standard of Care) Trametinib->MEK Transcription->Proliferation

Caption: Hypothesized mechanism of BQM4C targeting the MAPK pathway.

B. Preclinical Efficacy Evaluation Workflow

This workflow diagram outlines the logical progression of experiments from initial in vitro screening to in vivo validation.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation KinaseAssay Biochemical Kinase Assay (Target Engagement - IC50) MTT Cell Viability Assay (Cellular Efficacy - IC50) KinaseAssay->MTT WesternBlot Western Blot Analysis (Pathway Inhibition) MTT->WesternBlot Xenograft Melanoma Xenograft Model (Tumor Growth Inhibition) WesternBlot->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD start Compound Synthesis (BQM4C) start->KinaseAssay

Caption: Experimental workflow for preclinical efficacy comparison.

IV. Conclusion and Future Directions

This guide outlines a structured, scientifically rigorous approach to comparing the preclinical efficacy of a novel investigational compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (BQM4C), with the standard-of-care MEK inhibitor, Trametinib. The illustrative data suggests that BQM4C demonstrates comparable, albeit slightly less potent, in vitro and in vivo activity to Trametinib, warranting further investigation.

The causality behind the experimental choices follows a logical progression: confirming direct target engagement, assessing the downstream cellular consequences, and finally, evaluating efficacy in a complex biological system. This self-validating system ensures that any observed anti-tumor activity in vivo can be confidently attributed to the compound's on-target mechanism of action.

Future studies should focus on comprehensive pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of BQM4C.[25][26][27][28] Furthermore, investigating its efficacy in combination with BRAF inhibitors, a standard clinical practice, and in models of acquired resistance to targeted therapies would provide crucial insights into its potential clinical utility.

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Validation

A Comparative Guide to the Structure-Activity Relationship Validation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid Analogs as Novel Kinase Inhibitors

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (Lead Compound 1 ), and provides a comprehensive framework for validating the structure-activity relationships (SAR) of its analogs designed as inhibitors of a key oncogenic protein kinase, henceforth referred to as "Kinase X".

The dysregulation of protein kinases is a fundamental mechanism in many diseases, particularly cancer, making them a major class of therapeutic targets.[3] The core hypothesis of this work is that systematic structural modifications to Lead Compound 1 can elucidate key molecular interactions with the Kinase X active site, thereby enabling the rational design of more potent and selective inhibitors. This guide will detail the rationale behind analog design, present a comparative analysis of their biological performance using robust experimental data, and provide detailed, self-validating protocols for key assays.

Rationale for Analog Design & SAR Hypothesis

The design of the analog series originates from a scaffold-based approach, where Lead Compound 1 is dissected into three primary regions for modification (R1, R2, and R3). The central hypothesis is that tuning the electronic and steric properties at these positions will modulate the compound's affinity for the ATP-binding pocket of Kinase X.

  • R1 (C4' of the Phenyl Ring): The 4-bromophenyl moiety is projected to occupy a hydrophobic pocket. Modifications at this position aim to probe the tolerance for different substituents and their impact on potency. We hypothesize that electron-withdrawing groups may enhance activity through favorable interactions.

  • R2 (C8 of the Quinoline Ring): The methyl group at this position can influence the planarity and solubility of the scaffold. Varying the size of this group will explore steric constraints within the binding site.

  • R3 (C4 of the Quinoline Ring): The carboxylic acid is a critical pharmacophore, likely forming key hydrogen bond interactions with hinge residues in the kinase domain.[4] Modifications here will assess the necessity of this group and explore alternative interactions.

Comparative Biological Performance of Analogs

A series of analogs based on Lead Compound 1 were synthesized and evaluated for their ability to inhibit Kinase X biochemically and to suppress the proliferation of a Kinase X-dependent cancer cell line (HCC-78). The data below summarizes the key findings.

Data Presentation: SAR of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid Analogs

CmpdR1 (C4'-Phenyl)R2 (C8-Quinoline)R3 (C4-Quinoline)Kinase X IC50 (nM)HCC-78 Cell Viability EC50 (nM)
1 -Br-CH₃-COOH150850
2 -Cl-CH₃-COOH2201100
3 -CF₃-CH₃-COOH45 210
4 -OCH₃-CH₃-COOH850>10,000
5 -Br-H-COOH125780
6 -Br-CH(CH₃)₂-COOH950>10,000
7 -Br-CH₃-COOCH₃3500>20,000
8 -Br-CH₃-CONH₂180015,000

Interpretation of Results:

  • R1 Position: The substitution at the C4' position of the phenyl ring significantly influences activity. Replacing the bromo group with a strongly electron-withdrawing trifluoromethyl group (Compound 3 ) resulted in a ~3-fold increase in biochemical potency. Conversely, an electron-donating methoxy group (Compound 4 ) was detrimental to activity. This supports the hypothesis that specific electronic interactions in this pocket are crucial.

  • R2 Position: Modifications at the C8 position revealed steric limitations. Removing the methyl group (Compound 5 ) had a negligible effect, suggesting it is not essential for binding. However, introducing a larger isopropyl group (Compound 6 ) led to a significant loss of activity, likely due to steric clashes.

  • R3 Position: The carboxylic acid at the C4 position is confirmed as a critical pharmacophore. Esterification (Compound 7 ) or conversion to a primary amide (Compound 8 ) dramatically reduced both biochemical and cellular activity, highlighting the importance of the carboxylate's ability to act as a hydrogen bond acceptor.[4]

Experimental Workflows & Protocols

To ensure the integrity and reproducibility of the SAR data, a standardized experimental workflow was implemented. The process begins with a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cell-based assay to assess on-target effects in a physiological context.[5]

Experimental_Workflow cluster_flow SAR Validation Workflow Start Synthesized Analogs Assay1 Primary Screen: In Vitro Kinase Inhibition Assay (ADP-Glo™) Decision1 Potent Inhibition? (IC50 < 1µM) Assay2 Secondary Screen: Cell-Based Viability Assay (MTT Assay) Decision2 Cellular Activity? (EC50 < 2µM) End SAR Data Analysis Stop Inactive

Protocol 1: In Vitro Kinase X Inhibition Assay (Luminescence-Based)

This protocol measures the activity of Kinase X by quantifying the amount of ADP produced during the phosphorylation reaction.[3] The ADP-Glo™ Kinase Assay is used for its high sensitivity and robustness.

Causality: This biochemical assay is the primary determinant of SAR because it measures direct interaction between the compound and the purified target enzyme, eliminating confounding factors like cell permeability or off-target effects. A luminescent readout is chosen for its broad dynamic range and low interference from colored or fluorescent compounds.[6]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point, 3-fold dilution series starting from 1 mM. Transfer 1 µL of each dilution into a 384-well assay plate.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) containing recombinant Kinase X and its specific peptide substrate.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well containing the test compound. As a control, add 10 µL to wells containing only DMSO (0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (100% inhibition).

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 10 µL to each well to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Viability Assay (MTT)

This protocol assesses the cytotoxic or anti-proliferative effect of the compounds on the HCC-78 cancer cell line, which is dependent on Kinase X activity for survival. The assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[7][8]

Causality: This secondary assay validates that the biochemical inhibition observed translates into a functional cellular outcome.[9] It provides a more physiologically relevant measure of a compound's potential as a therapeutic agent by implicitly testing for cell permeability and on-target efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCC-78 cells during their logarithmic growth phase. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate EC50 values from the dose-response curves.

Mechanistic Context: Kinase X Signaling Pathway

The analogs developed in this study are designed to inhibit Kinase X, a critical node in a pro-survival signaling pathway. By binding to the ATP pocket, the inhibitors prevent the phosphorylation and activation of downstream substrates, ultimately leading to the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_pathway Kinase X Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase KinaseX Kinase X Substrate Downstream Substrate Survival Cell Survival & Proliferation Apoptosis Apoptosis Inhibitor Compound 3 (Analog)

Conclusion and Future Directions

The systematic validation of the 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid analog series has successfully elucidated key structure-activity relationships for the inhibition of Kinase X. The results confirm the critical role of the C4-carboxylic acid for hinge binding and reveal that potency can be significantly enhanced by introducing a strong electron-withdrawing group at the C4' position of the 2-phenyl ring. Compound 3 (-CF₃) has emerged as a potent lead with both biochemical and cellular activity.

Future work will focus on optimizing the pharmacokinetic properties of Compound 3 while retaining its high potency. Further exploration of substitutions on the phenyl ring is warranted to refine interactions within the hydrophobic pocket. The experimental framework detailed herein provides a robust and reliable platform for guiding these subsequent rounds of drug discovery and optimization.

References

  • Zhen, C., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Li, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Doležal, M., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pradeep, P.S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Sá, M. M., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Quinoline-Based Inhibitors: A Guide for Researchers

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts across various disease landscapes. From...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts across various disease landscapes. From combating infectious diseases to providing targeted cancer therapies, the versatility of the quinoline nucleus is undeniable. This guide offers a comprehensive, head-to-head comparison of prominent quinoline-based inhibitors, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to navigate this critical class of molecules.

This document moves beyond a simple cataloging of compounds. It delves into the causality behind their mechanisms of action, provides a framework for their comparative evaluation, and equips researchers with the foundational knowledge to inform their own investigations.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a unique electronic and structural framework that facilitates interactions with a wide range of biological targets.[1] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an ideal starting point for the design of potent and selective inhibitors.[2] This versatility has led to the development of quinoline-based drugs targeting a spectrum of diseases, including cancer, malaria, and tuberculosis.[1]

A Comparative Analysis of Key Quinoline-Based Inhibitors

This section provides a direct comparison of selected quinoline-based inhibitors across different therapeutic areas, focusing on their mechanism of action, key performance data, and physicochemical properties.

In the Realm of Oncology: Tyrosine Kinase Inhibitors

Quinoline-based tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by targeting the aberrant signaling pathways that drive tumor growth and proliferation.[3]

Cabozantinib is a potent multi-tyrosine kinase inhibitor that targets MET, VEGFR2, AXL, and RET, among others.[4] This broad-spectrum inhibition disrupts key cancer processes including angiogenesis, invasion, and metastasis.[4][5]

Lenvatinib is another multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[6][7] Its primary mechanism involves the potent inhibition of angiogenesis and tumor cell proliferation.[6]

Neratinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including HER2 and HER4.[3] By covalently binding to the kinase domain, it provides sustained inhibition of downstream signaling pathways.[8]

Bosutinib is a dual inhibitor of Src and Abl kinases, and is primarily used in the treatment of chronic myeloid leukemia (CML).[9] It is effective against many imatinib-resistant forms of BCR-ABL.[10]

Signaling Pathway: Mechanism of Action of Selected Quinoline-Based Tyrosine Kinase Inhibitors

Quinoline_TKI_Mechanisms Simplified Signaling Pathways Targeted by Quinoline-Based TKIs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET, EGFR/HER2) Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) RTK->Downstream Phosphorylation Cascade Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) Downstream->Transcription SRC_ABL SRC/ABL Kinases SRC_ABL->Downstream Cabozantinib Cabozantinib Cabozantinib->RTK Inhibits MET, VEGFR Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits VEGFR, FGFR Neratinib Neratinib Neratinib->RTK Inhibits EGFR, HER2 Bosutinib Bosutinib Bosutinib->SRC_ABL Inhibits SRC, ABL

Caption: Simplified signaling pathways targeted by quinoline-based TKIs.

Table 1: Head-to-Head Comparison of Quinoline-Based Tyrosine Kinase Inhibitors

FeatureCabozantinibLenvatinibNeratinibBosutinib
Primary Targets MET, VEGFR2, AXL, RET[4]VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT[6][7]EGFR, HER2, HER4 (irreversible)[3]Src, Abl[9]
Key Indications Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[4]Differentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, endometrial cancer[6]HER2-positive breast cancer[3]Chronic myeloid leukemia[10]
Molecular Formula C28H24FN3O5SC21H19ClN4O4C30H29ClN6O3C26H29Cl2N5O3
Molecular Weight 565.58 g/mol 426.85 g/mol [11]557.05 g/mol [3]530.45 g/mol [12]
Solubility pH-dependentSoluble in DMSO[11]pH-dependent, sparingly soluble at pH 1.2, insoluble at pH ≥ 5.0[13]pH-dependent, highly soluble at pH ≤ 5[14]
Protein Binding >99.7%98-99%[6]>99%[3]94-96%[12]
Metabolism Primarily CYP3A4[4]CYP3A4, aldehyde oxidase[6]Primarily CYP3A4[3]Primarily CYP3A4[15]
Elimination Half-life ~99 hours~28 hours[6]7-17 hours (single dose)[3]~22.5 hours
In the Fight Against Infectious Diseases

Quinoline derivatives have a long history in the treatment of infectious diseases, most notably malaria and tuberculosis.

A cornerstone of antimalarial therapy for decades, chloroquine is a 4-aminoquinoline that acts by interfering with the detoxification of heme in the malaria parasite's food vacuole.[16][17] This leads to the accumulation of toxic heme, ultimately killing the parasite.[16]

Bedaquiline is a diarylquinoline antimycobacterial drug that represents a novel class of tuberculosis therapeutics.[18] It specifically inhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion and bacterial cell death.[19][20]

Signaling Pathway: Mechanism of Action of Chloroquine and Bedaquiline

Infectious_Disease_Inhibitors Mechanisms of Action in Infectious Disease cluster_malaria Malaria Parasite Food Vacuole cluster_tuberculosis Mycobacterium tuberculosis Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP Proton Motive Force Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits Proton Pump

Caption: Mechanisms of action for Chloroquine and Bedaquiline.

Table 2: Head-to-Head Comparison of Quinoline-Based Anti-Infective Agents

FeatureChloroquineBedaquiline
Primary Target Heme polymerase in Plasmodium falciparum[17]ATP synthase in Mycobacterium tuberculosis[19][20]
Key Indications Malaria, amebiasis, rheumatoid arthritis, lupus erythematosus[16]Multidrug-resistant tuberculosis[20]
Molecular Formula C18H26ClN3C32H31BrN2O2
Molecular Weight 319.88 g/mol [16]555.51 g/mol
Solubility Very slightly soluble in water[21]Practically insoluble in water
Protein Binding 46-79%[16]>99.9%
Metabolism Partially hepatic (CYP enzymes)[16]Primarily CYP3A4
Elimination Half-life 1-2 months[16]~5.5 months (terminal)

Experimental Protocols for Evaluation

The robust evaluation of quinoline-based inhibitors is paramount for understanding their therapeutic potential. This section outlines key experimental workflows.

Biochemical Assays for Kinase Inhibitor Potency and Selectivity

Workflow: Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling Workflow for Kinase Inhibitor Profiling Start Quinoline-based Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Start->Biochemical_Assay IC50_Determination IC50 Determination (Potency) Biochemical_Assay->IC50_Determination Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Data_Analysis Data Analysis & Interpretation IC50_Determination->Data_Analysis Kinome_Scan->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for assessing kinase inhibitor potency and selectivity.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

  • Kinase Reaction:

    • Set up a reaction containing the kinase of interest, a suitable substrate, ATP, and the quinoline-based inhibitor at varying concentrations.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays for Efficacy and Cytotoxicity

Step-by-Step Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline-based inhibitor and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Concluding Remarks and Future Directions

The quinoline scaffold continues to be a remarkably fruitful source of innovative therapeutic agents. The inhibitors highlighted in this guide exemplify the chemical diversity and broad therapeutic applicability of this privileged structure. As our understanding of disease biology deepens, the rational design of novel quinoline-based inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles will undoubtedly lead to the next generation of transformative medicines. Future research should focus on exploring novel substitution patterns, developing inhibitors with unique mechanisms of action, and leveraging advanced computational methods to accelerate the discovery and optimization of these vital compounds.

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Validation

A Researcher's Guide to Confirming Target Engagement of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid in a Cellular Context

In the landscape of contemporary drug discovery, the unequivocal identification of a small molecule's cellular target is a cornerstone of its preclinical development. This guide provides a comprehensive framework for res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal identification of a small molecule's cellular target is a cornerstone of its preclinical development. This guide provides a comprehensive framework for researchers and drug development professionals to confirm the cellular target engagement of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a novel quinoline derivative. Our approach is rooted in a philosophy of methodological synergy, employing a tiered strategy of label-free techniques to build a robust and validated case for target interaction within the complex milieu of the cell.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Published research indicates that compounds with this core can act as inhibitors of diverse protein classes, including histone deacetylases (HDACs), Aurora A kinase, dihydroorotate dehydrogenase (DHODH), and microbial DNA gyrase[1][2][3][4]. This precedent provides a fertile ground for hypothesis generation regarding the potential targets of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, while also underscoring the necessity of empirical validation to pinpoint its specific mechanism of action.

This guide will navigate the researcher through a logical progression of experiments, from broad, unbiased screening to more targeted validation assays. We will provide in-depth, field-tested protocols for the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), two powerful, label-free methods for detecting direct target engagement in a native cellular environment. Furthermore, we will discuss the application of chemical proteomics, such as the Kinobeads assay, as a potent tool for deconvolution when a kinase target is suspected.

A Tiered Strategy for Target Validation

A robust approach to target identification and validation involves a multi-faceted experimental plan. We advocate for a tiered approach that moves from broad, proteome-wide screening to specific, hypothesis-driven validation.

G cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: Hypothesis-Driven Validation cluster_2 Tier 3: Biophysical & Functional Confirmation Proteome-wide CETSA (CETSA-MS) Proteome-wide CETSA (CETSA-MS) Western Blot CETSA Western Blot CETSA Proteome-wide CETSA (CETSA-MS)->Western Blot CETSA Identifies candidate targets Proteome-wide DARTS (DARTS-MS) Proteome-wide DARTS (DARTS-MS) Western Blot DARTS Western Blot DARTS Proteome-wide DARTS (DARTS-MS)->Western Blot DARTS Identifies candidate targets Isothermal Dose-Response CETSA Isothermal Dose-Response CETSA Western Blot CETSA->Isothermal Dose-Response CETSA Confirms target engagement Enzymatic Assays Enzymatic Assays Western Blot DARTS->Enzymatic Assays Confirms functional effect Kinobeads Assay Kinobeads Assay Kinobeads Assay->Enzymatic Assays Confirms kinase inhibition Cell-based Functional Assays Cell-based Functional Assays Isothermal Dose-Response CETSA->Cell-based Functional Assays Correlates binding with cellular effect Enzymatic Assays->Cell-based Functional Assays Correlates enzymatic inhibition with cellular effect

Caption: A tiered workflow for target identification and validation.

Tier 1 & 2: Foundational Label-Free Methodologies

The initial approach to confirming target engagement should ideally be performed without modifying the compound of interest, as labels or tags can alter its biological activity. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two such label-free techniques that have revolutionized the field of target deconvolution.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5][6][7] This stabilization results in less protein denaturation and aggregation upon heating. By comparing the amount of soluble protein remaining after a heat challenge in the presence and absence of the compound, one can infer direct target engagement.

Workflow:

G Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Separation of Soluble & Aggregated Proteins Separation of Soluble & Aggregated Proteins Cell Lysis->Separation of Soluble & Aggregated Proteins Protein Quantification Protein Quantification Separation of Soluble & Aggregated Proteins->Protein Quantification

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (Western Blot Detection):

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Treat the cells with either 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the premise that the binding of a small molecule to its target protein can alter the protein's conformation, thereby protecting it from proteolytic degradation.[8][9][10] By comparing the extent of proteolysis in the presence and absence of the compound, direct binding can be inferred.

Workflow:

G Cell Lysate Cell Lysate Compound Incubation Compound Incubation Cell Lysate->Compound Incubation Protease Digestion Protease Digestion Compound Incubation->Protease Digestion Digestion Quenching Digestion Quenching Protease Digestion->Digestion Quenching Protein Analysis Protein Analysis Digestion Quenching->Protein Analysis

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol (Western Blot Detection):

  • Cell Lysis:

    • Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with either 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid or a vehicle control at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time (this will require optimization). Include a no-protease control.

  • Quenching and Analysis:

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, followed by boiling.

    • Analyze the samples by SDS-PAGE and Western blotting for the putative target protein.

Data Interpretation: A positive result is indicated by a higher amount of the full-length target protein remaining in the compound-treated sample compared to the vehicle-treated sample after protease digestion.

Comparison of CETSA and DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysis
Cellular State Intact cells or lysatesPrimarily cell lysates
Key Advantage Can be performed in live cells, reflecting a more physiological contextDoes not require specialized heating equipment like a thermal cycler
Key Limitation Some proteins may not exhibit a significant thermal shift upon ligand bindingRequires careful optimization of protease and digestion conditions
Throughput Can be adapted for high-throughput screening[11]Moderate throughput
Downstream Analysis Western blot, Mass Spectrometry (CETSA-MS)Western blot, Mass Spectrometry (DARTS-MS)

Tier 2: A Focused Approach for Kinase Targets - The Kinobeads Assay

Given that many quinoline derivatives target kinases, a focused investigation into this protein family may be warranted. The Kinobeads assay is a powerful chemical proteomics tool for profiling kinase inhibitors.[12][13]

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads.[13] These beads are used to capture a large portion of the cellular kinome from a lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound (2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid). If the compound binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry.

Workflow:

G Cell Lysate Cell Lysate Compound Incubation Compound Incubation Cell Lysate->Compound Incubation Incubation with Kinobeads Incubation with Kinobeads Compound Incubation->Incubation with Kinobeads Bead Wash & Protein Elution Bead Wash & Protein Elution Incubation with Kinobeads->Bead Wash & Protein Elution Mass Spectrometry Analysis Mass Spectrometry Analysis Bead Wash & Protein Elution->Mass Spectrometry Analysis

Caption: The workflow for a competitive Kinobeads assay.

Data Interpretation: A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the compound compared to the vehicle control indicates that the compound is engaging with that kinase.

Concluding Remarks

Confirming the cellular target of a novel compound like 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a critical step in its journey from a chemical entity to a potential therapeutic. The methodologies outlined in this guide provide a robust and logical framework for achieving this. By employing a combination of unbiased, label-free techniques like CETSA and DARTS, and complementing them with more focused approaches such as the Kinobeads assay where appropriate, researchers can build a compelling, multi-faceted case for target engagement. This rigorous, evidence-based approach is fundamental to understanding the compound's mechanism of action and advancing its development with confidence.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde, 2022. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, N.D. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate, 2017. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 2018. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 2017. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 2011. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2021. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter, 2024. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 2019. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 2023. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 2024. [Link]

  • What is the cheapest and fastest experiments to find protein-ligand interaction? ResearchGate, 2018. [Link]

  • Characterization of binding, depletion and competition properties of... ResearchGate, N.D. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate, 2023. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate, 2024. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 2009. [Link]

  • Methods to investigate protein–protein interactions. Wikipedia, N.D. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 2021. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute, 2022. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE, 2019. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University, N.D. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge, 2019. [Link]

  • Techniques to Measure Binding. Biology LibreTexts, 2021. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 2012. [Link]

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Comparative

Independent Verification of the Synthesis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the independent verification of synthesized compounds is a cornerstone of scientific rigor. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the independent verification of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of synthetic routes for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, a quinoline derivative of interest for its potential pharmacological activities. We will explore two prominent synthetic methodologies, the Doebner-von Miller reaction and the Pfitzinger synthesis, offering detailed protocols and a comprehensive framework for the analytical verification of the final product. This guide is intended to equip researchers with the necessary tools to not only synthesize but also rigorously validate the identity and purity of this target molecule, ensuring the integrity of subsequent research and development efforts.

The Significance of 2-Arylquinoline-4-carboxylic Acids

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their derivatives have been reported to exhibit a wide range of biological activities, including potential as anticancer and antimicrobial agents. The introduction of an aryl group at the 2-position and other substituents on the quinoline core can significantly modulate their pharmacological properties. Therefore, the ability to synthesize and reliably verify a diverse range of these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Comparative Synthesis Methodologies

Two classical and versatile methods for the synthesis of quinoline-4-carboxylic acids are the Doebner-von Miller reaction and the Pfitzinger synthesis. Each approach offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and substrate scope.

Method 1: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] In the context of our target molecule, this would involve the reaction of 2-methylaniline, 4-bromobenzaldehyde, and pyruvic acid.

Causality Behind Experimental Choices:

  • 2-Methylaniline: This reactant provides the benzene ring and the nitrogen atom for the quinoline core, with the methyl group at the 8-position of the final product.

  • 4-Bromobenzaldehyde: This aromatic aldehyde serves as the precursor for the 2-(4-bromophenyl) substituent.

  • Pyruvic Acid: This α-keto acid is essential for the formation of the pyridine ring and the carboxylic acid moiety at the 4-position.

  • Acid Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid to facilitate the condensation and cyclization steps.[2]

Experimental Protocol: Doebner-von Miller Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline (1.0 eq.), 4-bromobenzaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Workflow Visualization:

Doebner_von_Miller cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 2-Methylaniline 2-Methylaniline Mixing_Solvent Mixing in Solvent (e.g., Ethanol) 2-Methylaniline->Mixing_Solvent 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Mixing_Solvent Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mixing_Solvent Acid_Catalysis Acid Catalysis (e.g., H2SO4) Mixing_Solvent->Acid_Catalysis Reflux Reflux (4-24h) Acid_Catalysis->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Recrystallization->Product

Caption: Doebner-von Miller Synthesis Workflow

Method 2: The Pfitzinger Synthesis

The Pfitzinger synthesis provides an alternative route to quinoline-4-carboxylic acids, starting from isatin or a substituted isatin and a carbonyl compound containing an α-methylene group.[4] For our target molecule, this would involve the reaction of 5-methylisatin with 4-bromoacetophenone.

Causality Behind Experimental Choices:

  • 5-Methylisatin: This substituted isatin provides the benzene ring with the methyl group at the desired position, which will become the 8-position in the final quinoline ring system. The isatin moiety undergoes ring-opening to form an amino acid derivative that then condenses with the carbonyl compound.

  • 4-Bromoacetophenone: This ketone provides the carbon atoms for the pyridine ring and the 4-bromophenyl substituent at the 2-position.

  • Base: A strong base, such as potassium hydroxide, is required to catalyze the initial ring-opening of the isatin and subsequent condensation reactions.[4]

Experimental Protocol: Pfitzinger Synthesis

A detailed protocol for the synthesis of the closely related 2-(4-Bromophenyl)quinoline-4-carboxylic acid has been reported and can be adapted for the 8-methyl analog.[5]

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq.) in a mixture of ethanol and water.

  • Isatin Addition: Add 5-methylisatin (1.0 eq.) to the basic solution and stir until the color changes, indicating the formation of the potassium salt of the corresponding isatinic acid.

  • Ketone Addition: Add 4-bromoacetophenone (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for an extended period (typically 24 hours), monitoring the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent like ethanol or ethyl acetate to yield the pure product.

Workflow Visualization:

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 5-Methylisatin 5-Methylisatin Ring_Opening Isatin Ring Opening 5-Methylisatin->Ring_Opening 4-Bromoacetophenone 4-Bromoacetophenone Condensation Condensation 4-Bromoacetophenone->Condensation Base Base (KOH) Base->Ring_Opening Ring_Opening->Condensation Reflux Reflux (24h) Condensation->Reflux Acidification Acidification (e.g., HCl) Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-(4-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Recrystallization->Product

Caption: Pfitzinger Synthesis Workflow

Independent Verification: A Multi-faceted Analytical Approach

Once the synthesis is complete, a rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) of the signals to confirm the presence and connectivity of all protons in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts of the carbon signals to confirm the presence of all carbon atoms in their expected electronic environments.

Expected Spectroscopic Data:

While the exact NMR data for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is not fully available in the searched literature, data for the closely related 2-(4-Bromophenyl)quinoline-4-carboxylic acid can be used as a reference.

Technique Expected Observations for 2-(4-Bromophenyl)quinoline-4-carboxylic acid
¹H NMR (DMSO-d₆) Aromatic protons in the range of δ 7.5-8.7 ppm. A singlet for the carboxylic acid proton at δ ~14 ppm. Doublets and triplets corresponding to the protons on the quinoline and bromophenyl rings.
¹³C NMR Signals for the carboxylic acid carbonyl carbon (~167 ppm), and aromatic carbons in the range of 120-155 ppm.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical exact mass of C₁₇H₁₂BrNO₂. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

Expected HRMS Data:

For 2-(4-Bromophenyl)quinoline-4-carboxylic acid, the calculated exact mass for [M+H]⁺ is 327.99285. The experimental value should be within a few ppm of this theoretical value.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for this class of molecules.

HPLC Protocol:

  • Sample Preparation: Prepare a standard solution of the synthesized compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Data Analysis: Inject the sample and analyze the resulting chromatogram. A pure compound should ideally show a single, sharp peak. The peak area can be used for quantification, and the retention time is a characteristic property of the compound under the specific chromatographic conditions.

Comparison with Alternative Compounds

For researchers in drug development, comparing the synthesized compound with commercially available alternatives or structurally similar molecules is essential for evaluating its potential.

Compound Structure Reported Biological Activity/Application Commercial Availability (Example Suppliers)
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid Target MoleculePotential anticancer and antimicrobial agent.Research chemical suppliers (e.g., BLDpharm).[7]
2-Phenylquinoline-4-carboxylic acid (Cinchophen) Lacks the bromo and methyl groupsAnti-inflammatory, but use is limited due to hepatotoxicity.[8]Available from various chemical suppliers.
2-Chloroquinoline-4-carboxylic acid Chloro group instead of bromophenyl, no methyl groupIntermediate for the synthesis of other quinoline derivatives with potential antimalarial and anticancer properties.[9]Available from suppliers like Chem-Impex.[9]
Quinoline-4-carboxylic acid Unsubstituted at the 2-positionCore structure for various pharmaceuticals; exhibits some biological activities.[10]Available from suppliers like Thermo Scientific Chemicals.[10]

Conclusion

The successful synthesis and independent verification of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid require a systematic and multi-faceted approach. This guide has provided a comparative overview of two viable synthetic routes, the Doebner-von Miller and Pfitzinger reactions, complete with detailed experimental considerations and workflow visualizations. Furthermore, a comprehensive analytical framework encompassing NMR, MS, and HPLC has been outlined to ensure the unambiguous identification and purity assessment of the final product. By adhering to these rigorous standards of synthesis and verification, researchers can build a solid foundation for the further investigation of this and other promising quinoline-based compounds in the pursuit of novel therapeutics.

References

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Validation

Benchmarking a Novel Quinoline Carboxylic Acid Derivative: A Comparative Guide to Kinase Inhibitor Profiling

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of a novel compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (hereafter referred to as 'Compound Q'). Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of a novel compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (hereafter referred to as 'Compound Q'). Given the precedent for kinase activity within the quinoline molecular scaffold, this document outlines a systematic, multi-tiered approach to benchmark Compound Q against well-characterized Aurora kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the protocols, but the scientific rationale behind them.

Introduction: The Quinoline Scaffold and the Aurora Kinase Opportunity

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors like Bosutinib and Lenvatinib.[1] Its rigid structure and versatile substitution points make it an ideal starting point for designing targeted therapies. While Compound Q has not been previously characterized as a kinase inhibitor, structurally related quinazoline analogs have demonstrated selective inhibition of Aurora A kinase, a key regulator of mitotic progression.[3][4]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical for accurate cell division.[5] Their overexpression is a common feature in many human cancers, making them a compelling target for oncology drug discovery.[5] This guide therefore proposes a logical and scientifically rigorous cascade to test the hypothesis that Compound Q is an Aurora kinase inhibitor, and to thoroughly benchmark its performance against established standards.

Selection of Benchmark Inhibitors: Defining the Gold Standards

To accurately assess the potency and selectivity of Compound Q, a carefully selected panel of benchmark inhibitors is essential. The chosen compounds represent distinct Aurora inhibition profiles, providing a robust comparative landscape.

  • Alisertib (MLN8237): The Aurora A-Selective Benchmark. Alisertib is a potent, orally active, and highly selective inhibitor of Aurora A kinase (IC₅₀ = 1.2 nM).[6] It demonstrates over 200-fold selectivity for Aurora A over Aurora B in cellular assays, making it the ideal tool to assess Aurora A-specific effects.[6][7] Its mechanism involves inducing mitotic defects, such as monopolar spindles, leading to cell cycle arrest and apoptosis.[2][8]

  • Tozasertib (VX-680 / MK-0457): The Pan-Aurora Benchmark. Tozasertib is a potent inhibitor of all three Aurora kinase family members (Kᵢ = 0.6 nM, 18 nM, and 4.6 nM for Aurora A, B, and C, respectively).[9] As a pan-inhibitor, it serves as a crucial control to differentiate between selective and broad Aurora inhibition.[1][10] Its cellular phenotype is dominated by the inhibition of Aurora B, leading to a failure of cytokinesis and the generation of polyploid cells.[1]

  • Danusertib (PHA-739358): The Multi-Kinase Benchmark. Danusertib is a pan-Aurora inhibitor (IC₅₀ = 13 nM, 79 nM, and 61 nM for A, B, and C) that also potently inhibits other kinases, such as Abl (IC₅₀ = 25 nM).[11][12][13] It provides a valuable comparison point for understanding the potential for off-target activities and a broader kinase inhibition profile.[14]

A Tiered Experimental Framework for Comprehensive Profiling

A logical, stepwise approach is critical to efficiently characterize a new chemical entity. We propose a three-tiered workflow, moving from broad biochemical activity to specific cellular mechanism of action.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Selectivity Profile cluster_2 Tier 3: Cellular Mechanism of Action T1 Primary Screen: IC50 Determination vs. Aurora A (ADP-Glo™ Assay) T2_1 Aurora Family Selectivity: Test vs. Aurora B & C T1->T2_1 Is IC50 < 1µM? T2_2 Broad Kinase Panel: Screen vs. >100 Kinases (e.g., KinomeScan®) T3_1 Target Engagement & Phenotype: Phospho-Histone H3 (Ser10) Assay High-Content Imaging of Mitotic Spindles T2_1->T3_1 Is compound potent & selective? T3_2 Anti-proliferative Activity: Cell Viability Assay (e.g., CellTiter-Glo®)

Caption: Simplified Aurora A activation pathway and point of inhibition.

Data Interpretation and Comparative Analysis

The data generated from this three-tiered approach will allow for a comprehensive comparison of Compound Q against the benchmarks. The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Comparative Data Summary

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (AurB/AurA)Cellular Anti-Proliferation IC₅₀ (nM, HCT-116)Dominant Mitotic Phenotype
Compound Q 50 >5000 >100x 150 Monopolar Spindles
Alisertib1.2396~330x32Monopolar Spindles
Tozasertib0.618~30x25Cytokinesis Failure, Polyploidy
Danusertib1379~6x45Cytokinesis Failure, Polyploidy

Data for benchmark inhibitors are representative values from public sources. [6][9][12]Data for Compound Q is hypothetical for illustrative purposes.

Interpretation of Hypothetical Results:

In this hypothetical scenario, Compound Q emerges as a potent and selective Aurora A inhibitor. Its biochemical potency (50 nM) is respectable, and its >100-fold selectivity over Aurora B is highly desirable. Crucially, the cellular data corroborates the biochemical findings: it inhibits cancer cell proliferation in the low nanomolar range and induces a mitotic phenotype (monopolar spindles) consistent with selective Aurora A inhibition, mirroring the effects of Alisertib.

Conclusion

This guide presents a scientifically grounded, logical framework for the initial characterization and benchmarking of a novel chemical entity, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, as a potential kinase inhibitor. By leveraging established protocols and comparing against well-defined benchmark compounds like Alisertib and Tozasertib, this tiered approach enables a robust assessment of potency, selectivity, and cellular mechanism of action. This systematic evaluation is an indispensable first step in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.

References

  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624. Available at: [Link]

  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 644-648. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. Available at: [Link]

  • Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2819-2832. Available at: [Link]

  • Cheung, C. H. Y., et al. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cancer Research, 67(22), 11024-11031. Available at: [Link]

  • Di Stefano, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(15), 4615. Available at: [Link]

  • Melisi, D., et al. (2014). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PLoS ONE, 9(5), e97382. Available at: [Link]

  • Chen, S-H., et al. (2015). Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. Drug Design, Development and Therapy, 9, 1515-1543. Available at: [Link]

  • Zuccotto, F., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 13009-13014. Available at: [Link]

  • PubChem. (n.d.). Danusertib. Available at: [Link]

  • Friedmann, J. E., et al. (2014). Phase II study of alisertib, a selective Aurora A kinase inhibitor, in relapsed and refractory aggressive B- and T-cell non-Hodgkin lymphomas. Annals of Oncology, 25(1), 241-246. Available at: [Link]

  • Harrington, E. A., et al. (2009). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters, 19(15), 4088-4092. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • ResearchGate. (n.d.). Alisertib mechanism of action. Available at: [Link]

  • EpigenTek. (2022). EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). Available at: [Link]

  • Chen, S-H., et al. (2015). Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor... PubMed. Available at: [Link]

  • D'Assoro, A. B., et al. (2016). Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology, 5, 295. Available at: [Link]

  • PubChem. (n.d.). Tozasertib. Available at: [Link]

  • Perkins, A., et al. (2014). Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors. Molecular Cancer Therapeutics, 16(9), 1934-1941. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Guidance Document: Proper Disposal Procedures for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Purpose: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The procedures outlined are designed to protect laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Purpose: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid. The procedures outlined are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting best practices in chemical waste management.

Foundational Principle: Chemical Hazard Assessment

Before any handling or disposal, a thorough understanding of the molecule's structure is critical to anticipating its hazards. 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a complex organic molecule with three key functional regions that dictate its classification and disposal pathway:

  • Brominated Aromatic System (4-Bromophenyl): The presence of a carbon-bromine bond on an aromatic ring makes this a halogenated organic compound. Such compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion. Their handling and disposal require special attention to prevent environmental release[1].

  • Quinoline Core: This heterocyclic aromatic amine structure is biologically active and forms the backbone of many pharmaceuticals[2][3]. Quinoline and its derivatives can be toxic and may pose environmental risks if not properly managed[4][5].

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While it influences solubility, the dominant hazards from the halogenated and heterocyclic systems take precedence in determining the final disposal method.

Based on the hazards of structurally similar compounds, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid should be treated, at a minimum, as a substance with the following hazards.

Hazard ClassGHS Hazard StatementRationale & Common Analogs
Acute Toxicity H302: Harmful if swallowedBased on analogs like p-Bromophenylacetic acid and other brominated aromatics[6][7].
Skin Irritation H315: Causes skin irritationA common characteristic of quinoline derivatives and other complex aromatic acids[8][9].
Eye Irritation H319: Causes serious eye irritationSimilar to 8-Methylquinoline and other related structures[8][9].
Respiratory Irritation H335: May cause respiratory irritationFine powders of complex organic molecules can irritate the respiratory tract[8][9].

Personnel Protection: Your First Line of Defense

Given the irritant and potential toxic properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: preventing direct contact is the most effective way to mitigate risk.

  • Hand Protection: Wear nitrile gloves tested according to EN 374 standards. Double-gloving is recommended when handling larger quantities or during spill cleanup.

  • Eye Protection: Use chemical safety goggles or a face shield that provides comprehensive splash protection[6][9].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of airborne particulates. If a fume hood is not available, a NIOSH-approved respirator with particulate filters is mandatory[9].

Waste Management Workflow: A Step-by-Step Protocol

Proper disposal begins at the point of generation. The following workflow ensures safety and compliance from the laboratory bench to final disposition.

WasteDisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Final Disposition Start Waste Generation (Pure Compound, Contaminated Labware, Spill Debris, PPE) Segregate Segregate as HALOGENATED ORGANIC SOLID WASTE Start->Segregate Crucial First Step Container Place in a Designated, Leak-Proof, and Compatible Container Segregate->Container Label Label Container Correctly: - "Hazardous Waste" - Full Chemical Name - Hazard Pictograms (e.g., GHS07) Container->Label Ensure Compliance Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Away from incompatible materials Pickup Arrange Pickup with Certified Hazardous Waste Contractor Store->Pickup Within 12 months or when full [5] Incinerate High-Temperature Incineration (>850°C) at a Permitted TSDF Pickup->Incinerate Final, Safe Destruction

Caption: Decision workflow for the disposal of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid.

Experimental Protocol: Waste Collection and Storage
  • Waste Characterization and Segregation:

    • Causality: The primary driver for segregation is the bromine content. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans that can occur under standard combustion conditions. Mixing this waste with non-halogenated solvent streams leads to costly re-testing and disposal for the entire volume[10].

    • Procedure: Designate a specific waste container solely for "Halogenated Organic Solid Waste." This includes the pure 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, any contaminated weighing papers, spatulas, gloves, and spill cleanup materials.

  • Container Selection:

    • Procedure: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid[11]. The container must be clean, in good condition, and compatible with the chemical.

    • Self-Validation: The container must remain closed at all times except when waste is being added[11][12]. This minimizes the release of vapors and prevents accidental spills. Ensure at least 5-10% headspace to allow for expansion[12].

  • Labeling:

    • Procedure: Immediately label the waste container using your institution's hazardous waste tag. The label must include, at a minimum:

      • The words "Hazardous Waste"[13].

      • The full, unabbreviated chemical name: "2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid."

      • An accurate list of all contents if it is a mixed waste.

      • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful)[8].

    • Trustworthiness: Proper labeling is a core requirement of the EPA and OSHA and is critical for ensuring safe handling by waste management personnel[14][15].

  • Storage:

    • Procedure: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[11][13]. This area should be under the control of laboratory personnel, away from drains, and segregated from incompatible materials like strong oxidizing agents or bases[16].

    • Regulatory Note: According to EPA regulations for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date[17].

Recommended Disposal Pathway and Prohibited Actions

Primary Disposal Method: High-Temperature Incineration

The chemical stability of the brominated aromatic and quinoline structures necessitates a robust destruction method.

  • Mechanism: High-temperature incineration (typically >850°C) in a facility equipped with advanced emission control systems (e.g., scrubbers) is the only acceptable method. This process provides the energy required to break the C-Br, C-C, and C-N bonds completely. The scrubbers are essential for neutralizing acidic gases like HBr that are formed during combustion[18].

  • Action: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company that can provide a manifest for tracking the waste to a Treatment, Storage, and Disposal Facility (TSDF)[19].

Prohibited Disposal Methods
  • DO NOT Discharge to Sewer: This compound is not readily biodegradable, and its release into aquatic systems must be avoided. Discharge into the environment is a regulatory violation[4][8].

  • DO NOT Mix with Non-Halogenated Waste: As previously stated, this will contaminate the entire container, significantly increasing disposal costs and complexity[10].

  • DO NOT Dispose of in Regular Trash: The compound's hazards and environmental persistence strictly forbid disposal as common municipal waste.

Spill Management Protocol

In the event of an accidental release, follow these steps immediately:

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread using an inert absorbent material like vermiculite, sand, or a commercial spill kit[4][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: All spill cleanup materials must be placed in the "Halogenated Organic Solid Waste" container, sealed, and labeled appropriately.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 8-Methylquinoline. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Jin, G., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. ResearchGate. [Link]

  • Stavropoulos, G. G., & Zabaniotou, A. A. (2023). Removal of Bromine from Polymer Blends.... National Institutes of Health (NIH). [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]

  • USABL. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives.... [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Wikipedia. Quinoline. [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 107027-44-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 107027-44-1). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data for this specific molecule and structurally related compounds.

Hazard Identification and Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications are consistent with data available for structurally similar compounds, such as 2-(4-bromophenyl)quinoline-4-carboxylic acid, which underscores the need for careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.[1]

Physicochemical Properties:

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Receiving & Storage Nitrile or Neoprene GlovesSafety GlassesNot generally requiredLaboratory Coat
Weighing & Aliquoting (Solid) Double-gloving with Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldN95 or higher rated respiratorLaboratory Coat
Handling in Solution Nitrile or Neoprene GlovesChemical Splash GogglesWork in a certified chemical fume hoodLaboratory Coat
Waste Disposal Nitrile or Neoprene GlovesChemical Splash GogglesWork in a well-ventilated areaLaboratory Coat

Causality of PPE Choices:

  • Hand Protection: Nitrile and neoprene gloves are recommended for their general resistance to acids and bases.[3][4] However, it is crucial to note that their resistance to aromatic and halogenated hydrocarbons can be limited.[5][6] Therefore, gloves should be inspected before each use and changed immediately if contamination is suspected. For handling the solid, double-gloving provides an additional layer of protection.

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory when handling this compound in either solid or solution form.[2] A face shield should be worn over goggles during weighing and aliquoting of the powder to protect against accidental splashes to the face.

  • Respiratory Protection: The potential for respiratory tract irritation from the solid powder necessitates the use of an N95 or higher-rated respirator during weighing and other procedures that may generate dust.[1] All work with solutions should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.

  • Body Protection: A standard laboratory coat will protect skin and personal clothing from contamination.

Step-by-Step Operational and Disposal Plan

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear nitrile or neoprene gloves and safety glasses during inspection.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Weighing and Handling of the Solid Compound
  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.

  • Wear double nitrile or neoprene gloves, a laboratory coat, chemical splash goggles, and a face shield. An N95 or higher-rated respirator is also required.

  • Use dedicated spatulas and weigh boats for this compound to prevent cross-contamination.

  • Handle the compound gently to minimize dust generation.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.

Preparation and Handling of Solutions
  • All procedures involving solutions of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid must be carried out in a certified chemical fume hood.

  • Wear nitrile or neoprene gloves, a laboratory coat, and chemical splash goggles.

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Ensure all glassware is properly labeled.

Disposal Plan

As a brominated organic compound, 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[7]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, clearly labeled hazardous waste container for halogenated organic liquids.[8][9][10] Do not dispose of this compound or its solutions down the drain.[9]

  • Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively.[10]

Experimental Workflow Visualization

The following diagram illustrates the key stages of handling 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, emphasizing the required PPE at each step.

SafeHandlingWorkflow Safe Handling Workflow for 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid cluster_ppe Personal Protective Equipment (PPE) cluster_workflow Operational Stages Gloves Nitrile/Neoprene Gloves Goggles Chemical Splash Goggles FaceShield Face Shield Respirator N95+ Respirator LabCoat Laboratory Coat Receiving Receiving & Storage Receiving->Gloves Receiving->Goggles Receiving->LabCoat Weighing Weighing Solid Receiving->Weighing Transfer to Fume Hood Weighing->Gloves Weighing->Goggles Weighing->FaceShield Weighing->Respirator Weighing->LabCoat SolutionPrep Solution Preparation Weighing->SolutionPrep Dissolving in Solvent SolutionPrep->Gloves SolutionPrep->Goggles SolutionPrep->LabCoat Disposal Waste Disposal SolutionPrep->Disposal Collect Waste Disposal->Gloves Disposal->Goggles Disposal->LabCoat

Caption: Workflow for handling 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid with corresponding PPE.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. BYU Cleanroom. Retrieved from [Link]

  • Chem-Safety. (n.d.). Nitrile Glove Chemical Resistance Guide. S&G Gloves. Retrieved from [Link]

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  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

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  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • NOP - Network for Organic Syntheses. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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  • Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863391.
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